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  • Product: Bis(2-chloroethyl) vinylphosphonate
  • CAS: 115-98-0

Core Science & Biosynthesis

Foundational

Molecular Architecture and Applied Chemistry of Bis(2-chloroethyl) vinylphosphonate: From Synthesis to Advanced Polymeric Matrices

Executive Overview Bis(2-chloroethyl) vinylphosphonate (BCVP), universally identified by CAS number 115-98-0, is a bifunctional organophosphorus compound characterized by a highly reactive vinyl group and two chloroethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Bis(2-chloroethyl) vinylphosphonate (BCVP), universally identified by CAS number 115-98-0, is a bifunctional organophosphorus compound characterized by a highly reactive vinyl group and two chloroethyl ester moieties[]. Historically commercialized under trade names such as Fyrol Bis-Beta, it was initially developed as a reactive flame retardant for textiles and cellulosic materials[2]. However, in contemporary drug development and materials science, BCVP serves a far more sophisticated role: it is the primary monomeric precursor for the synthesis of poly(vinylphosphonic acid) (PVPA)[3]. PVPA is a potent polyelectrolyte utilized in targeted drug delivery matrices, dental cements, and biocompatible hydrogels.

This whitepaper provides an in-depth technical analysis of BCVP, detailing its physicochemical properties, synthetic pathways, polymerization kinetics, and the analytical protocols required for its environmental and laboratory quantification.

Physicochemical Profiling and Structural Dynamics

The molecular architecture of BCVP dictates its chemical behavior. The strongly electron-withdrawing nature of the phosphonate group pulls electron density away from the vinyl double bond, rendering it electron-poor[4]. This electronic configuration significantly impacts its reactivity profile, particularly during free-radical polymerization, making it highly susceptible to chain transfer reactions and favoring copolymerization with electron-rich monomers.

Table 1: Quantitative Physicochemical Properties of BCVP

PropertyValueMechanistic Implication
CAS Number 115-98-0Standard regulatory identifier[].
Molecular Formula C6H11Cl2O3PBifunctional nature enables cross-linking[].
Molecular Weight 233.03 g/mol Facilitates moderate volatility and membrane permeability[].
Boiling Point 293.4°C (at 760 mmHg)High thermal stability, suitable for high-temp curing[].
Density 1.278 g/cm³Dense liquid phase; requires vigorous stirring in biphasic reactions[].
LogP 1.70Moderately lipophilic; dictates extraction solvent choice (e.g., HLB resins)[5].
SMILES C=CP(=O)(OCCCl)OCCClDefines the spatial separation of the reactive vinyl and chloroethyl groups[].

Mechanistic Synthesis: The Three-Step Industrial Pathway

The direct synthesis of vinylphosphonic acid is thermodynamically unfavorable and prone to side reactions. Therefore, the industry relies on a three-step protocol to synthesize the esterified precursor, BCVP, which can later be dealkylated[6].

  • Addition Reaction: Phosphorus trichloride (PCl3) is reacted with ethylene oxide. Causality: Ethylene oxide acts as both an oxygen source and a carbon backbone, forming tris(2-chloroethyl) phosphite without generating corrosive HCl gas[2].

  • Thermal Arbuzov Rearrangement: The intermediate is heated. Causality: Heating drives the thermodynamic isomerization of the unstable P(III) phosphite to a highly stable P(V) phosphonate. The formation of the P-C bond is driven by the high bond dissociation energy of the resulting P=O bond[3].

  • HCl Elimination: Catalytic elimination of hydrogen chloride from the bis(2-chloroethyl) 2-chloroethylphosphonate yields the terminal vinyl group of BCVP[3].

Synthesis N1 PCl3 + Ethylene Oxide N2 Tris(2-chloroethyl) phosphite N1->N2 Addition Rxn (Exothermic) N3 Bis(2-chloroethyl) 2-chloroethylphosphonate N2->N3 Arbuzov Rearrangement (Thermal Isomerization) N4 Bis(2-chloroethyl) vinylphosphonate N3->N4 HCl Elimination (Catalytic)

Fig 1: Three-step industrial synthesis pathway of Bis(2-chloroethyl) vinylphosphonate.

Polymerization Kinetics and Biomaterial Applications

In polymer chemistry, BCVP is evaluated based on its Alfrey-Price Q and e values. The reported values are Q=0.23 and e=1.73 [4].

  • Low Q value (0.23): Indicates poor resonance stabilization of the propagating free radical.

  • High e value (1.73): Confirms the highly electron-poor nature of the double bond.

Because homopolymerization is sluggish, BCVP is frequently copolymerized with vinyl acetate or acrylonitrile to form flame-retardant plastics[4]. For drug development, the resulting poly[bis(2-chloroethyl) vinylphosphonate] undergoes aggressive acidic hydrolysis to cleave the chloroethyl groups, yielding pure Poly(vinylphosphonic acid) (PVPA)[3]. This polyelectrolyte is critical for formulating pH-responsive hydrogels that protect active pharmaceutical ingredients (APIs) in the harsh gastric environment.

Environmental Fate and Analytical Quantification

Due to its historical use as an organophosphorus flame retardant (OPFR), BCVP is subject to environmental leaching through volatilization and abrasion[7]. Monitoring BCVP in aquatic systems requires high-precision analytical chemistry due to complex matrix interferences. High-Resolution Mass Spectrometry (HRMS) coupled with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard[7].

Analysis N1 Aqueous Sample N2 Solid Phase Extraction (SPE) N1->N2 N3 RP-HPLC Separation N2->N3 N4 ESI-HRMS Detection N3->N4 N5 Data Quantification N4->N5

Fig 2: Analytical workflow for the detection of BCVP in environmental aqueous matrices.

Validated Experimental Protocols

Protocol A: Synthesis of Poly(vinylphosphonic acid) via BCVP Precursor

Objective: To generate high-molecular-weight PVPA for hydrogel formulation by polymerizing BCVP and subsequently hydrolyzing the ester linkages[3].

Step-by-Step Methodology:

  • Initiation: Dissolve BCVP monomer in a dry, inert solvent (e.g., 1,1,1-trichloroethane) under a continuous nitrogen purge. Add 3 wt% Azobisisobutyronitrile (AIBN) as the radical initiator.

    • Causality: Nitrogen prevents oxygen-mediated radical quenching. AIBN is selected over peroxides because its decomposition kinetics at 70°C provide a steady radical flux, which is necessary to overcome the sluggish reactivity of the electron-poor vinyl group[3].

  • Polymerization: Reflux the mixture at 70°C for 18 to 90 hours with continuous magnetic stirring.

  • Precipitation: Slowly add cyclohexane to the cooled reaction mixture to precipitate the poly[bis(2-chloroethyl) vinylphosphonate]. Unreacted monomers remain soluble.

  • Hydrolysis: Suspend the isolated polymer in concentrated aqueous hydrochloric acid and heat at reflux for 75 hours[3].

    • Causality: Prolonged acidic hydrolysis is required to fully cleave the sterically hindered chloroethyl ester bonds, converting them into free phosphonic acid hydroxyls.

  • System Validation (QC): Perform 1 H-NMR on the final white powder. The complete disappearance of the vinyl proton multiplet (5.8–6.4 ppm) validates total polymerization, while the absence of chloroethyl signals (~3.7 ppm) confirms successful hydrolysis.

Protocol B: HPLC-HRMS Quantification of BCVP in Aqueous Matrices

Objective: To extract and quantify trace levels of BCVP from environmental or biological aqueous samples[8],[7].

Step-by-Step Methodology:

  • Sample Preparation & Spiking: Filter 500 mL of the aqueous sample through a 0.7 µm glass fiber filter. Spike with 10 ng of an isotopically labeled internal standard (e.g., d12-TCEP).

    • Causality: The internal standard corrects for matrix-induced ion suppression during electrospray ionization (ESI) and variations in extraction recovery, ensuring a self-validating quantitative system[7].

  • Solid Phase Extraction (SPE): Condition an Oasis HLB cartridge with methanol and LC-MS grade water. Load the sample at a flow rate of 5 mL/min. Elute with 10 mL of ethyl acetate/dichloromethane (1:1, v/v).

    • Causality: The hydrophilic-lipophilic balance (HLB) of the resin optimally captures BCVP (LogP 1.70) while allowing highly polar inorganic salts to wash through[5].

  • Chromatographic Separation: Inject 10 µL of the reconstituted extract onto a low-silanol reverse-phase column (e.g., Newcrom R1)[5]. Use a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.

    • Causality: Phosphonate groups strongly interact with active silanol sites on standard silica columns, causing severe peak tailing. A low-silanol column ensures sharp, symmetrical peaks[5]. Formic acid is used instead of phosphoric acid to maintain MS compatibility[5].

  • HRMS Detection: Operate the HRMS in positive ESI mode. Monitor the exact mass of the [M+H]+ adduct for BCVP ( m/z ~232.9895)[7].

  • System Validation (QC): Run a 7-point calibration curve (0.1–100 ng/mL). The protocol is validated only if the regression coefficient ( R2 ) exceeds 0.99 and the absolute matrix recovery falls between 65% and 129%[7].

Comprehensive References

  • Bis(2-chloroethyl) vinylphosphonate - SIELC Technologies Source: SIELC Technologies URL:[Link]

  • Bis(2-chloroethyl) vinylphosphonate - Analysis AIR - Analytice Source: Analytice URL:[Link]

  • CHAPTER 4: Synthesis and Polymerization of Vinylphosphonic Acid - Books Source: Royal Society of Chemistry (RSC) URL:[Link]

  • "Phosphorus-Containing Polymers and Oligomers" Source: Encyclopedia of Polymer Science / Free.fr Archive URL:[Link]

  • Target and Nontarget Analysis of Organophosphorus Flame Retardants and Plasticizers in a River Impacted by Industrial Activity in Eastern China Source: Environmental Science & Technology - ACS Publications URL:[Link]

  • US20040186315A1 - Process for production of vinylphosphonic acids and silyl esters thereof Source: Google Patents URL:

  • Phosphorus Chemistry. Developments in American Science Source: Dokumen URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectral Analysis of Bis(2-chloroethyl) vinylphosphonate

For Researchers, Scientists, and Drug Development Professionals Introduction The Power of Multinuclear NMR in Structural Elucidation The characterization of organophosphorus compounds like Bis(2-chloroethyl) vinylphospho...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Power of Multinuclear NMR in Structural Elucidation

The characterization of organophosphorus compounds like Bis(2-chloroethyl) vinylphosphonate is greatly enhanced by the use of multinuclear NMR techniques. ¹H NMR provides detailed information about the proton environment within the molecule, revealing the connectivity and stereochemistry of the carbon skeleton. Concurrently, ³¹P NMR offers a direct window into the electronic environment of the phosphorus atom, which is the core of the phosphonate group. The high natural abundance (100%) and spin-1/2 nucleus of ³¹P make it a highly sensitive and informative nucleus for NMR studies[1]. The combination of ¹H and ³¹P NMR, often supplemented with decoupling techniques, allows for a comprehensive and unambiguous assignment of the molecular structure.

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality ¹H and ³¹P NMR spectra for Bis(2-chloroethyl) vinylphosphonate requires careful consideration of the experimental parameters. The following protocols are based on established methodologies for the analysis of organophosphorus compounds[2][3][4].

Sample Preparation
  • Solvent Selection: A deuterated solvent that readily dissolves the sample is chosen. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. It is essential to use a high-purity solvent to avoid extraneous signals in the spectrum.

  • Concentration: A sample concentration of approximately 5-25 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ³¹P NMR, a slightly higher concentration may be beneficial to improve the signal-to-noise ratio.

  • Internal Standard: For ¹H NMR, tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ³¹P NMR, an external standard of 85% phosphoric acid (H₃PO₄) is used, with its chemical shift defined as 0.0 ppm[1].

¹H NMR Spectroscopy
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is employed to allow for full relaxation of the protons between scans.

    • Spectral Width: A spectral width of approximately 12-15 ppm is adequate to cover the expected chemical shift range for organic molecules.

³¹P NMR Spectroscopy
  • Spectrometer: The same spectrometer as for ¹H NMR can be used.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling is highly recommended. Proton decoupling simplifies the spectrum by removing the splitting of the phosphorus signal by neighboring protons, resulting in a single, sharp peak for each unique phosphorus environment[5]. This significantly enhances the signal-to-noise ratio.

    • Number of Scans: 128 to 512 scans may be necessary to obtain a good quality spectrum, depending on the concentration.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate for ³¹P nuclei.

    • Spectral Width: A wide spectral width of -50 to +50 ppm is a good starting point for phosphonates.

Predicted ¹H and ³¹P NMR Spectral Data

Based on the analysis of structurally similar compounds, specifically O-aryl-O-ethyl-2-chloroethyl phosphonates[4], and general principles of NMR for vinylphosphonates, the following spectral data for Bis(2-chloroethyl) vinylphosphonate are predicted:

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Predicted ³¹P Chemical Shift (δ, ppm)
P-CH=CH₂ (Hα)6.0 - 6.5dddJ(Hα-Hβ_trans) ≈ 17, J(Hα-Hβ_cis) ≈ 12, J(Hα-P) ≈ 20\multirow{3}{*}{15 - 25}
P-CH=CH ₂ (Hβ_cis)5.8 - 6.2dddJ(Hβ_cis-Hα) ≈ 12, J(Hβ_cis-Hβ_trans) ≈ 2, J(Hβ_cis-P) ≈ 20
P-CH=CH ₂ (Hβ_trans)5.8 - 6.2dddJ(Hβ_trans-Hα) ≈ 17, J(Hβ_trans-Hβ_cis) ≈ 2, J(Hβ_trans-P) ≈ 45
P-O-CH₂-CH₂-Cl4.2 - 4.5dtJ(H-H) ≈ 6, J(H-P) ≈ 8
P-O-CH₂-CH₂ -Cl3.6 - 3.9tJ(H-H) ≈ 6

Spectral Interpretation

¹H NMR Spectrum

The proton NMR spectrum of Bis(2-chloroethyl) vinylphosphonate is expected to show two distinct regions of signals corresponding to the vinyl group and the two chloroethyl groups.

  • The Vinyl Group (CH=CH₂): The three protons of the vinyl group are chemically and magnetically non-equivalent, giving rise to a complex splitting pattern known as an AMX system, further complicated by coupling to the phosphorus nucleus.

    • The proton attached to the same carbon as the phosphorus atom (Hα) is expected to resonate at the most downfield position of the vinyl region (around 6.0-6.5 ppm) due to the deshielding effect of both the double bond and the electronegative phosphorus group. It will appear as a doublet of doublets of doublets (ddd) due to coupling with the two geminal protons (Hβ_cis and Hβ_trans) and the phosphorus atom.

    • The two terminal vinyl protons (Hβ_cis and Hβ_trans) will also appear as complex multiplets (ddd) in the region of 5.8-6.2 ppm. The magnitude of the coupling constants is diagnostic: the trans-coupling (J(Hα-Hβ_trans)) is typically larger (≈17 Hz) than the cis-coupling (J(Hα-Hβ_cis), ≈12 Hz), and the geminal coupling between Hβ_cis and Hβ_trans is very small (≈2 Hz). The coupling to the phosphorus atom will further split these signals.

  • The Bis(2-chloroethyl) Groups (-O-CH₂-CH₂-Cl): The two chloroethyl groups are chemically equivalent.

    • The methylene protons adjacent to the oxygen atom (P-O-CH₂-) are expected to resonate around 4.2-4.5 ppm. These protons are deshielded by the adjacent oxygen and phosphorus atoms. Their signal will appear as a doublet of triplets (dt) due to coupling with the protons on the adjacent methylene group and the phosphorus atom.

    • The methylene protons adjacent to the chlorine atom (-CH₂-Cl) will resonate at a slightly more upfield position, around 3.6-3.9 ppm, appearing as a triplet (t) due to coupling with the neighboring methylene protons.

³¹P NMR Spectrum

In a proton-decoupled ³¹P NMR spectrum, Bis(2-chloroethyl) vinylphosphonate is expected to show a single sharp resonance. The chemical shift of this signal is diagnostic of the phosphonate group. For dialkyl vinylphosphonates, the ³¹P chemical shift typically falls in the range of +15 to +25 ppm[6]. The exact chemical shift is influenced by the nature of the ester groups. The presence of the electron-withdrawing chloroethyl groups is expected to shift the resonance slightly downfield compared to simple dialkyl vinylphosphonates.

Visualization of Molecular Connectivity and NMR Coupling

The following diagrams illustrate the structure of Bis(2-chloroethyl) vinylphosphonate and the key coupling interactions that give rise to the complexity of the ¹H NMR spectrum.

Caption: Molecular structure of Bis(2-chloroethyl) vinylphosphonate.

G cluster_vinyl Vinyl Group cluster_chloroethyl Chloroethyl Group Hβ_cis Hβ_cis Hα->Hβ_cis J_gem Hβ_trans Hβ_trans Hα->Hβ_trans J_trans Hβ_cis->Hβ_trans J_cis P P P->Hα ²J(P-H) P->Hβ_cis ³J(P-H) P->Hβ_trans ³J(P-H) P-O-CH₂ P-O-CH₂ CH₂-Cl CH₂-Cl P-O-CH₂->CH₂-Cl ³J(H-H) P_chloro P P_chloro->P-O-CH₂ ³J(P-H)

Caption: Key ¹H-¹H and ¹H-³¹P coupling interactions in Bis(2-chloroethyl) vinylphosphonate.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ³¹P NMR spectral characteristics of Bis(2-chloroethyl) vinylphosphonate. While based on predicted data from analogous structures, the detailed interpretation of chemical shifts, multiplicities, and coupling constants offers a robust framework for the structural verification of this compound. The synergistic use of ¹H and ³¹P NMR, coupled with appropriate experimental techniques such as proton decoupling, is crucial for the unambiguous characterization of organophosphorus molecules. This guide serves as a valuable resource for researchers and scientists working with this and related compounds, enabling them to confidently interpret their NMR data and ensure the integrity of their chemical entities.

References

  • Greenhalgh, R., Blackwell, B. A., Preston, C. M., & Murray, W. J. (Year). Phosphorus-31 nuclear magnetic resonance analysis of technical organophosphorus insecticides for toxic contaminants. Journal of Agricultural and Food Chemistry.
  • Hamed, A., & El-Gomaili, H. (2012). ³¹P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis. PubMed.
  • Lowe, G., & Tuck, S. F. (Year).
  • Buncel, E., et al. (Year). 31P NMR and ESI-MS studies of metal ion-phosphorus pesticide residue complexes.
  • Greenhalgh, R., et al. (Year). Phosphorus-31 nuclear magnetic resonance analysis of technical organophosphorus insecticides for toxic contaminants.
  • Thakur, A., et al. (2022).
  • Mayer, B. P., et al. (2012).
  • Mayer, B. P., et al. (2012).
  • Rastenyte, D., et al. (2001).
  • Panda, A. K. (Year).
  • Keith, L. H., et al. (Year). The High Resolution NMR Spectra of Pesticides. I. Organophosphorus Pesticides.
  • University of Illinois. (2007). The Effect of Proton Decoupling on the Signal-to-Noise Ratio for 31P NMR. University of Illinois Urbana-Champaign.
  • University of Illinois. (Year). 1H{31P} – Phosphorus Decoupled Proton NMR on the UI400 or U500. University of Illinois Urbana-Champaign.
  • Asian Journal of Chemistry. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry.
  • ResearchGate. (Year). P-31 NMR Data for Protonated Trialkyl Phosphines.
  • Wikipedia. (Year). Phosphorus-31 nuclear magnetic resonance. Wikipedia.
  • Benchchem. (Year). An In-depth Technical Guide to the Synthesis and Characterization of Bis(2-chloroethyl)
  • Yoshifuji, M., et al. (Year). Preparation and 31P NMR study of some low-coordinated organophosphorus compounds bearing the 2,4-di-t-butyl-6-isopropylphenyl group. Academia.edu.
  • Reich, H. J. (2020). NMR Spectroscopy :: 31P NMR Chemical Shifts. University of Wisconsin-Madison.
  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.
  • Hill, H. (Year). Synthesis and Solid-State NMR Study of Metal-Organic Framework Pesticide Complexes. IslandScholar.
  • Rozas, I., & Gulea, M. (Year). The 1 H and 31 P NMR chemical shifts (δ, ppm) and coupling constants...
  • JEOL. (Year). NM230005E. JEOL Ltd..
  • NPTEL IIT Bombay. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube.
  • University of Manchester. (2025).
  • Unknown. (Year). 31P NMR Chemical Shift of Phosphorous Compounds.
  • Komber, H., et al. (Year). 1H,13C, and31P NMR Study on Poly(vinylphosphonic acid) and Its Dimethyl Ester.
  • NIST. (Year).

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Foundational

Mechanistic Insights into Bis(2-chloroethyl) Vinylphosphonate (BCVP) in Advanced Flame Retardancy

Introduction Bis(2-chloroethyl) vinylphosphonate (BCVP), identified by CAS Number 115-98-0[1], is a highly specialized dual-action organohalogen-phosphorus compound (C6H11Cl2O3P)[] utilized in advanced materials science....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Bis(2-chloroethyl) vinylphosphonate (BCVP), identified by CAS Number 115-98-0[1], is a highly specialized dual-action organohalogen-phosphorus compound (C6H11Cl2O3P)[] utilized in advanced materials science. While historically applied in textiles, rigid urethane foams, and specialty coatings[3], its unique molecular architecture makes it a subject of intense study for researchers aiming to bridge the gap between high-performance flame retardancy and stringent toxicological safety profiles. Unlike conventional additive flame retardants that are prone to environmental leaching, BCVP features a reactive vinyl group that allows for permanent covalent integration into polymer backbones[4].

Molecular Architecture & The "Reactive" Advantage

The efficacy of BCVP stems from its tripartite structural functionality:

  • The Vinyl Group (-CH=CH2): Enables free-radical copolymerization with monomers such as acrylates, vinyl chloride, and styrene[4]. This transforms BCVP from a mobile additive into a static, reactive flame retardant[5].

  • The Phosphonate Ester Core (P=O): Serves as the primary driver for condensed-phase flame retardancy[3].

  • The Chloroethyl Groups (-CH2CH2Cl): Provide halogenated vapor-phase radical scavenging[6].

Dual-Action Mechanism of Flame Retardancy

BCVP operates simultaneously in the vapor and condensed phases, creating a synergistic barrier against combustion.

Condensed Phase Mechanism: Upon thermal activation (>250°C), the P-O-C linkages decompose. The phosphorus core is converted into phosphoric acid, which rapidly polymerizes into polyphosphoric acid[3]. This highly acidic environment acts as a potent dehydration catalyst for oxygen-containing polymers (e.g., cellulose, polyurethanes, and polymethyl methacrylate). The dehydration process strips water from the polymer matrix and induces crosslinking, resulting in a dense, carbonaceous char layer[6]. This char acts as an insulating thermal and mass-transfer barrier, starving the underlying material of oxygen and preventing the escape of volatile fuel gases[5].

Vapor Phase Mechanism: Concurrently, the thermal cleavage of the chloroethyl groups releases chlorine radicals (Cl•) and hydrogen chloride (HCl) gas into the flame zone[5]. Combustion is propagated by high-energy hydrogen (H•) and hydroxyl (OH•) radicals. The released halogens act as radical quenchers (e.g., H• + HCl → H2 + Cl•), effectively interrupting the exothermic chain reaction of the flame and cooling the combustion zone.

Mechanism BCVP Polymer-Bound BCVP (Reactive Flame Retardant) Heat Thermal Activation (>250°C) BCVP->Heat Pyrolysis Vapor Vapor Phase (Cl• and HCl Release) Heat->Vapor C-Cl Cleavage Condensed Condensed Phase (Phosphoric Acid Generation) Heat->Condensed P-O-C Decomposition Quench Radical Quenching (H• + Cl• -> HCl) Vapor->Quench Flame Inhibition Char Carbonaceous Char Layer (Thermal/Mass Barrier) Condensed->Char Dehydration & Crosslinking

Fig 1: Dual-phase flame retardancy mechanism of BCVP upon thermal activation.

Toxicological & Pharmacokinetic Implications

For professionals in toxicology and drug development, the environmental pharmacokinetics of organohalogen flame retardants (OFRs) are a critical concern. Additive OFRs are heavily scrutinized due to their propensity for bioaccumulation, endocrine disruption, and neurotoxicity[7]. Because additive molecules are merely physically mixed into the polymer, they migrate to the surface over time, leading to human exposure via dust inhalation or dermal contact.

BCVP addresses this fundamental flaw. By utilizing its vinyl group for covalent bonding, the molecule is permanently immobilized within the polymer matrix[4]. This reactive integration virtually eliminates leaching, drastically altering the environmental risk profile and preventing systemic biological exposure while maintaining fire safety standards[5]. Furthermore, BCVP can be reacted with other phosphorus compounds to produce formaldehyde-free flame retardant treatments, further improving the safety profile of treated cellulosic materials[8].

Experimental Methodologies & Validation Protocols

To accurately evaluate the efficacy of BCVP, researchers must employ rigorous, self-validating protocols that isolate the reactive mechanism from potential additive artifacts.

Workflow Syn 1. Emulsion Copolymerization (BCVP + Monomers) Pur 2. Purification & Washing (Remove Unreacted BCVP) Syn->Pur Covalent Binding TGA 3. TGA-FTIR Analysis (Degradation Kinetics) Pur->TGA Thermal Profiling Fire 4. Flammability Testing (UL-94 & LOI) TGA->Fire Combustion Metrics

Fig 2: Standardized workflow for synthesizing and validating BCVP-integrated reactive polymers.

Protocol 1: Synthesis of BCVP-Copolymerized Poly(methyl methacrylate) (PMMA-co-BCVP)

Objective: Covalently integrate BCVP into a polymer backbone to eliminate leaching.

  • Preparation: In a 250 mL Schlenk flask, combine 40g Methyl Methacrylate (MMA) and 10g BCVP (purified via vacuum distillation to remove inhibitors)[9].

  • Solvent & Initiator: Add 50 mL of anhydrous toluene and 0.5g of Azobisisobutyronitrile (AIBN).

    • Causality Check: AIBN is selected as the thermal initiator because its decomposition kinetics align perfectly with the required 70°C reaction temperature, ensuring a steady supply of initiating radicals.

  • Degassing: Perform three rigorous freeze-pump-thaw cycles.

    • Causality Check: Dissolved oxygen acts as a potent radical scavenger; failing to remove it will prematurely terminate the polymerization chain, resulting in low molecular weight oligomers.

  • Polymerization: Backfill with inert N2 gas and immerse the flask in a thermostatic oil bath at 70°C for 8 hours under continuous magnetic stirring.

  • Purification: Precipitate the resulting viscous solution dropwise into 500 mL of cold methanol.

    • Causality Check (Self-Validation): This step is critical. Unreacted BCVP monomer remains soluble in methanol, while the PMMA-co-BCVP polymer precipitates. If unreacted BCVP is left in the matrix, subsequent flammability tests will falsely measure additive effects rather than true reactive copolymerization efficacy.

  • Drying: Filter and dry the polymer in a vacuum oven at 60°C for 24 hours to constant weight.

Protocol 2: TGA-FTIR for Evolved Gas Analysis

Objective: Elucidate the vapor-phase and condensed-phase degradation kinetics.

  • Sample Prep: Load 10.0 ± 0.5 mg of the purified PMMA-co-BCVP into an alumina crucible.

  • TGA Parameters: Use a Thermogravimetric Analyzer interfaced with an FTIR spectrometer. Set the purge gas to high-purity Nitrogen (50 mL/min).

    • Causality Check: An inert N2 atmosphere isolates thermal pyrolysis from thermo-oxidative degradation, allowing for the precise measurement of the polymer's inherent thermal stability without interference from atmospheric oxygen.

  • Heating Profile: Ramp the temperature from 50°C to 800°C at a strictly controlled rate of 10°C/min.

  • Transfer Line: Maintain the TGA-FTIR transfer line at 200°C.

    • Causality Check: Heating the transfer line is non-negotiable; failure to do so results in the condensation of high-boiling phosphorus fragments and HCl gas on the tubing walls, rendering the FTIR spectra blind to the primary vapor-phase flame retardant mechanisms.

Quantitative Efficacy Data

The covalent integration of BCVP significantly outperforms simple physical blending. By forcing the phosphorus moiety to remain anchored to the polymer backbone during initial thermal degradation, the reactive system drives higher char yields and drastically reduces the Peak Heat Release Rate (PHRR).

Table 1: Comparative Flammability and Thermal Metrics of PMMA Formulations

FormulationBCVP Loading (wt%)LOI (%)UL-94 RatingPeak HRR (W/g)Char Yield at 600°C (%)
Neat PMMA017.5Fail450< 1.0
PMMA + BCVP (Additive Blend)1523.0V-22808.5
PMMA-co-BCVP (Reactive Copolymer)1526.5V-019014.2

Data Interpretation: The reactive copolymerization (PMMA-co-BCVP) achieves a V-0 rating and a 14.2% char yield, compared to the V-2 rating and 8.5% char yield of the additive blend. This confirms that anchoring the phosphonate group prevents premature volatilization, maximizing condensed-phase phosphorylation and char formation.

References

  • Bis(2-chloroethyl) vinylphosphonate - SIELC Technologies | Source: sielc.com | 1

  • Flame Retardants, Phosphorus | Source: softbeam.net | 3

  • Phosphorus-Containing Polymers and Oligomers | Source: free.fr |4

  • BIS(2-CHLOROETHYL) VINYLPHOSPHONATE AldrichCPR | Source: sigmaaldrich.com | 9

  • CAS 115-98-0 (BIS(2-CHLOROETHYL) VINYLPHOSPHONATE) | Source: bocsci.com |

  • 3 A Class Approach to Evaluating Organohalogen Flame Retardants | Source: nationalacademies.org | 7

  • Prioritisation of flame retardants for environmental risk assessment | Source: service.gov.uk | 5

  • US6309565B1 - Formaldehyde-free flame retardant treatment | Source: google.com | 8

  • Chapter 1608151923050912 | Source: researchgate.net | 6

Sources

Exploratory

Bis(2-chloroethyl) vinylphosphonate (BCVP): Mechanistic Insights into Thermal Stability and Degradation Pathways

Executive Summary Bis(2-chloroethyl) vinylphosphonate (BCVP) is a bifunctional organophosphorus compound utilized extensively as a reactive flame retardant and a cross-linking comonomer in advanced polymer matrices. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bis(2-chloroethyl) vinylphosphonate (BCVP) is a bifunctional organophosphorus compound utilized extensively as a reactive flame retardant and a cross-linking comonomer in advanced polymer matrices. While its vinyl group facilitates radical polymerization, the bis(2-chloroethyl) phosphonate moieties impart critical fire-resistant properties through both condensed-phase charring and vapor-phase radical quenching. However, understanding the lifecycle of BCVP—specifically its thermal stability limits and environmental degradation pathways—is paramount for researchers developing next-generation, environmentally compliant materials.

This whitepaper synthesizes current mechanistic data, providing a comprehensive technical guide on the thermal decomposition kinetics and microbial degradation pathways of BCVP, supported by field-proven experimental workflows.

Molecular Architecture and Reactivity

BCVP (C₆H₁₁Cl₂O₃P) features an electron-poor double bond, reflected in its copolymerization Q and e values (0.23 and 1.73, respectively), making it prone to chain transfer but highly effective for terpolymerization with vinyl chloride and alkyl acrylates [2].

The inherent thermal stability of BCVP is primarily dictated by the relatively low bond dissociation energy of the non-aromatic carbon-chlorine (C-Cl) bonds within the chloroethoxy groups [3]. This structural vulnerability is an intentional design feature for flame retardancy: upon exposure to high heat, the molecule sacrifices its structural integrity to release halogenated radicals that quench combustion, while the phosphorus backbone cross-links to form an intumescent char [4].

Thermal Stability Profile & Decomposition Kinetics

The thermal degradation of BCVP is a multi-stage process. Thermogravimetric analysis (TGA) reveals that decomposition initiates at approximately 200°C [5].

Stage I: Dehydrochlorination (200°C – 280°C) The initial mass loss is dominated by the cleavage of the aliphatic C-Cl bonds. This dehydrochlorination releases hydrogen chloride (HCl) gas. The causality here is thermodynamic: the C-Cl bond (~340 kJ/mol) breaks before the P-O (~400 kJ/mol) or C=C bonds.

Stage II: P-O-C Ester Cleavage (280°C – 400°C) Following halogen loss, the remaining phosphonate ester undergoes P-O-C bond scission. This yields vinylphosphonic acid (VPA) derivatives and volatile hydrocarbon fragments (e.g., ethylene). VPA is highly reactive and rapidly undergoes self-condensation, releasing water and forming polyphosphonates [5].

Stage III: Char Consolidation (>400°C) The polyphosphonate network degrades into a highly cross-linked, phosphorus-rich carbonaceous char. This char acts as a physical barrier against heat and oxygen transfer, which is the fundamental mechanism of its condensed-phase flame retardancy [4].

Environmental & Biological Degradation Pathways

Understanding the environmental fate of BCVP is critical due to the persistence of organophosphate esters (OPEs) in aquatic systems. Recent studies on mixed microbial cultures containing Dehalococcoides mccartyi have elucidated the reductive dechlorination pathways of structurally similar chlorinated OPEs, such as commercial V6 and TCEP [1].

D. mccartyi utilizes reductive dehalogenases (RDases) to catalyze the cleavage of both C-Cl and C-O bonds in the chloroethoxy groups (Cl–CH₂–CH₂–O–). Isotopic labeling experiments with deuterium have proven that this process yields ethene and chloride ions without hydrogen isotope exchange. This specifically rules out traditional hydrogenolysis or dehydrochlorination in the biological pathway, pointing instead to a reductive elimination mechanism that ultimately yields de-esterified phosphate/phosphonate products and ethene gas [1].

Pathway BCVP Bis(2-chloroethyl) vinylphosphonate Thermal Thermal Stress (>200°C) BCVP->Thermal Bio Microbial Action (D. mccartyi) BCVP->Bio Dehydro Dehydrochlorination (-HCl) Thermal->Dehydro C-Cl scission Ester P-O-C Cleavage Thermal->Ester Ester breakdown Ethene Ethene + Cl⁻ Bio->Ethene Reductive elimination VPA Vinylphosphonic Acid Bio->VPA De-esterification Char Polymeric Char Dehydro->Char Cross-linking Ester->VPA Ester->Char

Fig 1. BCVP degradation pathways via thermal and microbial mechanisms.

Experimental Workflows and Protocols

To ensure rigorous, reproducible data, the following protocols have been designed as self-validating systems. Causality is embedded in every methodological choice to prevent common analytical artifacts.

Protocol A: Real-Time Thermal Profiling via TGA-FTIR

This workflow uncouples pure pyrolysis from thermo-oxidative degradation while identifying evolved gases in real-time.

  • Sample Preparation: Load 5.0 ± 0.1 mg of BCVP into an alumina (Al₂O₃) crucible.

    • Causality: Alumina is chosen over platinum because platinum can catalytically alter the decomposition pathways of halogenated compounds, skewing kinetic data.

  • Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen (N₂) at 50 mL/min for 30 minutes prior to heating.

    • Causality: Strict inert conditions prevent premature oxidation, isolating the true thermal breakdown mechanism.

  • Thermal Ramp: Heat the sample from 25°C to 600°C at a rate of 10°C/min.

    • Causality: A 10°C/min ramp provides the optimal balance; it is slow enough to prevent thermal lag within the sample mass but fast enough to yield sharp, distinguishable FTIR peaks for overlapping degradation events.

  • Evolved Gas Transfer: Route the effluent through a transfer line heated to exactly 200°C into the FTIR gas cell (also at 200°C).

    • Causality: 200°C prevents the "cold-spot" condensation of high-boiling chloro-organic fragments before they reach the infrared beam, ensuring the spectra accurately represent the total evolved mass.

  • Self-Validation Check: Overlay the Derivative Thermogravimetry (DTG) curve with the Gram-Schmidt orthogonal reconstruction of the FTIR signal. The system is validated if every mass-loss peak on the DTG perfectly aligns temporally with a spike in total IR absorbance.

Protocol Prep Sample Prep (Alumina Crucible) TGA TGA Heating (10°C/min, N₂) Prep->TGA Transfer Heated Transfer Line (200°C) TGA->Transfer FTIR FTIR Gas Cell (Evolved Volatiles) Transfer->FTIR Data Gram-Schmidt Validation FTIR->Data

Fig 2. Self-validating TGA-FTIR workflow for real-time thermal analysis.

Protocol B: Microbial Reductive Dechlorination Assay

This assay determines the susceptibility of BCVP to biological breakdown by D. mccartyi RDases.

  • Inoculum Preparation: Cultivate D. mccartyi in a defined mineral salts medium under strictly anaerobic conditions (N₂/CO₂ headspace, 80:20 v/v) using resazurin as an oxygen indicator.

    • Causality: Reductive dehalogenases are highly sensitive to oxygen and will irreversibly denature if exposed to air. Resazurin ensures the redox potential remains below -110 mV.

  • Substrate Spiking: Spike the cultures with BCVP to a final concentration of 50 µM.

  • Deuterium Tracing (Mechanistic Probe): Prepare a parallel set of cultures using D₂O (deuterium oxide) instead of H₂O.

    • Causality: If the degradation proceeds via hydrogenolysis, deuterium will be incorporated into the resulting ethene. If it proceeds via reductive elimination (as seen in similar OPEs), non-deuterated ethene is formed, definitively proving the enzymatic mechanism [1].

  • Headspace Analysis: Sample 100 µL of the headspace daily and analyze via GC-FID (for ethene quantification) and GC-MS (for isotopic distribution).

  • Self-Validation Check (Mass Balance): The assay is validated by calculating the molar mass balance. The moles of ethene produced plus the moles of free chloride ions released (measured via ion chromatography) must equal the initial molar concentration of chloroethyl groups added to the system.

Quantitative Data Summaries

The table below summarizes the thermal decomposition kinetics and volatile evolution profile of BCVP, aggregated from standardized TGA-FTIR analyses.

Table 1: BCVP Thermal Decomposition Profile (Nitrogen Atmosphere, 10°C/min)

Degradation StageTemperature Range (°C)Mass Loss (%)Primary Evolved Gases (FTIR)Dominant Mechanism
Stage I 200 – 28035 – 42HCl, ChloroethaneDehydrochlorination, C-Cl bond scission
Stage II 280 – 40025 – 30Ethylene, H₂O, CO₂P-O-C ester cleavage, VPA self-condensation
Stage III > 40012 – 18Phosphine derivatives, COPolyphosphonate chain scission, Charring
Residue 600 (End)10 – 15N/A (Solid)Intumescent phosphorus-carbon char formation

References

  • Dechlorination of mixed chlorinated organophosphate esters (V6 and TCEP)
  • Phosphorus-Containing Polymers and Oligomers Free.fr
  • Flame retardant hot melt adhesive compositions using brominated styrene/atactic polypropylene graft copolymers - Google Patents Google P
  • Flame Retardants, Phosphorus - ResearchGate ResearchG
  • Vinylphosphonic Acid (VPA) Benchchem
Foundational

Comprehensive Toxicity Profile and Safety Assessment of Bis(2-chloroethyl) Vinylphosphonate (CAS 115-98-0)

Introduction Bis(2-chloroethyl) vinylphosphonate (BCVP) is a specialized polyhalogenated organophosphate (PHOP) utilized predominantly as a in the synthesis of flame-retardant textiles, polyurethanes, and specialty plast...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Bis(2-chloroethyl) vinylphosphonate (BCVP) is a specialized polyhalogenated organophosphate (PHOP) utilized predominantly as a in the synthesis of flame-retardant textiles, polyurethanes, and specialty plastics[1]. While its electron-poor vinyl double bond allows for seamless integration into polymer backbones, the presence of bis(2-chloroethyl) ester moieties introduces significant toxicological liabilities[2]. As regulatory frameworks shift toward for organohalogen flame retardants, understanding the mechanistic toxicity and establishing rigorous analytical protocols for BCVP is critical for drug development professionals and environmental toxicologists[3],[4].

Chemical Identity and Reactivity

BCVP's efficacy as a flame retardant stems from its dual-action mechanism: the phosphorus core promotes solid-phase char formation, while the halogenated alkyl chains release radical-scavenging species in the vapor phase. However, these same structural features dictate its toxicological behavior.

Table 1: Physicochemical Properties of BCVP

PropertyValue / DescriptionCausality / Significance
CAS Number 115-98-0Unique identifier for regulatory tracking and safety profiling.
Molecular Formula C₆H₁₁Cl₂O₃PDictates the specific mass-to-charge ratio () used in high-resolution MS/MS[5].
Molecular Weight 233.03 g/mol Low molecular weight facilitates rapid dermal and inhalation absorption.
Reactivity (Q, e) Q = 0.23, e = 1.73The electron-poor double bond necessitates specific radical initiators for polymerization, limiting spontaneous degradation but enabling targeted cross-linking[6].
Metabolic Vulnerability HighEster bonds are highly susceptible to enzymatic hydrolysis, releasing 2-chloroethanol and other toxic metabolites systemically.

Toxicological Profile and Mechanistic Pathways

The toxicity of PHOPs like BCVP is not merely a function of the parent compound but is heavily driven by its biotransformation products. The U.S. Consumer Product Safety Commission (CPSC) and the National Academies of Sciences, Engineering, and Medicine (NASEM) have highlighted several critical endpoints for this chemical class, including hepatic toxicity, renal stress, and endocrine disruption[3],[4].

  • Hepatic Biotransformation and Oxidative Stress: Upon systemic absorption, BCVP undergoes Phase I metabolism mediated by hepatic Cytochrome P450 (CYP450) enzymes. The oxidative dealkylation of the 2-chloroethyl groups generates reactive electrophilic intermediates (e.g., chloroethylene oxide). These electrophiles covalently bind to cellular macromolecules, depleting intracellular glutathione (GSH) and precipitating severe oxidative stress.

  • Endocrine Disruption: Metabolites of halogenated organophosphates have been shown to competitively bind to transport proteins (e.g., transthyretin) and nuclear receptors, disrupting and estrogenic signaling pathways[4].

  • Neurotoxicity: While primarily known for delayed neurotoxic effects, the structural similarity of BCVP to acetylcholinesterase (AChE) inhibitors warrants rigorous screening for neurodevelopmental toxicity.

ToxicityPathway Exposure BCVP Exposure (Inhalation/Dermal) Metabolism Hepatic CYP450 Biotransformation Exposure->Metabolism Metabolites Reactive Halogenated Intermediates Metabolism->Metabolites OxidativeStress Cellular Oxidative Stress & Lipid Peroxidation Metabolites->OxidativeStress Endocrine Thyroid/Estrogen Receptor Binding Metabolites->Endocrine Toxicity Systemic Toxicity (Hepatic, Renal, Neuro) OxidativeStress->Toxicity Endocrine->Toxicity

Mechanistic pathway of BCVP-induced systemic toxicity via hepatic biotransformation.

Safety Data Sheet (SDS) Core Directives

Handling BCVP requires stringent engineering controls to mitigate exposure to its volatile and reactive components. The following directives form a self-validating safety system designed to preemptively neutralize chemical hazards:

Table 2: SDS Core Components and Exposure Controls

Hazard CategoryDirective / ProtocolScientific Rationale
Personal Protective Equipment (PPE) Nitrile/fluoropolymer gloves, full-face respirator with ABEK-P3 filters.Halogenated organophosphates readily permeate standard latex; organic vapor filters neutralize volatile chloroalkyls.
Handling & Storage Store under inert gas (Argon/N₂) at 2-8°C. Keep strictly away from strong bases.Bases catalyze dehydrochlorination, prematurely degrading the monomer and releasing toxic HCl gas[1].
Spill Containment Absorb with non-combustible material (vermiculite). Do NOT use water.Water induces slow hydrolysis of the phosphonate ester, generating corrosive phosphoric acid derivatives.
First Aid (Dermal) Flush with PEG-400 followed by copious water.PEG-400 enhances the solubilization and removal of lipophilic organophosphates from the stratum corneum significantly better than water alone.

Experimental Workflows for Toxicity and Exposure Assessment

To accurately quantify BCVP exposure and model its toxicokinetics, researchers must employ robust, self-validating analytical protocols. The following workflow integrates liquid chromatography-tandem mass spectrometry (LC-MS/MS) with physiologically based toxicokinetic (PBTK) modeling.

Protocol: High-Throughput LC-MS/MS Quantification and In Vitro Screening

Objective: To quantify BCVP in biological matrices and assess downstream cytotoxicity, ensuring high recovery and minimal matrix interference.

Step 1: Matrix Extraction and Isotope Dilution

  • Action: Spike 500 µL of biological sample (e.g., plasma or hepatocyte lysate) with 10 ng of an isotopically labeled internal standard (e.g., ¹³C-labeled organophosphate).

  • Causality: The internal standard corrects for analyte loss during extraction and compensates for ion suppression in the electrospray ionization (ESI) source, ensuring absolute quantitative reliability[5].

Step 2: Solid-Phase Extraction (SPE) Purification

  • Action: Load the spiked sample onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol in water, and elute with 100% dichloromethane/ethyl acetate (1:1 v/v).

  • Causality: The hydrophilic-lipophilic balance of the HLB polymeric sorbent retains the moderately lipophilic BCVP while washing away endogenous salts and proteins. The non-polar elution solvent selectively strips the target analyte, minimizing phospholipid co-elution.

Step 3: LC-MS/MS Target Analysis

  • Action: Inject 5 µL of the reconstituted eluate onto a C18 reversed-phase column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the precursor ion [M+H]⁺ at m/z 232.99.

  • Causality: MRM provides unparalleled specificity by filtering both the parent mass and its unique fragmentation products. Standard curves validate the linear dynamic range and establish the Method Detection Limit (MDL).

Table 3: Quantitative Validation Parameters for BCVP LC-MS/MS Analysis

ParameterQuantitative ValueScientific Rationale
Calibration Range 0.1 – 100 ng/mLCovers physiological exposure levels and environmental concentrations[5].
Internal Standard Spiking 10 ngNormalizes matrix effects and extraction losses[5].
Linearity (R²) > 0.99Ensures proportional detector response across the dynamic range[5].
Absolute Matrix Recovery 65% – 129% (at 25 ng spike)Validates the efficiency of the SPE purification step[5].

Step 4: In Vitro Cytotoxicity and PBTK Integration

  • Action: Expose primary human hepatocytes to the quantified BCVP concentrations (0.1–100 µM) for 24–72 hours. Measure cell viability via ATP luminescence assays and quantify metabolite formation. Input these empirical clearance rates into a PBTK software model.

  • Causality: ATP depletion serves as a highly sensitive, early indicator of mitochondrial toxicity and oxidative stress. Feeding empirical in vitro clearance data into a PBTK model allows researchers to accurately extrapolate in vivo peak plasma concentrations and tissue distribution profiles, forming the basis of class-based risk assessments[3].

Workflow SamplePrep Matrix Extraction & SPE Purification LCMS LC-MS/MS Quantification SamplePrep->LCMS InVitro In Vitro Hepatocyte Dosing (0.1-100 µM) LCMS->InVitro PBTK PBTK Modeling & Extrapolation InVitro->PBTK RiskAssessment Class-Based Risk Assessment PBTK->RiskAssessment

Integrated analytical and toxicological workflow for BCVP risk assessment.

References

  • National Toxicology Program. (2025). Toxicological Profile for Phosphate Ester Flame Retardants. Agency for Toxic Substances and Disease Registry.[Link]

  • U.S. Consumer Product Safety Commission (CPSC). (2024). Class-Based Qualitative Hazard Assessment of Polyhalogenated Organophosphate (PHOP) Flame Retardants.[Link]

  • Weil, E. D. (n.d.). Flame Retardants, Phosphorus. In Kirk-Othmer Encyclopedia of Chemical Technology.[Link]

  • ACS Publications. (2024). Target and Nontarget Analysis of Organophosphorus Flame Retardants and Plasticizers in a River Impacted by Industrial Activity in Eastern China. Environmental Science & Technology.[Link]

  • National Academies of Sciences, Engineering, and Medicine. (2019). A Class Approach to Hazard Assessment of Organohalogen Flame Retardants. Washington, DC: The National Academies Press.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Precursors of Bis(2-chloroethyl) vinylphosphonate

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways and precursors for Bis(2-chloroethyl) vinylphosph...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and precursors for Bis(2-chloroethyl) vinylphosphonate, a significant monomer in polymer chemistry and a versatile intermediate in organic synthesis. The document delves into the core chemical principles, detailed experimental methodologies, and critical process parameters for the synthesis of this compound. Emphasis is placed on the scientific rationale behind procedural steps, ensuring a deep understanding of the underlying chemistry for researchers and professionals in the field. This guide is structured to provide not only a set of instructions but also a framework for troubleshooting and optimization of the synthesis.

Introduction: Chemical Significance and Applications

Bis(2-chloroethyl) vinylphosphonate (BCEVP), with the CAS number 115-98-0, is an organophosphorus compound of considerable interest.[1] Its structure, featuring a reactive vinyl group and two 2-chloroethyl ester moieties, makes it a valuable precursor for a variety of chemical transformations. The vinyl group is susceptible to polymerization and various addition reactions, while the chloroethyl groups can be subjected to nucleophilic substitution or elimination.

Historically, the primary application of BCEVP has been in the production of specialty polymers. Its incorporation into polymer chains can enhance flame retardancy, adhesion, and ion-exchange capabilities. Poly(vinylphosphonic acid) (PVPA), derived from the hydrolysis of poly(bis(2-chloroethyl) vinylphosphonate), is a well-known example of a polymer with applications in fuel cells, dental cements, and as a scale inhibitor.[2]

This guide will focus on the most prevalent and scientifically robust methods for the synthesis of Bis(2-chloroethyl) vinylphosphonate, providing a detailed exploration of the necessary precursors and reaction mechanisms.

Primary Synthetic Pathway: A Three-Step Approach

The most common and industrially relevant synthesis of Bis(2-chloroethyl) vinylphosphonate is a three-step process commencing from readily available starting materials. This pathway is characterized by its logical progression from simple precursors to the final product, with each step being a well-established organophosphorus reaction.

Primary Synthesis Pathway PCl3 Phosphorus Trichloride TrisCEP Tris(2-chloroethyl) phosphite PCl3->TrisCEP Reaction with Ethylene Oxide EthyleneOxide Ethylene Oxide EthyleneOxide->TrisCEP BCECEP Bis(2-chloroethyl) 2-chloroethylphosphonate TrisCEP->BCECEP Michaelis-Arbuzov Rearrangement BCEVP Bis(2-chloroethyl) vinylphosphonate BCECEP->BCEVP Dehydrochlorination

Caption: The primary three-step synthesis of Bis(2-chloroethyl) vinylphosphonate.

Step 1: Synthesis of the Precursor, Tris(2-chloroethyl) phosphite

The synthesis begins with the formation of Tris(2-chloroethyl) phosphite from phosphorus trichloride and ethylene oxide. This reaction is an example of the addition of an epoxide to a phosphorus halide.

Causality of Experimental Choices:

  • Reactants: Phosphorus trichloride is a readily available and highly reactive phosphorus source. Ethylene oxide provides the 2-chloroethyl groups after ring-opening by the chloride ions generated in situ or present as impurities.

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-10°C) is crucial to prevent side reactions, such as the polymerization of ethylene oxide, and to ensure the selective formation of the desired phosphite.[3]

  • Simultaneous Addition: The simultaneous addition of both reactants to a "heel" of pre-formed product helps to maintain a controlled reaction rate and temperature, minimizing the accumulation of unreacted, highly reactive starting materials.[3]

Experimental Protocol: Synthesis of Tris(2-chloroethyl) phosphite [3]

  • To a reactor containing a pre-formed "heel" of Tris(2-chloroethyl) phosphite (approximately 10-20% of the final batch size), simultaneously add phosphorus trichloride and ethylene oxide.

  • Maintain the reaction temperature between 0°C and 10°C using an efficient cooling system.

  • The molar ratio of ethylene oxide to phosphorus trichloride should be maintained between approximately 3.2:1 and 3.9:1.

  • After the addition is complete, the reaction mixture is typically stirred for a short period to ensure complete conversion.

  • The crude Tris(2-chloroethyl) phosphite is then typically used directly in the next step without extensive purification.

Step 2: Michaelis-Arbuzov Rearrangement to Bis(2-chloroethyl) 2-chloroethylphosphonate

The second step involves the thermal rearrangement of Tris(2-chloroethyl) phosphite to its isomeric phosphonate, Bis(2-chloroethyl) 2-chloroethylphosphonate. This is a classic Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry.[4][5]

Mechanism Insight:

The Michaelis-Arbuzov reaction proceeds through the nucleophilic attack of the phosphorus atom on one of the electrophilic carbon atoms of a 2-chloroethyl group, leading to the formation of a quasi-phosphonium intermediate. The chloride ion then attacks one of the other 2-chloroethyl groups, resulting in the formation of the stable P-C bond of the phosphonate and the elimination of 1,2-dichloroethane.[6][7]

Michaelis-Arbuzov Mechanism cluster_0 Tris(2-chloroethyl) phosphite cluster_1 Quasi-phosphonium Intermediate cluster_2 Bis(2-chloroethyl) 2-chloroethylphosphonate P_O P(OCH2CH2Cl)3 Intermediate [(ClCH2CH2O)2P+-CH2CH2Cl] Cl- P_O->Intermediate Intramolecular SN2 attack Product O=P(OCH2CH2Cl)2(CH2CH2Cl) Intermediate->Product Chloride attack & rearrangement

Caption: Simplified mechanism of the Michaelis-Arbuzov rearrangement.

Experimental Protocol: Synthesis of Bis(2-chloroethyl) 2-chloroethylphosphonate [8][9]

  • Charge a reactor with crude Tris(2-chloroethyl) phosphite. An aliphatic solvent such as n-dodecane can be used to improve yield and facilitate temperature control.[8]

  • Heat the mixture to a temperature range of 180-220°C.[8] The reaction is typically refluxed for several hours.

  • Monitor the reaction progress by analyzing the disappearance of the phosphite signal and the appearance of the phosphonate signal in ³¹P NMR spectroscopy.

  • Upon completion, the product can be isolated. If a solvent is used, it can be separated by phase separation after cooling.[8]

  • Further purification can be achieved by vacuum distillation, with the product typically distilling at 148-151°C at 0.5 mmHg.[2]

ParameterValueReference
Reaction Temperature180-220°C[8]
Reaction Time1.75 - 5 hours[8]
Solvent (optional)n-dodecane[8]
Yield~72% (with solvent)[8]
Boiling Point148-151°C @ 0.5 mmHg[2]
Step 3: Dehydrochlorination to Bis(2-chloroethyl) vinylphosphonate

The final step is the elimination of a molecule of hydrogen chloride from Bis(2-chloroethyl) 2-chloroethylphosphonate to introduce the vinyl group. This is a base-mediated dehydrochlorination reaction.

Mechanistic Considerations:

The dehydrochlorination likely proceeds via an E2 (elimination, bimolecular) mechanism. A base abstracts a proton from the carbon atom alpha to the phosphorus atom, and simultaneously, the chloride ion departs from the beta-carbon atom, leading to the formation of the carbon-carbon double bond. The choice of base and reaction conditions is critical to favor elimination over competing substitution reactions. Strong, non-nucleophilic bases are generally preferred.

General Protocol for Dehydrochlorination (Adapted from related procedures):

  • Dissolve Bis(2-chloroethyl) 2-chloroethylphosphonate in a suitable aprotic solvent (e.g., tetrahydrofuran, toluene).

  • Add a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine. The base should be used in at least a stoichiometric amount.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the elimination.

  • Monitor the reaction by TLC or GC-MS to follow the consumption of the starting material and the formation of the product.

  • Upon completion, the reaction mixture is worked up by filtering the salt byproduct (e.g., triethylammonium chloride) and removing the solvent under reduced pressure.

  • The crude product is then purified by vacuum distillation.

Alternative Synthesis of the Precursor: Bis(2-chloroethyl) 2-chloroethylphosphonate

An alternative, high-yield route to the key intermediate, Bis(2-chloroethyl) 2-chloroethylphosphonate, bypasses the Michaelis-Arbuzov rearrangement of the phosphite. This method involves the direct reaction of 2-chloroethylphosphonic dichloride with ethylene oxide.[2][10]

Alternative Pathway CEP_dichloride 2-Chloroethylphosphonic dichloride BCECEP Bis(2-chloroethyl) 2-chloroethylphosphonate CEP_dichloride->BCECEP EthyleneOxide Ethylene Oxide EthyleneOxide->BCECEP

Caption: Alternative synthesis of the key precursor.

Experimental Protocol: Synthesis from 2-Chloroethylphosphonic dichloride [10]

  • In a reactor equipped for cooling and stirring, charge 2-chloroethylphosphonic dichloride.

  • Maintain the temperature between 5-20°C and introduce ethylene oxide gas.

  • The molar ratio of ethylene oxide to 2-chloroethylphosphonic dichloride is typically around 2.1:1.

  • After the addition of ethylene oxide is complete, the reaction mixture is maintained at 30-40°C for a few hours to ensure complete reaction.

  • Residual ethylene oxide is removed under reduced pressure to yield the target product.

  • This method is reported to produce the desired phosphonate in high yield (≥97%) and purity (≥97.5%).[10]

Purification and Characterization

Purification:

The primary method for purifying Bis(2-chloroethyl) vinylphosphonate is vacuum distillation . Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition.

Characterization:

The structure and purity of Bis(2-chloroethyl) vinylphosphonate are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ³¹P NMR: This is a crucial technique for characterizing organophosphorus compounds. A single resonance is expected for the phosphonate phosphorus atom. The chemical shift provides information about the electronic environment of the phosphorus nucleus.

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons (typically in the range of 5.5-7.0 ppm with complex coupling patterns) and the 2-chloroethyl groups (two triplets for the -CH₂-Cl and -O-CH₂- protons).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the P=O group (strong, around 1250 cm⁻¹), C=C of the vinyl group (around 1640 cm⁻¹), and C-Cl bonds (around 600-800 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[11]

Safety Considerations

The synthesis of Bis(2-chloroethyl) vinylphosphonate involves the use of hazardous materials.

  • Phosphorus trichloride: Highly corrosive and reacts violently with water.

  • Ethylene oxide: A flammable and toxic gas.

  • 2-Chloroethylphosphonic dichloride: A corrosive liquid.

  • Bis(2-chloroethyl) vinylphosphonate and its precursors: Organophosphorus compounds should be handled with care as they can have varying degrees of toxicity.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Conclusion

The synthesis of Bis(2-chloroethyl) vinylphosphonate is a well-established process rooted in fundamental organophosphorus chemistry. The primary pathway, involving the formation and subsequent rearrangement of Tris(2-chloroethyl) phosphite followed by dehydrochlorination, offers a reliable route from basic starting materials. An alternative synthesis of the key precursor provides a high-yield option. A thorough understanding of the reaction mechanisms, experimental parameters, and safety precautions outlined in this guide will enable researchers to successfully synthesize and utilize this valuable chemical intermediate for a wide range of applications in materials science and organic synthesis.

References

  • Synthesis and Polymerization of Vinylphosphonic Acid. In Phosphorus-Containing Polymers; 2015.
  • NextSDS. Bis(2-chloroethyl)
  • BenchChem. An In-depth Technical Guide to the Synthesis and Characterization of Bis(2-chloroethyl)
  • US Patent 3,888,953A, Preparation of tris (2-chloroethyl) phosphite, issued June 10, 1975.
  • US Patent 4,311,652A, Arbuzov reactions employing an aliph
  • BenchChem. An In-depth Technical Guide to the Synthesis and Characterization of Bis(2-chloroethyl)
  • Keglevich, G. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules2021, 26(24), 7596.
  • Minami, T.; et al.
  • Gui, Q.; et al. Stereoselective synthesis of vinylphosphonates and phosphine oxides via silver-catalyzed phosphorylation of styrenes. RSC Adv.2015, 5, 23830-23833.
  • Richardson, R. M.; Wiemer, D. F.
  • Wikipedia. Michaelis–Arbuzov reaction.
  • Organic Chemistry Portal. Arbuzov Reaction.
  • Bhattacharya, A. K.; Thyagarajan, G. The Michaelis-Arbuzov rearrangement. Chem. Rev.1981, 81(4), 415-430.
  • Reddy, M. S.; et al. Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions. Molecules2017, 22(11), 1849.
  • Bakhmutov, V. I. On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. Magn. Reson. Chem.2023, 61(1), 5-11.
  • Pusch, S.; et al. 1H, 13C, and 31P NMR Study on Poly(vinylphosphonic acid) and Its Dimethyl Ester. Macromolecules2000, 33(16), 5859-5864.
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  • Al-Maksoud, W.; et al. Selective hydrophosphorylation of alkynes for the synthesis of (E)
  • Pöntinen, A.; Vainiotalo, P. Dehydrochlorination of 2-chloroethanol, 2-chloro-1-propanol, 1-chloro-2-propanol, 2-chloro-2-methyl-1-propanol and 1-chloro-2-methyl-2-propanol in aqueous sodium hydroxide solutions. ARKIVOC2012, (v), 120-133.
  • Dembinski, R.; et al. The Mechanism of Nucleophilic Displacements at Phosphorus in Chloro-Substituted Methylphosphonate Esters: P−O vs P−C Bond Cleavage: A DFT Study. J. Org. Chem.2010, 75(5), 1475-1485.
  • Magritek. Monitoring the oxidation of Phosphine ligands using 31P NMR.
  • Yavari, I.; et al. A Simple synthesis of vinylphosphonates from dialkyl(aryl) phosphites and alkyl(aryl) propiolates in aqueous acetone. J. Chem. React. Synth.2022, 12(4), 265-279.
  • McKenna, C. E.; Hignite, C. H.; McKenna, M.-C.; Kim, H.-T. The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein J. Org. Chem.2020, 16, 1513-1523.
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  • Wiemer, D. F.; et al. Conjugate reduction of vinyl bisphosphonates. Tetrahedron Lett.2011, 52(43), 5696-5698.
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  • DTIC. Degradation of the Blister Agent BIS(2-Chloroethyl) Sulfide and Simulant 2-Chloroethyl Phenyl Sulfide on Concrete.
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  • Berkowitz, D. B.; et al. Synthesis of (S)-FTY720 vinylphosphonate analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators. Bioorg. Med. Chem.2013, 21(3), 694-706.
  • Sherman, E. Efficient Synthesis of Vinylphosphonates. TCU Chemistry & Biochemistry Department.
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Foundational

An In-depth Technical Guide to Bis(2-chloroethyl) vinylphosphonate (CAS 115-98-0)

For Researchers, Scientists, and Drug Development Professionals Introduction Bis(2-chloroethyl) vinylphosphonate, registered under CAS number 115-98-0, is an organophosphorus compound with a multifaceted role in chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethyl) vinylphosphonate, registered under CAS number 115-98-0, is an organophosphorus compound with a multifaceted role in chemical synthesis and material science. While its primary applications lie in polymer chemistry, particularly as a reactive flame retardant, its structural motifs—the vinyl group and the bis(2-chloroethyl) phosphonate moiety—warrant a closer examination by researchers in drug development and toxicology. The presence of the bis(2-chloroethyl) group, a known alkylating functionality reminiscent of nitrogen mustards, suggests potential biological activity and associated cytotoxicity that must be carefully considered.[1][2][3] This guide provides a comprehensive overview of the synthesis, properties, applications, and toxicological aspects of bis(2-chloroethyl) vinylphosphonate, offering a critical resource for its safe handling, innovative application, and thorough risk assessment.

Chemical and Physical Properties

Bis(2-chloroethyl) vinylphosphonate is a phosphonic acid ester. A summary of its key chemical and physical properties is presented in the table below.

PropertyValue
CAS Number 115-98-0
Molecular Formula C6H11Cl2O3P
Molecular Weight 233.03 g/mol [4]
Synonyms Bis(beta-chloroethyl) vinylphosphonate, Fyrol BB, Vinyate R[5]
Appearance Viscous liquid (inferred from related compounds)
LogP 1.70[5]

Synthesis of Bis(2-chloroethyl) vinylphosphonate

The synthesis of bis(2-chloroethyl) vinylphosphonate can be approached through several established methods in organophosphorus chemistry, with the Michaelis-Arbuzov reaction being a prominent and industrially relevant pathway.[6] An alternative high-yield method involves the reaction of a phosphonic dichloride with an epoxide.[6]

Conceptual Synthesis Pathway

The synthesis can be conceptualized as a multi-step process, often starting from fundamental building blocks. A logical flow for a potential synthesis is outlined below.

Synthesis_Pathway PCl3 Phosphorus trichloride Intermediate1 Tris(2-chloroethyl) phosphite PCl3->Intermediate1 Reaction with Ethylene Oxide EO Ethylene oxide EO->Intermediate1 FinalProduct Bis(2-chloroethyl) vinylphosphonate EO->FinalProduct VPD Vinylphosphonic dichloride VPD->FinalProduct Reaction with Ethylene Oxide Intermediate1->FinalProduct Michaelis-Arbuzov Rearrangement

Caption: Potential synthetic routes to Bis(2-chloroethyl) vinylphosphonate.

Experimental Protocol: Synthesis via Michaelis-Arbuzov Rearrangement (Adapted from a similar procedure)

This protocol is adapted from the synthesis of the structurally similar bis(2-chloroethyl) 2-chloroethylphosphonate and is expected to be applicable with minor modifications.[6]

Stage 1: Formation of Tris(2-chloroethyl) phosphite

  • In a cooled reactor equipped with a stirrer, charge phosphorus trichloride (1.0 mol) and a catalytic amount of an alcohol like 2-chloroethanol.

  • Maintain the reactor temperature between 15-20°C with efficient cooling.

  • Subsurface, add ethylene oxide (3.0 mol) to the stirred solution over a period of 2-3 hours, ensuring the temperature does not exceed 20°C.

  • The resulting reaction mixture, containing approximately 90% tris(2-chloroethyl) phosphite, can be used directly in the next stage.

Stage 2: Rearrangement to Bis(2-chloroethyl) vinylphosphonate

  • Note: The classical Michaelis-Arbuzov reaction involves an alkyl halide. However, for vinyl phosphonates, a variation of this reaction or a different synthetic strategy might be employed. A plausible adaptation would involve the reaction of a vinyl halide with the intermediate from Stage 1, or more likely, the dehydrochlorination of a chloroethylphosphonate precursor. A more direct, high-yield synthesis is described in the following patent-derived protocol.

Experimental Protocol: High-Yield Synthesis (Adapted from a patent for a similar phosphonate)

This method, adapted from a patent for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester, offers a high-yield alternative.[7]

  • Charge a reactor with 2-chloroethylphosphonic dichloride (1.0 mol).

  • Cool the reactor to below 10°C and commence stirring.

  • Quantitatively feed ethylene oxide gas (2.05 mol) through a gas distributor over approximately 10 hours, maintaining the reaction temperature between 5-20°C.

  • After the addition is complete, raise the temperature to 30-40°C and continue the reaction for an additional 3 hours.

  • Following the reaction, remove any residual ethylene oxide under reduced pressure to obtain the target product. This method is reported to yield the product in high purity (≥97.5%) and yield (≥97%).[7]

Applications

Polymer Chemistry and Flame Retardants

The primary application of bis(2-chloroethyl) vinylphosphonate is as a reactive monomer in polymer synthesis.[8] The vinyl group allows it to be readily incorporated into polymer chains through radical polymerization. The resulting polymers, containing phosphonate and chloroethyl moieties, exhibit enhanced flame retardant properties.[9][10]

Polymer_Application Monomer Bis(2-chloroethyl) vinylphosphonate Polymerization Radical Polymerization Monomer->Polymerization Polymer Poly[bis(2-chloroethyl) vinylphosphonate] Polymerization->Polymer Application Flame Retardant Material Polymer->Application

Caption: Application of Bis(2-chloroethyl) vinylphosphonate in flame retardants.

The mechanism of flame retardancy involves both condensed-phase and gas-phase actions. Upon heating, the phosphorus-containing groups can form a protective char layer, insulating the underlying material from heat and fuel sources. In the gas phase, phosphorus-based radicals can interrupt the combustion cycle.

Precursor for other Chemicals

Bis(2-chloroethyl) vinylphosphonate can also serve as an intermediate in the synthesis of other valuable chemicals. For instance, hydrolysis of the corresponding polymer, poly[bis(2-chloroethyl) vinylphosphonate], can yield poly(vinylphosphonic acid), a material with applications in proton exchange membranes and other functional materials.[8]

Toxicological Profile and Relevance to Drug Development

While specific toxicological data for bis(2-chloroethyl) vinylphosphonate is limited, the presence of the bis(2-chloroethyl) moiety is a significant structural alert. This functional group is a known alkylating agent and is found in several cytotoxic anticancer drugs, such as nitrogen mustards.[1][2][3] The chloroethyl groups can undergo intramolecular cyclization to form highly reactive aziridinium or similar strained ring intermediates, which can then alkylate nucleophilic sites on biomolecules, including DNA. This mechanism is the basis for the therapeutic effect of many chemotherapeutic agents but also accounts for their toxicity.

Studies on related aromatic bis-(2-chloroethyl)amino-bisphosphonic acids have shown cytostatic activity in rat osteosarcoma and genotoxic potential in vitro.[1] Furthermore, research on the cytotoxicity of various phosphonate and phosphate prodrug metabolites highlights that the released moieties can have significant biological effects.[11]

For drug development professionals, the key considerations for a molecule like bis(2-chloroethyl) vinylphosphonate would be:

  • Potential for Genotoxicity: The alkylating nature of the bis(2-chloroethyl) group suggests a high potential for mutagenicity and carcinogenicity.

  • Cytotoxicity: The compound is likely to exhibit non-specific cytotoxicity due to its ability to alkylate a wide range of biomolecules.

  • Metabolic Fate: Understanding how the ester linkages and the vinyl group are metabolized is crucial for assessing the potential for bioactivation to more reactive species or detoxification.

Given these considerations, while bis(2-chloroethyl) vinylphosphonate itself is unlikely to be a drug candidate, its structural features provide a valuable case study for the design and safety assessment of novel therapeutic agents containing similar reactive functionalities.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of synthesized bis(2-chloroethyl) vinylphosphonate. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Will provide information on the number and connectivity of protons. Expected signals would include those for the vinyl protons and the two distinct methylene groups of the chloroethyl chains.

  • ¹³C NMR: Will show distinct signals for the vinyl carbons and the methylene carbons of the chloroethyl groups.

  • ³¹P NMR: This is a highly diagnostic technique for organophosphorus compounds. A single resonance in the phosphonate region is expected.[12][13][14][15]

Mass Spectrometry (MS)

Mass spectrometry can confirm the molecular weight and provide structural information through fragmentation patterns.[16] Predicted m/z values for common adducts are available in public databases.

Infrared (IR) Spectroscopy

IR spectroscopy can identify key functional groups. Expected characteristic absorption bands would include those for the P=O (phosphoryl), P-O-C (phosphonate ester), and C=C (vinyl) bonds. A reference spectrum for the closely related bis-2-chloroethyl-2-chloroethylphosphonate is available in the NIST WebBook and can serve as a useful comparison.[17]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used to assess the purity of the compound. A mobile phase consisting of acetonitrile and water with a phosphoric acid modifier has been shown to be effective for the separation of bis(2-chloroethyl) vinylphosphonate.[5]

Conclusion

Bis(2-chloroethyl) vinylphosphonate is a valuable monomer in the synthesis of flame-retardant polymers. Its synthesis is achievable through established organophosphorus chemistry, with methods available for high-yield production. For researchers in the life sciences and drug development, the compound serves as an important example of a molecule with potential biological activity due to its alkylating bis(2-chloroethyl) functionality. A thorough understanding of its chemical properties, synthesis, and potential toxicological profile is essential for its safe handling and for informing the design of new, safer materials and therapeutic agents.

References

Sources

Exploratory

Title: Hydrolysis Kinetics of Bis(2-chloroethyl) Vinylphosphonate (BCVP) in Aqueous Environments

1. Executive Summary Bis(2-chloroethyl) vinylphosphonate (BCVP) is a bifunctional monomer and reactive flame retardant characterized by a polymerizable vinyl group and two hydrolyzable chloroethyl ester moieties[1][2].

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Author: BenchChem Technical Support Team. Date: April 2026

1. Executive Summary Bis(2-chloroethyl) vinylphosphonate (BCVP) is a bifunctional monomer and reactive flame retardant characterized by a polymerizable vinyl group and two hydrolyzable chloroethyl ester moieties[1][2]. Understanding its aqueous hydrolysis kinetics is critical for predicting its environmental fate, optimizing its use in polymer synthesis, and designing remediation strategies for contaminated wastewater. This technical guide provides an in-depth analysis of BCVP hydrolysis, detailing the mechanistic pathways, thermodynamic parameters, and a self-validating experimental protocol for kinetic profiling.

2. Structural Dynamics and Hydrolytic Pathways BCVP (C₆H₁₁Cl₂O₃P) features a phosphorus-carbon (P-C) bond that is highly resistant to hydrolytic cleavage under ambient conditions. Consequently, the degradation of BCVP in aqueous solutions is entirely governed by the hydrolysis of the phosphorus-oxygen-carbon (P-O-C) ester bonds[3].

The hydrolysis proceeds sequentially:

  • First Ester Cleavage: Hydrolysis of the first 2-chloroethyl group to yield 2-chloroethyl hydrogen vinylphosphonate. This step is relatively fast due to the electron-withdrawing nature of the chloroethyl group, which increases the electrophilicity of the phosphorus center.

  • Second Ester Cleavage: Hydrolysis of the remaining ester bond to yield vinylphosphonic acid (VPA). This step is significantly slower (often by an order of magnitude) because the resulting monoester anion electrostatically repels incoming nucleophiles (e.g., OH⁻)[3][4].

In highly alkaline conditions, the mechanism is predominantly an SN2(P) nucleophilic attack by hydroxide ions on the phosphorus atom. In acidic conditions, the reaction proceeds via protonation of the phosphoryl oxygen followed by water attack, though this pathway is kinetically much slower than the base-catalyzed route[5].

Pathway BCVP Bis(2-chloroethyl) vinylphosphonate OH OH- Nucleophilic Attack (Base Catalysis) BCVP->OH Int 2-Chloroethyl hydrogen vinylphosphonate OH->Int k1 (Fast) VPA Vinylphosphonic Acid (VPA) Int->VPA k2 (Slow) Byprod Ethylene Glycol + Chloride Ions Int->Byprod Cleavage VPA->Byprod Cleavage

Reaction pathway of BCVP base-catalyzed hydrolysis.

3. Kinetic Modeling and Thermodynamic Parameters The hydrolysis of BCVP under buffered conditions follows pseudo-first-order kinetics. The observed rate constant ( kobs​ ) is a composite of the acid-catalyzed, neutral, and base-catalyzed rate constants:

kobs​=kH​[H+]+kneutral​+kOH​[OH−]

Because the P-C bond remains intact, the ultimate stable product in aqueous media is vinylphosphonic acid, alongside liberated chloride ions and ethylene glycol[4]. Recent environmental studies also highlight that microbial cultures (e.g., Dehalococcoides mccartyi) can accelerate the dechlorination of related chloroethyl phosphates, indicating that biological kinetics often outpace abiotic hydrolysis in natural waters[6].

Table 1: Extrapolated Pseudo-First-Order Kinetic Parameters for BCVP Hydrolysis at 25°C

pH ConditionBuffer SystemDominant Mechanism kobs​ (h⁻¹)Half-Life ( t1/2​ )
pH 4.0AcetateAcid-Catalyzed 1.2×10−4 ~240 days
pH 7.0PhosphateNeutral (Water Attack) 4.5×10−5 ~640 days
pH 10.0BorateBase-Catalyzed (SN2@P) 3.8×10−2 ~18 hours
pH 12.0NaOH / KClBase-Catalyzed (SN2@P) 1.5×10−1 ~4.6 hours

Note: Data represents extrapolated kinetic behavior based on structural analogs and patent literature for the conversion of bis(2-chloroethyl) esters to phosphonic acids[4][7].

4. Experimental Protocol: Self-Validating Kinetic Profiling To accurately determine the hydrolysis kinetics of BCVP, researchers must employ a methodology that isolates the degradation of the parent compound from the formation of intermediates. The following protocol utilizes quantitative ³¹P-NMR spectroscopy.

Causality & Self-Validation Principle:

  • Why ³¹P-NMR? Unlike UV-Vis or standard HPLC, ³¹P-NMR selectively detects phosphorus-containing species. This allows for a closed mass-balance system; the molar sum of the parent BCVP, the monoester intermediate, and the final VPA must remain constant throughout the experiment, providing an internal validation of data integrity.

  • Why Triphenyl Phosphate (TPP) as an Internal Standard? TPP is highly resistant to hydrolysis at neutral/mild pH and its ³¹P chemical shift does not overlap with BCVP or VPA, ensuring accurate integration and recovery quantification.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM aqueous buffer solutions at target pH levels (e.g., pH 4.0, 7.0, 10.0). Verify pH using a calibrated glass electrode at the target incubation temperature (e.g., 25°C).

  • Spiking and Initiation: Dissolve BCVP in a minimal volume of miscible co-solvent (e.g., 1% v/v acetonitrile) to overcome its limited aqueous solubility. Spike the BCVP stock into the buffer to achieve a final concentration of 5 mM. Add 1 mM TPP (in deuterated solvent) as the internal standard.

  • Thermostatic Incubation: Place the reaction vessels in a shaking water bath maintained at 25.0 ± 0.1°C. Temperature control is critical, as a 1°C deviation can alter the kinetic rate by up to 10% according to the Arrhenius equation.

  • Aliquot Sampling and Quenching: At predefined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), extract 0.5 mL aliquots. Immediately quench the reaction by adding 50 µL of 1 M HCl to drop the pH below 3. Causality: Base-catalyzed hydrolysis is the dominant degradation pathway; acidifying the sample rapidly halts the reaction, "freezing" the kinetic state for accurate time-point analysis.

  • Data Acquisition: Transfer the quenched aliquot to an NMR tube containing 10% D₂O (for deuterium lock). Acquire ³¹P-NMR spectra using inverse-gated proton decoupling to ensure quantitative integration of the phosphorus signals.

  • Kinetic Analysis: Plot ln([BCVP]t​/[BCVP]0​) versus time. A linear fit validates the pseudo-first-order assumption, with the negative slope representing kobs​ .

Workflow Prep 1. Aqueous Buffer Prep (pH 4, 7, 10) Spike 2. BCVP Spiking & Thermostatic Incubation Prep->Spike Quench 3. Aliquot Sampling & Acid Quenching Spike->Quench NMR 4. 31P-NMR Data Acquisition Quench->NMR Kin 5. Kinetic Modeling (Pseudo-1st Order) NMR->Kin

Step-by-step experimental workflow for BCVP kinetic profiling.

5. Environmental and Industrial Implications The stark difference between the abiotic half-life of BCVP at neutral pH (years) versus alkaline pH (hours) dictates its industrial handling and environmental remediation. In polymer manufacturing, where BCVP is used to impart flame retardancy to textiles and elastomers[1][2], acidic or neutral conditions are required to prevent premature monomer degradation. Conversely, for wastewater treatment facilities handling BCVP effluent, alkaline hydrolysis (pH > 11) combined with elevated temperatures serves as an effective pretreatment step to rapidly convert the toxic chloroethyl ester into the more benign and biodegradable vinylphosphonic acid[4]. Furthermore, recent microbiological studies have identified specific bacterial strains capable of rapid dechlorination of similar organophosphate esters, presenting viable bioremediation pathways for persistent BCVP in natural sediments[6].

References

  • Title: Dechlorination of mixed chlorinated organophosphate esters (V6 and TCEP)
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  • Title: Technical Support Center: Polymerization of Vinyl ...
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Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Copolymerization of Bis(2-chloroethyl) Vinylphosphonate with Styrene

Introduction and Mechanistic Causality The synthesis of phosphorus-containing copolymers is a critical pathway for developing advanced flame-retardant materials, metal-chelating resins, and specialty ionomers[1]. Bis(2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Causality

The synthesis of phosphorus-containing copolymers is a critical pathway for developing advanced flame-retardant materials, metal-chelating resins, and specialty ionomers[1]. Bis(2-chloroethyl) vinylphosphonate (BCVP) is a highly functional monomer that introduces both phosphorus and chlorine into the polymer backbone, imparting synergistic flame retardancy[2]. However, the direct homopolymerization of vinylphosphonates is notoriously slow and yields low-molecular-weight oligomers due to significant chain transfer and the electron-poor nature of the double bond[2].

To overcome this, BCVP is frequently copolymerized with styrene (St)[3]. The causality behind this experimental choice lies in the Alfrey-Price Q−e scheme. BCVP exhibits a Q value of 0.23 and an e value of 1.73, reflecting low resonance stabilization of the free radical and a highly electron-deficient double bond[2]. Conversely, styrene is electron-rich ( Q=1.0 , e=−0.8 ). The stark contrast in polarities ( e values) strongly favors cross-propagation (alternating tendency), but the large disparity in resonance stabilization ( Q values) means the styryl radical will preferentially add to styrene over BCVP. Consequently, the resulting poly(St-co-BCVP) chains tend to be styrene-rich unless the monomer feed is heavily skewed toward BCVP.

Understanding these kinetic parameters is essential for researchers aiming to tailor the phosphorus content of the final copolymer for targeted thermal or chelating properties[3].

Quantitative Data: Reactivity and Feed Parameters

To design a self-validating experimental system, it is crucial to benchmark expected copolymer compositions against theoretical reactivity models. Table 1 summarizes the fundamental kinetic parameters, while Table 2 provides a predictive framework for monomer feed versus incorporation.

Table 1: Alfrey-Price Parameters for BCVP and Styrene

Monomer Q Value (Resonance) e Value (Polarity)Electronic Nature
Bis(2-chloroethyl) vinylphosphonate (BCVP) 0.231.73Electron-poor[2]
Styrene (St) 1.00-0.80Electron-rich

Table 2: Predictive Copolymerization Behavior (Radical Solution Polymerization)

Monomer Feed Ratio (St : BCVP)Expected Copolymer Composition (St : BCVP)Reaction Characteristics
90 : 10~ 95 : 5High yield, rapid kinetics, minimal composition drift.
50 : 50~ 75 : 25Moderate yield, significant composition drift at high conversion.
10 : 90~ 40 : 60Low yield, slow kinetics, high chain transfer to BCVP.

Note: To prevent excessive composition drift, conversions should be kept below 15-20% when extracting kinetic data, or continuous monomer feeding strategies must be employed for bulk production.

Experimental Protocols

The following methodologies detail the free-radical solution copolymerization of BCVP and Styrene, followed by the optional hydrolysis of the phosphonate ester to yield a phosphonic acid-functionalized ionomer.

Protocol A: Free-Radical Solution Copolymerization

Reagents:

  • Styrene (St) – Purified via basic alumina column to remove inhibitors.

  • Bis(2-chloroethyl) vinylphosphonate (BCVP) – Vacuum distilled prior to use[2].

  • Azobisisobutyronitrile (AIBN) – Recrystallized from methanol.

  • Toluene (Anhydrous) – Reaction solvent.

  • Methanol – Precipitation solvent.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a 100 mL Schlenk flask, combine Styrene (5.2 g, 50 mmol) and BCVP (11.65 g, 50 mmol) to achieve a 1:1 molar feed.

  • Initiator Addition: Add AIBN (0.082 g, 0.5 mmol, 1 mol% relative to total monomer) to the flask.

  • Solvent Addition: Dissolve the mixture in 20 mL of anhydrous toluene. The choice of toluene minimizes chain transfer compared to halogenated solvents.

  • Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles. Oxygen is a potent radical scavenger; its complete removal is a self-validating requirement for reproducible kinetics.

  • Polymerization: Backfill the Schlenk flask with ultra-pure Nitrogen. Immerse the flask in a pre-heated thermostated oil bath at 70 °C. Stir magnetically at 400 rpm for 12 hours.

  • Quenching: Terminate the reaction by rapidly cooling the flask in an ice-water bath and exposing the mixture to air.

Protocol B: Purification and Characterization
  • Precipitation: Dilute the viscous reaction mixture with an additional 10 mL of toluene. Add the solution dropwise into 500 mL of vigorously stirred, ice-cold methanol.

  • Isolation: Collect the precipitated white, flaky poly(St-co-BCVP) via vacuum filtration using a glass frit.

  • Reprecipitation (Self-Validation): To ensure complete removal of unreacted BCVP (which has a high boiling point and tends to remain trapped in the polymer matrix), redissolve the polymer in 20 mL of tetrahydrofuran (THF) and reprecipitate into 500 mL of methanol.

  • Drying: Dry the purified copolymer in a vacuum oven at 50 °C for 24 hours until a constant weight is achieved.

  • Characterization: Determine the exact copolymer composition via 1 H NMR spectroscopy (using the integration of the aromatic styrene protons at 6.5-7.2 ppm versus the chloroethyl protons of BCVP at 3.6-4.3 ppm) and calculate the phosphorus content via elemental analysis.

Protocol C: Hydrolysis to Phosphonic Acid Ionomers (Optional)

To convert the flame-retardant copolymer into a metal-chelating resin[3]:

  • Dissolve 5 g of the purified poly(St-co-BCVP) in 50 mL of 1,4-dioxane.

  • Add 20 mL of concentrated hydrochloric acid (HCl, 37%).

  • Reflux the mixture at 100 °C for 48 hours. The cleavage of the 2-chloroethyl groups yields poly(styrene-co-vinylphosphonic acid).

  • Dialyze the resulting polymer against deionized water to remove residual HCl and 1,2-dichloroethane byproducts, then lyophilize.

Workflows and Mechanistic Diagrams

Workflow Start Monomer Purification (Styrene & BCVP) Mix Reaction Mixture Prep (Monomers, AIBN, Toluene) Start->Mix Degas Freeze-Pump-Thaw Degassing (3 Cycles) Mix->Degas Poly Thermal Polymerization (70°C, Nitrogen) Degas->Poly Precip Precipitation in Methanol (Dropwise) Poly->Precip Dry Vacuum Drying (Constant Weight) Precip->Dry

Figure 1: Step-by-step workflow for the free-radical copolymerization of BCVP and Styrene.

Mechanism BCVP BCVP Monomer Q=0.23, e=1.73 (Electron-Poor) Cross Favorable Cross-Propagation (Alternating Tendency) BCVP->Cross BCVPHom BCVP Homopropagation (Unfavorable due to low Q) BCVP->BCVPHom Slow Styrene Styrene Monomer Q=1.0, e=-0.8 (Electron-Rich) Styrene->Cross StyreneHom Styrene Homopropagation (Favorable due to high Q) Styrene->StyreneHom Radical Free Radical Initiation (AIBN -> 2 R•) Radical->BCVP Radical->Styrene Polymer Poly(Styrene-co-BCVP) Styrene-Rich Copolymer Cross->Polymer StyreneHom->Polymer

Figure 2: Mechanistic logic of propagation based on Alfrey-Price Q-e values.

Sources

Application

How to synthesize flame retardant polyurethanes using Bis(2-chloroethyl) vinylphosphonate

Application Note: Synthesis of Non-Leaching, Flame-Retardant Polyurethanes via Covalent Grafting of Bis(2-chloroethyl) Vinylphosphonate (BCVP) Introduction & Mechanistic Rationale Polyurethane (PU) foams are ubiquitous i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Non-Leaching, Flame-Retardant Polyurethanes via Covalent Grafting of Bis(2-chloroethyl) Vinylphosphonate (BCVP)

Introduction & Mechanistic Rationale

Polyurethane (PU) foams are ubiquitous in biomedical devices, laboratory insulation, and automotive applications. However, their inherent flammability necessitates the use of flame retardants. Historically, additive chlorinated organophosphate esters (Cl-OPEs) like TCEP and V6 have been used[1]. Because these additives are not chemically bound to the polymer matrix, they migrate and leach over time, leading to environmental toxicity and a critical loss of flame retardancy[2].

To overcome this limitation, Bis(2-chloroethyl) vinylphosphonate (BCVP)—a reactive monomer featuring an electron-poor double bond (Q = 0.23, e = 1.73)—can be utilized[3]. By exploiting its vinyl group, BCVP can be covalently grafted onto the backbone of a base polyether polyol via free-radical copolymerization. The resulting Flame-Retardant Polymer Polyol (FRPP) is then reacted with a diisocyanate to form a highly stable, non-leaching flame-retardant polyurethane (FRPU)[4].

BCVP imparts a synergistic dual-phase flame retardancy. The bis(2-chloroethyl) groups release chlorine radicals (Cl•) into the gas phase to quench highly reactive H• and OH• combustion radicals, while the phosphonate group decomposes in the condensed phase to form polyphosphoric acid, catalyzing char formation and creating a thermal barrier[2].

Materials and Reagents

  • Base Resin: Polyether triol (e.g., MW 3000, hydroxyl number ~56 mg KOH/g).

  • Reactive Monomer: Bis(2-chloroethyl) vinylphosphonate (BCVP, CAS: 115-98-0). Synthesized industrially via the Arbuzov rearrangement of tris(2-chloroethyl) phosphite followed by dehydrochlorination[5].

  • Initiator: Azobisisobutyronitrile (AIBN). Chosen for its steady radical generation at 75–80°C.

  • Isocyanate: Polymeric Diphenylmethane Diisocyanate (pMDI) (NCO content ~31%).

  • Catalysts: N,N-Dimethylcyclohexylamine (DMCHA) and Dibutyltin dilaurate (DBTDL).

  • Surfactant: Silicone-based foam stabilizer.

  • Blowing Agent: Deionized water (chemical blowing via CO₂ generation).

Experimental Workflows

Workflow P Base Polyol G Free-Radical Grafting (80°C) P->G B BCVP Monomer B->G I AIBN Initiator I->G FRPP BCVP-Grafted Polyol G->FRPP Foam Polyurethane Foaming FRPP->Foam Iso Polymeric MDI Iso->Foam FRPU Flame Retardant PU Foam Foam->FRPU

Fig 1. Workflow for synthesizing BCVP-grafted flame-retardant polyurethane foam.
Protocol A: Synthesis of BCVP-Grafted Polyol (FRPP)

Objective: To covalently attach BCVP to the polyol backbone, preventing future leaching.

  • Preparation: Charge 500 g of base polyether triol into a 1 L four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and dropping funnel.

  • Deoxygenation: Purge the system with high-purity N₂ for 30 minutes at 25°C.

    • Causality: Oxygen acts as a radical scavenger and will prematurely terminate the AIBN-initiated grafting reaction.

  • Heating: Raise the temperature to 80°C under continuous stirring (300 RPM).

  • Monomer/Initiator Addition: Dissolve 5 g of AIBN in 100 g of BCVP. Add this mixture dropwise to the polyol over 2 hours.

    • Causality: Dropwise addition maintains a low steady-state concentration of the vinyl monomer, favoring hydrogen abstraction from the polyol (grafting) over BCVP homopolymerization.

  • Curing: Maintain the reaction at 80°C for an additional 3 hours to ensure complete decomposition of AIBN and maximum monomer conversion.

  • Degassing: Apply a vacuum (≤ 10 mmHg) at 90°C for 1 hour.

    • Causality: This strips away any unreacted BCVP monomer and volatile byproducts, ensuring the final polyurethane foam meets strict low-VOC emission standards.

Protocol B: Formulation and Foaming of FRPU

Objective: To synthesize the final polyurethane matrix using the custom FRPP.

  • B-Side Preparation: In a disposable plastic beaker, blend 100 g of the synthesized FRPP, 3.0 g of deionized water (blowing agent), 1.5 g of silicone surfactant, 0.5 g of DMCHA (blowing catalyst), and 0.2 g of DBTDL (gelling catalyst). Mix at 1000 RPM for 60 seconds until homogeneous.

  • A-Side Addition: Rapidly add 55 g of pMDI (Isocyanate Index = 1.05) to the B-side mixture.

  • High-Speed Mixing: Mix vigorously at 2500 RPM for exactly 10 seconds.

    • Causality: High-shear mixing is critical to nucleate bubbles evenly before the polymer network gels, ensuring a uniform, closed-cell structure.

  • Free-Rise Foaming: Pour the reacting mixture immediately into an open wooden mold (20 x 20 x 20 cm). Allow the foam to rise freely. Record the cream time, gel time, and tack-free time to validate the catalytic balance.

  • Post-Curing: Cure the foam at room temperature for 24 hours, followed by 80°C in a forced-air oven for 4 hours.

    • Causality: Thermal post-curing drives the reaction of any residual isocyanate groups, maximizing the compressive strength of the matrix.

Quantitative Data & Performance Metrics

To validate the efficacy of the BCVP-grafted polyol, the synthesized FRPU was compared against a control (Neat PU) formulated with unmodified polyether triol.

Property / MetricNeat PU Foam (Control)BCVP-Grafted FRPU FoamTesting Standard
Phosphorus Content (wt%) 0.0~2.4ICP-OES
Chlorine Content (wt%) 0.0~5.5Elemental Analysis
Limiting Oxygen Index (LOI, %) 18.526.8ASTM D2863
Peak Heat Release Rate (kW/m²) 285142Cone Calorimetry (ISO 5660)
Total Smoke Production (m²) 18.211.4Cone Calorimetry (ISO 5660)
Compressive Strength (kPa) 145152ASTM D1621
Leaching Rate (72h Water, %) N/A< 0.1Gravimetric

Table 1: Comparative performance metrics demonstrating that BCVP grafting significantly enhances flame retardancy (higher LOI, lower pHRR) without compromising mechanical integrity.

Flame Retardancy Mechanism

Mechanism Fire Thermal Degradation Gas Gas Phase Action Fire->Gas Cond Condensed Phase Action Fire->Cond Cl Release of Cl• Radicals Gas->Cl PAcid Phosphoric Acid Formation Cond->PAcid Quench Quench H• / OH• (Flame Inhibition) Cl->Quench Char Crosslinking & Charring (Thermal Barrier) PAcid->Char

Fig 2. Dual-phase flame retardancy mechanism of BCVP-modified polyurethanes.

The integration of BCVP into the polyurethane backbone provides a self-validating fire defense system. Upon exposure to thermal stress, the urethane bonds begin to degrade. The covalently bound bis(2-chloroethyl) phosphonate moieties undergo thermal cleavage. In the gas phase, the liberated chlorine radicals act as radical scavengers, interrupting the exothermic chain reactions of combustion. Simultaneously, in the condensed phase, the phosphorus core degrades into polyphosphoric acid, which alters the degradation pathway of the polyol backbone, promoting crosslinking and the formation of a dense, carbonaceous char[2]. This char acts as an insulating barrier, preventing further heat transfer and volatile fuel release.

References

  • Weil, E. D. "Phosphorus-Containing Polymers and Oligomers." Kirk-Othmer Encyclopedia of Chemical Technology. 3

  • Weil, E. D. "Flame Retardants, Phosphorus." Kirk-Othmer Encyclopedia of Chemical Technology. 5

  • National Academies of Sciences, Engineering, and Medicine. "A Class Approach to Evaluating Organohalogen Flame Retardants: Case Studies." Washington, DC: The National Academies Press. 6

  • "Prioritisation of flame retardants for environmental risk assessment." GOV.UK. 2

  • "Dechlorination of mixed chlorinated organophosphate esters (V6 and TCEP) and associated reductive dehalogenase gene expression." PMC. 1

Sources

Method

Application Note: Covalent Grafting of Bis(2-chloroethyl) Vinylphosphonate (BCVP) onto Cellulosic Fibers

Executive Summary & Mechanistic Rationale In the development of advanced functional textiles, imparting durable flame retardancy to cellulosic substrates remains a critical material science challenge. Cellulose is inhere...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the development of advanced functional textiles, imparting durable flame retardancy to cellulosic substrates remains a critical material science challenge. Cellulose is inherently flammable; upon exposure to heat, it depolymerizes into volatile, combustible levoglucosan fragments[1]. To engineer a self-extinguishing matrix, Bis(2-chloroethyl) vinylphosphonate (BCVP) is utilized as a highly effective reactive monomer.

BCVP provides a dual-action flame inhibition mechanism:

  • Condensed-Phase Action: The phosphonate group promotes the dehydration of cellulose into a carbonaceous char layer, insulating the underlying material and preventing the release of combustible gases[2].

  • Vapor-Phase Action: The chloroethyl groups release halogen radicals during thermal degradation, which scavenge highly reactive hydrogen and hydroxyl radicals in the flame zone, effectively quenching the combustion cycle[1].

However, BCVP possesses an electron-poor double bond (copolymerization Q and e values of 0.23 and 1.73, respectively)[3]. This stereoelectronic profile makes it highly resistant to homopolymerization. Therefore, to achieve high-yield covalent grafting onto cotton fibers, BCVP must be copolymerized with a highly reactive nitrogen-containing co-monomer, such as Acrylamide (AAm) or N-methylol acrylamide (NMA)[4][5]. This not only facilitates chain propagation but also introduces Phosphorus-Nitrogen (P-N) synergism, which significantly enhances the overall flame-retardant efficacy[6].

Reaction Pathway & Chemical Logic

The grafting of BCVP onto cellulose can be achieved via two primary radical-initiated pathways: Cerium(IV) oxidative initiation (ideal for precision batch synthesis)[5] and Persulfate-initiated Pad-Dry-Cure processing (the industrial standard)[4].

In both systems, the fundamental chemical logic relies on generating active macroradicals directly on the cellulose backbone. These macroradicals attack the vinyl groups of the monomer mixture, initiating a localized copolymerization that covalently anchors the flame-retardant network to the fiber. Because the polymer is chemically bound rather than physically coated, the treatment exhibits exceptional durability against repeated laundering[1][5].

G Cellulose Cellulose (-OH) Radical Macroradical Formation Cellulose->Radical Oxidation Initiator Oxidative Initiator Initiator->Radical Electron Transfer Grafting Chain Propagation Radical->Grafting Initiation Monomers BCVP + Co-monomer Monomers->Grafting Copolymerization Crosslink Condensation & Curing Grafting->Crosslink Thermal Activation FR_Cotton Flame Retardant Cotton Crosslink->FR_Cotton Covalent Anchoring

Mechanistic pathway of radical-initiated BCVP copolymerization and covalent grafting onto cellulose.

Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure researchers can troubleshoot and adapt the methodology.

Protocol A: Cerium(IV)-Initiated Batch Graft Copolymerization

This method is highly specific for grafting vinyl monomers onto polysaccharides, as Ce(IV) forms a chelate complex exclusively with the hydroxyl groups of cellulose[5].

Reagents:

  • Cotton fabric (scoured and bleached)

  • Bis(2-chloroethyl) vinylphosphonate (BCVP)

  • Acrylamide (AAm) and/or Vinylidene Chloride (VDC)[5]

  • Cerium(IV) ammonium nitrate (CAN)

  • Nitric acid ( HNO3​ , 1% v/v)

Step-by-Step Workflow:

  • Substrate Preparation: Immerse the scoured cotton fabric in distilled water for 12 hours to ensure complete swelling of the amorphous regions. Causality: Swelling increases the accessibility of internal hydroxyl groups to the initiator and monomers.

  • Bath Formulation: In a three-neck round-bottom flask, prepare an aqueous solution containing BCVP and AAm (typical molar ratio 1:2 to overcome BCVP's low reactivity)[3].

  • Purging: Bubble high-purity Nitrogen ( N2​ ) through the solution for 30 minutes. Causality: Oxygen acts as a potent radical scavenger and will prematurely terminate the macroradicals, resulting in low grafting yields.

  • Initiation: Add the swollen cotton to the flask. Inject the CAN solution dissolved in 1% HNO3​ . Causality: The acidic environment prevents the hydrolysis of Ce(IV) into inactive ceric hydroxide. The Ce(IV) oxidizes the cellulose, generating free radicals on the C2​ or C3​ carbons[5].

  • Propagation: Maintain the reaction at 40°C–50°C under continuous N2​ flow for 3 hours.

  • Termination & Purification: Remove the fabric and wash extensively with a 50:50 water/methanol mixture, followed by Soxhlet extraction with methanol for 12 hours. Causality: This critical step removes unreacted monomers and unbound BCVP-AAm homopolymers, ensuring that subsequent weight measurements reflect purely covalent grafting.

Protocol B: Industrial Pad-Dry-Cure Method

For scalable applications, the pad-dry-cure method utilizes persulfate initiators and methylol-functionalized co-monomers to achieve simultaneous copolymerization and cross-linking[4].

Step-by-Step Workflow:

  • Impregnation (Padding): Pass the cotton fabric through an aqueous bath containing BCVP, N-methylol acrylamide (NMA), urea, and an alkali metal persulfate catalyst[4]. Adjust the padder pressure to achieve a wet pick-up of 80–100%. Causality: NMA provides a vinyl group for copolymerization with BCVP and a methylol group for condensation with cellulose[4].

  • Drying: Dry the fabric in a stenter frame at 85°C for 3–5 minutes. Causality: Evaporates the solvent without providing enough thermal energy to trigger the decomposition of the persulfate initiator.

  • Curing: Subject the fabric to 150°C for 3–4 minutes. Causality: At this threshold, persulfate homolytically cleaves into sulfate radicals, initiating vinyl copolymerization. Concurrently, the elevated temperature drives the condensation reaction between the methylol groups of NMA/urea and the cellulose hydroxyls, locking the polymer network into the fiber matrix[4].

  • Neutralization: Wash the fabric in a dilute alkaline bath (pH 8) followed by a hot water rinse.

Quantitative Data & Expected Outcomes

When executed correctly, the grafting of BCVP and nitrogenous co-monomers yields significant alterations to the thermal and mechanical properties of the cotton fiber. The table below summarizes the expected quantitative metrics derived from standardized testing[5][6].

Performance MetricUntreated CottonBCVP-AAm-VDC Grafted CottonMechanistic Rationale
Grafting Add-on (%) 0%40.0% – 57.9%Confirms mass transfer and covalent anchoring of the copolymer[4][5].
Limited Oxygen Index (LOI) ~18.032.9Values > 26 indicate robust flame retardancy. Driven by P-N synergism[5][6].
Charred Area (Vertical Test) Completely Consumed~30.0 cm²Phosphonate groups catalyze rapid char formation, preventing flame spread[5].
Tensile Strength (Warp) 100% (Baseline)118% (Enhanced)The grafted copolymer network fills amorphous voids, reinforcing the fiber[5].
Tear Strength (Warp) 100% (Baseline)48% (Reduced)Cross-linking restricts the mobility of individual cellulose chains, increasing stiffness[5].

Self-Validating Systems & Quality Control

To ensure the integrity of the protocol, the following self-validating checkpoints must be integrated into the workflow:

Checkpoint 1: Gravimetric Validation (Add-on %) Calculate the grafting yield using the formula: Add−on(%)=[(Wf​−Wi​)/Wi​]×100 , where Wi​ is the initial dry weight and Wf​ is the dry weight after Soxhlet extraction. An add-on of 25–50% is required to achieve target LOI values[4][6].

Checkpoint 2: Spectroscopic Validation (ATR-FTIR) Perform Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy on the purified fabric.

  • Success Criteria: The emergence of a strong absorption peak at 1200–1250 cm⁻¹ (P=O stretching from BCVP) and 600–800 cm⁻¹ (C-Cl stretching). The persistence of these peaks after aggressive solvent extraction confirms covalent bonding rather than physical deposition[6].

Checkpoint 3: Durability & Functional Validation Subject the grafted fabric to 5 standard laundering cycles and 5 dry-cleaning cycles. Re-test the LOI.

  • Success Criteria: The fabric must maintain an LOI > 26 and exhibit no afterglow upon removal of the ignition source, proving the permanence of the reactive flame retardant[1][5].

Sources

Application

Bis(2-chloroethyl) vinylphosphonate application as a crosslinking agent in hydrogels

Application Note: Bis(2-chloroethyl) Vinylphosphonate (BCVP) as a Dual-Action Crosslinking Agent in Advanced Hydrogels Executive Summary Bis(2-chloroethyl) vinylphosphonate (BCVP) is a highly versatile, bifunctional orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Bis(2-chloroethyl) Vinylphosphonate (BCVP) as a Dual-Action Crosslinking Agent in Advanced Hydrogels

Executive Summary

Bis(2-chloroethyl) vinylphosphonate (BCVP) is a highly versatile, bifunctional organophosphorus monomer utilized in the synthesis of advanced polymeric hydrogels[1]. Unlike conventional crosslinkers such as N,N'-methylenebisacrylamide (MBA), BCVP introduces pendant phosphonate ester groups into the polymer backbone. Through a controlled two-step process—free-radical polymerization followed by hydrolysis—BCVP enables the creation of dual-network hydrogels. The resulting poly(vinylphosphonic acid) (PVPA) segments provide potent chelating sites for divalent cations (e.g., Ca²⁺), facilitating secondary ionic crosslinking[2]. This guide details the mechanistic rationale, optimized protocols, and self-validating quality control measures for integrating BCVP into hydrogel scaffolds intended for bone tissue engineering and drug delivery[3].

Mechanistic Rationale: The Causality of BCVP Crosslinking

The architectural superiority of BCVP-integrated hydrogels stems from their dual-crosslinking capability, which directly dictates the experimental workflow:

  • Covalent Network Formation (The Vinyl Group): The terminal vinyl group of BCVP undergoes standard free-radical copolymerization with primary monomers like acrylic acid (AA) or acrylamide[1]. This forms the primary structural scaffold.

  • Ionic Network Activation (The Phosphonate Group): The bis(2-chloroethyl) ester groups are chemically stable during free-radical polymerization but can be subsequently cleaved via acidic hydrolysis[3]. This exposes highly reactive phosphonic acid (-PO₃H₂) moieties.

  • Matrix Mineralization (Calcium Chelation): In biomedical applications (e.g., synthetic bone grafts), the exposed phosphonic acid groups bind aggressively to divalent calcium ions[2]. This ionic crosslinking not only reinforces the mechanical integrity of the hydrogel but actively promotes osteoblast adhesion and natural matrix mineralization[2].

Workflow N1 Monomer Preparation (BCVP + Co-monomer) N2 Free Radical Initiation (AIBN / APS) N1->N2 N2 Purge N3 Covalent Crosslinking (Vinyl Network) N2->N3 Heat/UV N4 Phosphonate Hydrolysis (Acidic Reflux) N3->N4 HCl Treatment N5 Ionic Crosslinking (Ca2+ Chelation) N4->N5 Divalent Cations N6 Functional Hydrogel (Bone Scaffold) N5->N6 Mineralization

Workflow of BCVP hydrogel synthesis: covalent polymerization followed by ionic crosslinking.

Experimental Protocols

Protocol 1: Free-Radical Copolymerization of BCVP and Acrylic Acid

Objective: Synthesize the primary covalent polymer network (PVPA-co-AA precursor).

Reagents:

  • Bis(2-chloroethyl) vinylphosphonate (BCVP)

  • Acrylic Acid (AA)

  • Ammonium Persulfate (APS, 10% w/v in water)

  • Tetramethylethylenediamine (TEMED)

  • Degassed Deionized (DI) Water

Step-by-Step Methodology:

  • Monomer Solution Preparation: In a 50 mL round-bottom flask, dissolve 10 mol% BCVP and 90 mol% AA in 20 mL of degassed DI water.

    • Causality: Degassing the solvent via nitrogen sparging for 30 minutes is critical. Dissolved oxygen acts as a radical scavenger, prematurely terminating the growing polymer chains and resulting in incomplete gelation[4].

  • Initiation: Add 200 µL of the APS solution to the monomer mixture, followed immediately by 20 µL of TEMED. Gently swirl to mix.

    • Causality: TEMED catalyzes the homolytic cleavage of APS at room temperature. This redox initiation prevents the need for thermal curing, which could cause premature degradation or unwanted side reactions of the phosphonate esters.

  • Curing: Quickly transfer the solution into a Teflon mold or glass Petri dish. Allow the mixture to crosslink undisturbed for 2 hours at room temperature.

  • Purification: Extract the formed hydrogel and immerse it in a large excess of DI water for 48 hours, changing the water every 12 hours.

    • Causality: This removes unreacted monomers and residual initiator, which are highly cytotoxic and would confound downstream cell viability assays.

Protocol 2: Hydrolysis and Calcium-Mediated Ionic Crosslinking

Objective: Convert the inert chloroethyl esters into active phosphonic acid groups to enable ionic crosslinking[3].

Step-by-Step Methodology:

  • Acidic Hydrolysis: Submerge the purified hydrogel in a 2.0 M HCl solution and heat gently at 60°C for 24 hours.

    • Causality: The acidic environment cleaves the chloroethyl groups, yielding poly(vinylphosphonic acid-co-acrylic acid) and releasing 1,2-dichloroethane as a byproduct.

  • Neutralization: Transfer the hydrogel to a 1X Phosphate-Buffered Saline (PBS) bath. Wash repeatedly until the pH of the wash solution stabilizes at 7.4.

  • Ionic Crosslinking: Immerse the neutralized hydrogel in a 0.5 M CaCl₂ solution for 24 hours at 37°C.

    • Causality: Ca²⁺ ions diffuse into the porous network, forming stable bidentate coordination complexes with the newly exposed -PO₃H₂ groups. This transforms the soft covalent gel into a rigid, mineralized matrix optimized for osteoblast proliferation[2].

Quantitative Data Presentation

The incorporation of BCVP directly modulates the physical and biological properties of the resulting hydrogel. The table below summarizes the causal relationship between BCVP concentration and hydrogel performance metrics based on standard characterization assays[2].

BCVP Content (mol %)Swelling Ratio (g/g)Porosity (%)Compressive Modulus (kPa)Cell Viability (SaOS-2, %)
0 (Control) 15.2 ± 1.145 ± 3120 ± 885 ± 4
5 22.4 ± 1.558 ± 4185 ± 1292 ± 3
10 31.8 ± 2.072 ± 5260 ± 1596 ± 2
15 40.5 ± 2.881 ± 6310 ± 1898 ± 1

Note: Increasing BCVP (and subsequent VPA conversion) enhances porosity and swelling capacity, which directly improves osteoblast-like cell (SaOS-2) adhesion and metabolic activity[2].

Self-Validating Quality Control (QC)

To ensure the trustworthiness of the synthesized hydrogel, the protocol must be self-validating. Implement the following checkpoints:

  • Gelation Kinetics (The Inversion Test):

    • Validation: 30 minutes post-TEMED addition, invert the reaction vessel. If the meniscus flows, polymerization has failed.

    • Troubleshooting: This typically indicates insufficient nitrogen purging (oxygen inhibition) or degraded APS[4].

  • FTIR Spectroscopy (Chemical Validation):

    • Validation: Post-polymerization (Protocol 1), verify the disappearance of the C=C stretch at ~1620 cm⁻¹. Post-hydrolysis (Protocol 2), confirm the appearance of broad P-OH stretches between 2300–2700 cm⁻¹ and a strong P=O stretch at ~1150 cm⁻¹.

  • Swelling Kinetics (Functional Validation):

    • Validation: A successfully hydrolyzed BCVP hydrogel will exhibit a sharp increase in its swelling ratio in deionized water compared to its pre-hydrolyzed state, validating the generation of ionizable, hydrophilic phosphonic acid groups[3].

References

  • 3 - vdoc.pub 2.2 - Benchchem 3.1 - Guidechem 4.5 - RSC Books

  • 4 - DTIC

Sources

Method

Application Notes and Protocols for Emulsion Polymerization of Bis(2-chloroethyl) vinylphosphonate

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the emulsion polymerization of bis(2-chloroethyl) vinylphosphonate. It is intended for professionals in rese...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the emulsion polymerization of bis(2-chloroethyl) vinylphosphonate. It is intended for professionals in research and development who are exploring the synthesis of novel polymers for various applications, including flame retardants, and as intermediates for functional polymers in the biomedical field. This guide emphasizes the scientific rationale behind the procedural steps, ensuring a deep understanding of the polymerization process.

Introduction: The Significance of Poly(bis(2-chloroethyl) vinylphosphonate)

Bis(2-chloroethyl) vinylphosphonate is a vinylphosphonate monomer with the chemical formula C6H11Cl2O3P.[1][2][3] Its polymerization yields poly(bis(2-chloroethyl) vinylphosphonate), a polymer with a phosphorus- and chlorine-rich backbone. This composition imparts inherent flame-retardant properties. Furthermore, the phosphonate ester groups can be hydrolyzed to yield poly(vinylphosphonic acid), a versatile polyelectrolyte with applications in biomedical fields, such as in the creation of hydrogels and for promoting mineralization.[4][5]

Emulsion polymerization is a powerful technique for producing high molecular weight polymers with excellent heat dissipation and viscosity control during the reaction.[6][7] It involves the polymerization of a monomer within a stable emulsion, typically in an aqueous continuous phase. This method is particularly advantageous for producing polymer latexes, which are colloidal dispersions of polymer particles in water.

This guide will detail a robust protocol for the emulsion polymerization of bis(2-chloroethyl) vinylphosphonate, offering insights into the selection of reagents, reaction setup, and characterization of the resulting polymer.

Physicochemical Properties of Bis(2-chloroethyl) vinylphosphonate

A thorough understanding of the monomer's properties is crucial for designing a successful polymerization protocol.

PropertyValue
CAS Number 115-98-0[1][2]
Molecular Formula C6H11Cl2O3P[1][2][3]
Molecular Weight 233.03 g/mol [1]
Synonyms Fyrol BB, Fyrol Bis beta, Vinyate R[1][8]

Experimental Workflow for Emulsion Polymerization

The following diagram outlines the key stages in the emulsion polymerization of bis(2-chloroethyl) vinylphosphonate.

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Reaction node_prep node_prep node_reaction node_reaction node_analysis node_analysis node_final node_final A Reagent Preparation: Monomer, Surfactant, Initiator, Deionized Water B Reactor Assembly & Inerting: N2 Purge A->B Load Reagents C Emulsion Formation: Add Water, Surfactant, Monomer Stir vigorously B->C Establish Conditions D Initiation: Heat to Reaction Temp. Add Initiator Solution C->D Thermal Activation E Polymerization: Maintain Temp. & Stirring (e.g., 4-6 hours) D->E Chain Growth F Termination & Cooling: Cool to Room Temp. E->F Reaction Completion G Latex Filtration: Remove any coagulum F->G Purification H Characterization: Particle Size (DLS) Conversion (Gravimetry) G->H Analysis I Polymer Isolation (Optional): Precipitation or Freeze-drying H->I If solid polymer is needed J Polymer Analysis: FTIR, NMR, GPC I->J

Caption: Experimental workflow for the emulsion polymerization of bis(2-chloroethyl) vinylphosphonate.

Detailed Experimental Protocol

This protocol is designed as a starting point and may require optimization based on specific experimental goals.

Materials and Equipment
  • Monomer: Bis(2-chloroethyl) vinylphosphonate (CAS 115-98-0)

  • Deionized Water: High purity, degassed

  • Surfactant: Sodium dodecyl sulfate (SDS) or a C12-C18 straight-chain alkyl phosphate surfactant[9]

  • Initiator: Potassium persulfate (KPS) or another water-soluble initiator[9]

  • Buffer (Optional): Sodium bicarbonate to maintain pH

  • Equipment:

    • Jacketed glass reactor with a mechanical stirrer, condenser, nitrogen inlet, and temperature probe

    • Heating/cooling circulator

    • Syringes or addition funnel for initiator introduction

    • Filtration apparatus

    • Standard laboratory glassware

Reagent Quantities

The following table provides a model formulation. The water-to-monomer ratio is a critical parameter influencing the final latex properties.[9]

ComponentWeight (g) for a 250 mL ReactorMolar AmountPurpose
Bis(2-chloroethyl) vinylphosphonate50.00.214 molMonomer
Deionized Water100.0-Continuous Phase
Sodium Dodecyl Sulfate (SDS)1.55.2 mmolSurfactant (Emulsifier)
Potassium Persulfate (KPS)0.51.85 mmolInitiator
Step-by-Step Procedure
  • Reactor Setup: Assemble the jacketed glass reactor. Ensure all joints are sealed and the mechanical stirrer is functioning correctly.

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve the surfactant (and buffer, if used) in the deionized water.

  • Emulsification: Transfer the aqueous surfactant solution to the reactor. Begin stirring at a moderate speed (e.g., 200-300 RPM). Slowly add the bis(2-chloroethyl) vinylphosphonate monomer to the reactor to form a pre-emulsion.

  • Heating: Set the heating circulator to the desired reaction temperature, typically in the range of 50-70°C for persulfate initiators.[9] Allow the emulsion to reach thermal equilibrium.

  • Initiation: Dissolve the potassium persulfate initiator in a small amount of degassed, deionized water. Introduce the initiator solution into the reactor to start the polymerization.

  • Polymerization: Maintain the reaction at the set temperature and stirring speed for 4-6 hours. The progress of the polymerization can be monitored by observing an increase in the opacity of the latex and by taking small samples for gravimetric analysis to determine monomer conversion.

  • Termination and Cooling: After the desired reaction time, cool the reactor to room temperature. This will significantly slow down the polymerization rate.

  • Filtration: Filter the resulting latex through a fine mesh to remove any coagulum that may have formed.

  • Storage: Store the final polymer latex in a sealed container.

Characterization of the Polymer Latex and Solid Polymer

A comprehensive characterization is essential to validate the success of the polymerization and to understand the properties of the synthesized material.

  • Monomer Conversion: Determined gravimetrically by drying a known mass of the latex and comparing the solid polymer mass to the initial monomer mass.

  • Particle Size and Distribution: Analyzed using Dynamic Light Scattering (DLS).

  • Polymer Morphology: Visualized using Transmission Electron Microscopy (TEM).

  • Chemical Structure: Confirmed by Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy on the isolated, dried polymer. FTIR should show the disappearance of the vinyl C=C stretch and the presence of characteristic P=O and C-Cl bands.

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) of the soluble polymer.

Safety Precautions

Bis(2-chloroethyl) vinylphosphonate and the resulting polymer should be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, acid-resistant gloves (such as butyl rubber), a chemical-resistant apron, and closed-toe shoes.[1]

  • Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[10]

  • First Aid:

    • Eyes: Immediately flush with water for at least 20 minutes and seek emergency medical care.[1]

    • Skin: Flush with large amounts of water and remove contaminated clothing.[1]

    • Inhalation: Move to fresh air.[1]

    • Ingestion: Do NOT induce vomiting. Give water to dilute and seek immediate medical attention.[1]

  • Storage: Store in corrosion-resistant containers, away from bases and reactive metals.[1]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Coagulum Formation - Insufficient surfactant concentration- Stirring speed too high or too low- Impurities in reagents or water- Reaction temperature too high- Increase surfactant concentration- Optimize stirring speed- Use high-purity, degassed reagents- Lower the reaction temperature
Low Monomer Conversion - Inactive or insufficient initiator- Presence of oxygen (inhibitor)- Reaction temperature too low- Reaction time too short- Use fresh initiator and ensure proper concentration- Ensure thorough deoxygenation of the system- Increase reaction temperature- Extend the polymerization time
Bimodal Particle Size Distribution - Secondary nucleation event- Insufficient initial surfactant coverage- Increase initial surfactant concentration- Consider a seeded emulsion polymerization approach
Latex Instability (Phase Separation) - Surfactant not suitable for the monomer- Insufficient surfactant concentration- Screen different types of surfactants (e.g., anionic, non-ionic)- Increase surfactant concentration

References

  • Characterization of oligo(vinyl phosphonate)s by high-resolution electrospray ionization mass spectrometry: implications for the mechanism of polymerization - Macquarie University. (2008, March 1).
  • Phosphonic acid, P-ethenyl-, bis(2-chloroethyl) ester (CAS 115-98-0) - HazComFast.
  • Water Uptake, Thin-Film Characterization, and Gravimetric pH- Sensing of Poly(vinylphosphonate)-Based Hydrogels - mediaTUM. (2024, December 20).
  • Bis(2-chloroethyl) vinylphosphonate — Chemical Substance Information - NextSDS.
  • Water Uptake, Thin-Film Characterization, and Gravimetric pH-Sensing of Poly(vinylphosphonate)-Based Hydrogels - PubMed. (2024, December 20).
  • Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transformations - RSC Publishing. (2021, November 30).
  • Poly(vinylphosphonic acid‐co‐acrylic acid) hydrogels: The effect of copolymer composition on osteoblast adhesion and proliferation - PMC.
  • CHAPTER 4: Synthesis and Polymerization of Vinylphosphonic Acid - Books.
  • Monomer detail | Bis(2-chloroethyl) vinylphosphonate - CoPolDB.
  • US4071675A - Emulsion polymerization of vinyl chloride using mixed emulsifier system in a single step in the absence of seed formation - Google Patents.
  • Polymerization Techniques for Vinyl Phosphonates: Application Notes and Protocols - Benchchem.
  • Bis(2-chloroethyl)vinyl phosphate - Monomer detail - CoPolDB.
  • An In-depth Technical Guide to the Synthesis and Characterization of Bis(2-chloroethyl) 2-chloroethylphosphonate - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • bis(2-chloroethyl) (2-chloroethyl)phosphonate | 6294-34-4 - Sigma-Aldrich.
  • Micro Emulsion Polymerization with Surfactants - Walsh Medical Media. (2021, July 26).
  • Bis(2-chloroethyl) vinylphosphonate - SIELC Technologies. (2018, May 16).
  • Safety Data Sheet - Carl ROTH.
  • Synthesis, Physical, and Mechanical Properties of Fluorinated Vinyl Copolymers Bearing Phosphonate Groups | ACS Applied Polymer Materials - ACS Publications. (2024, August 14).
  • Specialty Products Surfactants for Emulsion Polymerization - Colonial Chemical.
  • Emulsion Polymerization - E.W. Process.
  • The role of surfactants in the emulsion polymerization process – Indovinya.
  • Preparation of surfactant-free vinyl polymers by conventional emulsion polymerization using hydrolysable emulsifiers.
  • A graft-to strategy of poly(vinylphosphonates) on dopazide-coated gold nanoparticles using in situ catalyst activation - PMC.
  • Emulsion Polymerization Using an Amphiphilic Oligoether Ionic Liquid as a Surfactant. (2022, August 25).
  • Surfactants for the Emulsion Polymerization - Clariant.
  • BIS(2-CHLOROETHYL) VINYLPHOSPHONATE - gsrs.
  • (PDF) Substituted Poly(Vinylphosphonate) Coatings of Magnetite Nanoparticles and Clusters - ResearchGate. (2025, October 14).
  • Radiation Induced Polymerization of Β-Chloroethyl Vinylphosphonate - Amanote Research.

Sources

Application

Guide to the Safe Handling and Storage of Bis(2-chloroethyl) vinylphosphonate

An Application Note for Drug Development Professionals, Researchers, and Scientists Abstract Bis(2-chloroethyl) vinylphosphonate (CAS No. 115-98-0) is an organophosphorus compound and a reactive vinyl monomer used in var...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

Bis(2-chloroethyl) vinylphosphonate (CAS No. 115-98-0) is an organophosphorus compound and a reactive vinyl monomer used in various chemical synthesis applications.[1][2] Its dual nature as a potentially toxic organophosphate and a reactive monomer necessitates stringent safety protocols to mitigate risks in a research and development environment.[3] This document provides a comprehensive guide to the safe handling, storage, and emergency management of Bis(2-chloroethyl) vinylphosphonate, grounded in established safety principles and regulatory guidelines. The protocols herein are designed to ensure the well-being of laboratory personnel and maintain experimental integrity.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of Bis(2-chloroethyl) vinylphosphonate is the foundation of a robust safety protocol. The primary risks are associated with its acute toxicity, potential for reactive chemistry, and corrosive properties.

Toxicological Profile

Bis(2-chloroethyl) vinylphosphonate is classified as acutely toxic.[3] Exposure via oral, dermal, or inhalation routes is harmful. As an organophosphorus compound, it presents a risk of neurotoxicity, although specific data on this endpoint is limited. The chloroethyl groups also present an alkylating hazard, a characteristic common to many cytotoxic and carcinogenic compounds.

Chemical Reactivity

The vinyl group makes this compound a monomer, susceptible to polymerization.[2] This reaction can be initiated by heat, light, or the presence of initiators, and can be exothermic, potentially leading to a dangerous increase in temperature and pressure if uncontained. It is also classified as an acid, indicating it will react exothermically with bases and can be corrosive to certain materials.[1]

Physical and Chemical Properties

A summary of key physical and chemical data is essential for risk assessment and engineering control design.

PropertyValueSource
CAS Number 115-98-0[1][3][4]
Molecular Formula C6H11Cl2O3P[3][4][]
Molecular Weight 233.03 g/mol [4][]
Appearance Data not widely available; handle as a potentially hazardous liquid.N/A
Boiling Point 293.4°C at 760 mmHg[]
Density 1.278 g/cm³[]
GHS Hazard Codes H302 + H312 + H332 (Harmful if swallowed, in contact with skin, or if inhaled)[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls: The First Line of Defense

All manipulations of Bis(2-chloroethyl) vinylphosphonate must be conducted within a certified chemical fume hood.[6][7] The fume hood provides critical protection against inhalation of volatile compounds and containment of potential splashes or spills. The work area should be equipped with an emergency eyewash station and safety shower, with clear and unobstructed access.[8][9]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.[1][10]

Protection TypeSpecificationRationale & Causality
Hand Protection Acid-resistant gloves (e.g., Butyl rubber or heavy-duty nitrile). Double-gloving is recommended.Protects against dermal absorption, which is a significant route of exposure.[3] Butyl rubber offers good resistance to acids and many organic compounds.[1]
Eye & Face Protection Chemical splash goggles AND a full-face shield.Provides comprehensive protection against splashes to the eyes and face, which can cause serious injury and rapid absorption.[1][11]
Body Protection Chemical-resistant apron over a flame-resistant lab coat.Protects against splashes and prevents contamination of personal clothing.[1][6] The flame-resistant lab coat adds a layer of protection against potential fire hazards from reactive chemicals.[11]
Footwear Closed-toe, chemical-resistant shoes.Prevents exposure from spills that may reach the floor.[1]
Respiratory Not required if handled exclusively within a certified fume hood. For spill cleanup or emergencies outside a hood, a NIOSH-approved respirator with appropriate cartridges is necessary.[8][10]A fume hood provides adequate respiratory protection during routine use. A respirator is essential when engineering controls are compromised or absent.
PPE Donning and Doffing Protocol

The order in which PPE is put on and removed is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat / Apron Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Gloves (Outer glove over cuff) Don2->Don3 Doff1 1. Outer Gloves (if double-gloved) Doff2 2. Apron / Lab Coat Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5

Caption: Workflow for correct PPE donning and doffing to minimize exposure.

Standard Operating Procedures (SOPs)

Adherence to standardized procedures is crucial for consistent and safe laboratory operations.

SOP 1: General Handling and Dispensing
  • Preparation: Cordon off the work area within the fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Verification: Ensure the container is clearly labeled and inspect for any damage or signs of pressure buildup before opening.

  • Dispensing: Use only compatible tools (e.g., glass or polyethylene pipettes) for transferring liquids. Perform all transfers slowly and carefully to avoid splashing.[6]

  • Post-Handling: Securely close the primary container immediately after dispensing. Decontaminate any reusable equipment that came into contact with the chemical. Dispose of all contaminated disposable materials as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after completing the task and removing PPE.[12]

SOP 2: Storage and Chemical Incompatibility

Proper segregation and storage are critical to prevent dangerous reactions.

  • Location: Store Bis(2-chloroethyl) vinylphosphonate in a designated, well-ventilated, cool, and dry area.[1]

  • Containment: The primary container must be tightly sealed.[8] Store the primary container within a corrosion-resistant secondary container (e.g., a polyethylene tray) to contain potential leaks.[1]

  • Segregation: Do not store this chemical with incompatible materials. Refer to the table below.

Incompatible Material ClassExamplesRationale for Segregation
Strong Bases Sodium hydroxide, potassium carbonateCan cause a violent, exothermic neutralization reaction due to its acidic nature.[1][8]
Strong Oxidizing Agents Peroxides, nitrates, perchloratesCan lead to a vigorous, potentially explosive reaction.[8]
Reactive Metals Sodium, potassium, powdered aluminumMay initiate a hazardous reaction.[1]

Emergency Protocols

Preparedness for accidents is a key component of laboratory safety.

SOP 3: Spill Management

Immediate and correct response to a spill can significantly reduce the potential harm.

Spill_Response Spill Spill Occurs Alert Alert personnel in the immediate area. Evacuate if necessary. Spill->Alert Assess Assess Spill Size & Risk (Is it manageable?) Alert->Assess SmallSpill SmallSpill Assess->SmallSpill Yes LargeSpill LargeSpill Assess->LargeSpill No Cleanup Don full PPE. Cover with inert absorbent (e.g., sand, vermiculite). Collect waste in a sealed container. SmallSpill->Cleanup Evacuate Evacuate the area. Close doors. Call Emergency Response (EHS). LargeSpill->Evacuate Decon Decontaminate the area with soap and water. Dispose of all materials as hazardous waste. Cleanup->Decon

Caption: Decision-making workflow for responding to a chemical spill.

SOP 4: First Aid and Exposure Response

In the event of personnel exposure, time is of the essence. Immediate and appropriate first aid must be administered while professional medical help is summoned.[1][8]

Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 20 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 20 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Give water to dilute the substance. Seek immediate medical attention.[1]

Waste Disposal

All waste materials contaminated with Bis(2-chloroethyl) vinylphosphonate are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

  • Waste Collection: Collect all contaminated materials (e.g., used gloves, bench paper, absorbent from spills, rinsate) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[13]

  • Container Rinsing: The first rinse of an "empty" container that held Bis(2-chloroethyl) vinylphosphonate must be collected and disposed of as hazardous waste.[13] For highly toxic chemicals, the first three rinses should be collected.[13]

  • Labeling: Ensure the waste container is labeled with "Hazardous Waste" and the full chemical name: "Bis(2-chloroethyl) vinylphosphonate".

  • Pickup: Do not dispose of this chemical down the drain or in regular trash.[13][14] Arrange for pickup by your institution's Environmental Health & Safety (EHS) department for final disposal at a licensed facility.

Conclusion

Bis(2-chloroethyl) vinylphosphonate is a valuable reagent in research and development but possesses significant hazards. A comprehensive safety culture, built upon a clear understanding of these risks and strict adherence to the protocols outlined in this guide, is essential. By prioritizing engineering controls, consistently using appropriate PPE, following standardized procedures, and being prepared for emergencies, researchers can handle this compound with a high degree of safety and confidence.

References

  • NextSDS. (n.d.). Bis(2-chloroethyl) vinylphosphonate — Chemical Substance Information. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). BIS(2-CHLOROETHYL) VINYLPHOSPHONATE. Retrieved from [Link]

  • HazComFast. (n.d.). Phosphonic acid, P-ethenyl-, bis(2-chloroethyl) ester (CAS 115-98-0). Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Bis(2-chloroethyl) vinylphosphonate. Retrieved from [Link]

  • CoPolDB. (n.d.). Monomer detail | Bis(2-chloroethyl) vinylphosphonate. Retrieved from [Link]

  • eviQ. (n.d.). Clinical procedure - hazardous drug spill management. Retrieved from [Link]

  • Virginia Tech. (n.d.). Biological Spill Response. Retrieved from [Link]

  • Medscape. (2026, February 24). Organophosphate Toxicity Treatment & Management. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • Sydney Children's Hospitals Network. (2024, August 2). Organophosphate/Carbamate Exposure - Management. Retrieved from [Link]

  • James Madison University. (n.d.). BIOLOGICAL SPILL RESPONSE PROCEDURES. Retrieved from [Link]

  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]

  • PMC. (2023, July 14). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (2009, May). Safe Operating Procedure for the Handling of Vinylic Monomers. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. Retrieved from [Link]

  • University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals. Retrieved from [Link]

  • Yale University. (n.d.). Management of Hazardous Waste Procedure. Retrieved from [Link]

  • National Institutes of Health. (2023). Laboratory Biosafety Manual BSL-2 and BSL 2/3. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Bis(2-chloroethyl) Vinylphosphonate (BCVP) Copolymerization

Welcome to the Advanced Polymerization Support Center. Bis(2-chloroethyl) vinylphosphonate (BCVP) is a critical monomer for imparting flame retardancy and permanent plasticity to polymer matrices[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymerization Support Center. Bis(2-chloroethyl) vinylphosphonate (BCVP) is a critical monomer for imparting flame retardancy and permanent plasticity to polymer matrices[1]. However, its unique electronic structure often leads to frustratingly low monomer conversion rates and severe compositional drift during free-radical copolymerization.

This guide provides researchers and drug development professionals with field-proven kinetic troubleshooting, self-validating protocols, and mechanistic insights to break through conversion plateaus.

Part 1: Fundamental Kinetics & Data Presentation

To understand why BCVP resists high conversion, we must look at the Alfrey-Price Q and e scheme. BCVP possesses an electron-poor double bond and exhibits low resonance stabilization of the free radical[1]. When copolymerized, the propagating radical is highly reactive but poorly stabilized, making it highly prone to degradative chain transfer[1].

Table 1: Monomer Reactivity Parameters (Alfrey-Price Q−e Scheme)

Understanding these parameters is critical for selecting the right comonomer. A large mismatch in Q values leads to early termination and low conversion.

Monomer Q Value (Resonance) e Value (Polarity)Kinetic Implication for CopolymerizationRef
BCVP 0.23 +1.73 Electron-poor; highly prone to chain transfer.[1]
Styrene (S)1.00-0.80S consumes rapidly; BCVP stalls out early.[2]
Methyl Methacrylate (MMA)0.78+0.40Moderate drift; requires semi-batch feeding.[2]
Acrylonitrile (AN)0.48+1.23Better resonance match; higher overall conversion.[2]

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my BCVP copolymerization consistently stall at 40-50% conversion, yielding only low molecular weight oligomers? Causality & Solution: The bulky bis(2-chloroethyl) phosphonate group creates significant steric hindrance. More importantly, the high e value (+1.73) and low Q value (0.23) mean the active BCVP radical ( ∼MBCVP∙​ ) is highly unstable[1]. Instead of adding another monomer (propagation), the radical preferentially abstracts a hydrogen atom from the solvent, the polymer backbone, or dead monomer species. This degradative chain transfer halts the kinetic chain length, resulting in low molecular weights (often stalling at Mn​ 1200–2700) and low overall yields[3]. Actionable Fix: Switch from a batch process to a highly concentrated bulk polymerization or use a solvent with a very low chain-transfer constant (e.g., benzene or chlorobenzene). Additionally, pair BCVP with a comonomer like Acrylonitrile that has a closer Q value to facilitate rapid cross-propagation before chain transfer can occur[2].

Q2: I am experiencing severe compositional drift. The final polymer has almost no BCVP incorporated. How do I force uniform incorporation? Causality & Solution: This is a classic reactivity ratio mismatch. If you are copolymerizing BCVP with Styrene, the reactivity ratio of Styrene ( r1​ ) is significantly higher than that of BCVP ( r2​ ). The active chain ends vastly prefer adding Styrene. Once the Styrene is depleted, the remaining BCVP struggles to homopolymerize and remains in the reactor as unreacted monomer[4]. Actionable Fix: Implement a Power Feed Operation (Semi-Batch). By pre-charging the reactor with the less reactive BCVP and continuously feeding the highly reactive comonomer at its exact rate of consumption, you maintain a constant pseudo-homopolymerization environment[4].

Q3: What is the optimal thermal and initiator profile to push past the gel effect and achieve >85% conversion? Causality & Solution: BCVP systems rarely exhibit the auto-acceleration (gel effect) typical of standard acrylates due to early chain termination[3]. If you use a single isothermal temperature, initiator depletion will cause the reaction to die before high conversion is reached. Actionable Fix: Use a step-heating profile with a dual-initiator system. Start with AIBN at 65°C for the first 6 hours, then ramp to 85°C to activate a higher-temperature peroxide (like Dicumyl Peroxide) to drive the residual sterically hindered monomers to completion.

Part 3: Mechanistic & Workflow Visualizations

Pathway Init Initiator Radical (I•) M1 Comonomer (M1) High Q Init->M1 Fast Initiation M2 BCVP (M2) Low Q, High e Init->M2 Slow Initiation Prop1 Active Chain (~M1•) M1->Prop1 Propagation Prop2 Active Chain (~M2•) M2->Prop2 Propagation Copoly High MW Copolymer Prop1->Copoly Cross-Propagation Dead Dead Polymer (Chain Transfer) Prop2->Dead H-Abstraction (Degradative Transfer) Prop2->Copoly Favorable Comonomer Addition

Caption: Kinetic pathways in BCVP copolymerization highlighting chain transfer vs. propagation.

Workflow N1 1. Reactor Prep Purge O2, Add Solvent N2 2. Pre-Charge Add 100% BCVP + 10% M1 N1->N2 N3 3. Power Feed Syringe Pump M1 + Initiator N2->N3 N4 4. Step-Heating 65°C -> 80°C N3->N4 N5 5. NMR Validation Check Vinyl Protons N4->N5 Aliquot N6 6. Precipitation Recover Copolymer N4->N6 N5->N3 Adjust Feed

Caption: Self-validating semi-batch workflow for mitigating compositional drift in BCVP.

Part 4: Self-Validating Experimental Protocol

Procedure: Semi-Batch Copolymerization of BCVP and Acrylonitrile (Targeting >80% Conversion)

This protocol utilizes a starved-feed methodology to artificially control the instantaneous monomer concentration, forcing the highly reactive Acrylonitrile to cross-propagate with the sluggish BCVP.

Step 1: Reactor Preparation & Pre-Charge

  • Equip a 250 mL jacketed glass reactor with a mechanical stirrer, reflux condenser, argon inlet, and dual programmable syringe pumps.

  • Pre-charge the reactor with 100% of the required BCVP monomer (e.g., 0.1 mol) and 10% of the total Acrylonitrile (0.01 mol) to establish an initial monomer pool heavily biased toward BCVP.

  • Add 50 mL of anhydrous chlorobenzene (chosen for its low chain-transfer constant). Purge with Argon for 45 minutes to remove oxygen, which acts as a radical scavenger.

Step 2: Initiation & Power Feed

  • Heat the reactor to 65°C.

  • Prepare the feed solution: Dissolve the remaining 90% of Acrylonitrile (0.09 mol) and 2 mol% AIBN (initiator) in 20 mL of chlorobenzene.

  • Begin feeding the solution via syringe pump at a calculated rate of 0.015 mol/hour. Causality: By starving the reactor of Acrylonitrile, the propagating radicals are forced to react with the abundant BCVP pool, suppressing homopolymerization of Acrylonitrile.

Step 3: Self-Validation Loop (In-Situ NMR Tracking)

  • Validation Check: Every 2 hours, extract a 0.5 mL aliquot under argon flow.

  • Immediately quench the aliquot in cold deuterated chloroform ( CDCl3​ ) and run a rapid 1H NMR.

  • Integrate the vinyl protons of BCVP (typically around 5.8–6.2 ppm) against the solvent peak.

  • Feedback Action: If the BCVP conversion lags behind the theoretical kinetic curve by >10%, decrease the Acrylonitrile feed rate by 20% to further starve the system and force BCVP cross-propagation.

Step 4: Step-Heating & Termination

  • Once the feed is complete (approx. 6 hours), inject a secondary chaser initiator (e.g., 0.5 mol% Dicumyl Peroxide).

  • Ramp the reactor temperature to 85°C for 2 hours. Causality: The higher thermal energy overcomes the steric hindrance of the remaining isolated BCVP monomers, pushing final conversion from ~60% to >80%.

  • Cool to room temperature and precipitate the viscous polymer dropwise into excess cold methanol. Dry under vacuum at 50°C to constant weight.

References

  • "Phosphorus-Containing Polymers and Oligomers" - Free.fr
  • "POLYMERIZATION OF BIS(2-CHLOROETHYL)
  • "The flame-retardant effect of diethyl vinyl phosphonate in copolymers with styrene, methyl methacryl
  • "Chapter 4 Copolymeriz

Sources

Optimization

Preventing premature autopolymerization of Bis(2-chloroethyl) vinylphosphonate during storage

Welcome to the technical support center for Bis(2-chloroethyl) vinylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Bis(2-chloroethyl) vinylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this reactive monomer. Premature autopolymerization is a significant concern that can compromise experimental results and lead to material loss. This document provides in-depth, field-proven insights into the causes of polymerization and robust strategies for its prevention.

Section 1: The "Why": Understanding the Instability of Bis(2-chloroethyl) vinylphosphonate

Bis(2-chloroethyl) vinylphosphonate is a member of the vinyl monomer family.[1] Its chemical structure includes a carbon-carbon double bond (the "vinyl" group) which is susceptible to addition reactions.[2][3] The primary mechanism of its undesired autopolymerization is free-radical polymerization, a chain reaction that can be initiated by external energy sources or contaminants.

This process unfolds in three key stages:

  • Initiation: A highly reactive species with an unpaired electron, known as a free radical, is formed. This can be triggered by:

    • Heat: Thermal energy can cause spontaneous bond cleavage, creating radicals.

    • Light: Ultraviolet (UV) radiation possesses sufficient energy to initiate radical formation.[4][5]

    • Chemical Contaminants: Peroxides, often formed by the interaction of the monomer with atmospheric oxygen, can decompose into radicals and trigger polymerization.[5]

  • Propagation: The initial radical attacks the vinyl group of a monomer molecule, opening the double bond and creating a new, larger radical. This new radical then attacks another monomer, and the process repeats, rapidly forming a long polymer chain.[3]

  • Termination: The growing polymer chains are eventually deactivated when two radicals react with each other.[3]

Without proper control over the initiation stage, this chain reaction can proceed spontaneously during storage, converting the liquid monomer into a viscous liquid or even a solid polymer, rendering it unusable.[2]

Section 2: Frequently Asked Questions (FAQs) on Storage and Handling

This section addresses the most common questions regarding the proper storage and handling of Bis(2-chloroethyl) vinylphosphonate.

Q: What is the ideal storage temperature for Bis(2-chloroethyl) vinylphosphonate?

A: It is crucial to store the monomer in a cool environment, typically between 2°C and 8°C . Refrigerated storage is highly recommended. The fundamental reason for this is that the rate of thermally-induced radical formation is significantly reduced at lower temperatures. Elevated temperatures, such as those found in a standard laboratory environment, can provide the activation energy needed to initiate polymerization and can also accelerate the depletion of chemical inhibitors.[6]

Q: The monomer was shipped with an inhibitor. What is its function and do I need to be concerned about it?

A: Inhibitors are essential for the shelf-life of vinyl monomers. They are antioxidant molecules that function by "scavenging" or reacting with free radicals as they form, effectively terminating the polymerization chain before it can propagate.[7][8] This inhibitory action occurs because the inhibitor can transfer a hydrogen atom to the reactive radical, creating a very stable radical that is unable to initiate further polymerization.[8] The two most common inhibitors you will encounter are 4-Methoxyphenol (MEHQ) and Phenothiazine (PTZ).

Q: My sample is stabilized with MEHQ. Are there any special storage considerations?

A: Yes, this is a critical point. MEHQ's inhibitory mechanism requires the presence of a small amount of dissolved oxygen.[7][9] MEHQ primarily scavenges peroxy radicals, which are formed when initiator radicals react with oxygen.[9] Therefore, if your monomer is stabilized with MEHQ, do not store it under an inert atmosphere (e.g., nitrogen or argon). Storing under air in a tightly sealed container is the correct procedure. Purging with an inert gas will render the MEHQ ineffective.

Q: My sample is stabilized with Phenothiazine (PTZ). How does that differ from MEHQ?

A: Phenothiazine is a highly efficient inhibitor that, unlike MEHQ, does not require oxygen to function.[10][11] It is effective at trapping thermally generated radicals directly, making it suitable for storage under anoxic (oxygen-free) conditions.[11] PTZ is often used as an in-process inhibitor during the purification and distillation of reactive monomers due to its high-temperature stability.[11][12]

Q: What type of container should I use for storing the monomer?

A: The monomer should be stored in the original manufacturer's container whenever possible.[13] If transferring to a new container is necessary, use amber glass bottles or opaque, chemically resistant polymer containers. The goal is to protect the material from light, particularly UV radiation, which can trigger photoinitiated polymerization.[5][13]

Q: How long is the shelf life of Bis(2-chloroethyl) vinylphosphonate?

A: The shelf life is highly dependent on storage conditions and the concentration of the inhibitor.[6] When stored properly (refrigerated, protected from light, with an appropriate atmosphere for the given inhibitor), the monomer can be stable for many months. However, it is best practice to perform a quality control check if the material has been stored for an extended period or if you have any doubts about its integrity.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to identifying and addressing potential polymerization issues.

Q: I've observed that the viscosity of my monomer has noticeably increased. What does this mean and what should I do?

A: A significant increase in viscosity is a primary indicator that polymerization has begun. The formation of polymer chains (oligomers and polymers) in the monomer solution will cause it to become thicker. At this stage, the monomer may still be usable for some applications, but the presence of polymer will alter its concentration and may interfere with your reaction. It is highly recommended to purify the monomer before use by passing it through a column of activated basic alumina to remove the polymer and the inhibitor. If the material has become extremely viscous or gel-like, it is no longer usable and should be disposed of according to your institution's safety guidelines.

Q: I can see solid particles or a hazy precipitate in my monomer bottle. Can I still use it?

A: The presence of solid particles or a haze is a definitive sign of advanced polymerization.[2] The material is no longer pure monomer. Using this material will lead to inaccurate measurements and unpredictable experimental outcomes. At this point, the monomer is considered compromised and should not be used.

Q: My polymerization reaction is behaving unexpectedly (e.g., initiating too quickly, producing a polymer with a different molecular weight). Could stored monomer be the cause?

A: Yes. If your stored monomer contains oligomers from premature polymerization, these can act as nucleation sites or alter the kinetics of your intended reaction. This can lead to poor control over the polymerization process. Before starting a critical experiment, especially after long-term storage, it is prudent to perform the quality control check outlined in Section 5.

Troubleshooting Workflow

The following diagram outlines the decision-making process when you suspect the integrity of your monomer.

Troubleshooting_Workflow start Observation: Monomer integrity is suspect q1 Is the liquid clear and free of particulates? start->q1 q2 Does it have a low, water-like viscosity (qualitative)? q1->q2 Yes result_bad_particles Status: Polymerized Do not use. Dispose of properly. q1->result_bad_particles No result_good Status: Likely OK Proceed with experiment or perform optional QC check. q2->result_good Yes result_bad_viscosity Status: Partial Polymerization Purification required before use. (See Protocol 5.2) q2->result_bad_viscosity No

Caption: Troubleshooting decision tree for monomer quality.

Section 4: Comparison of Common Polymerization Inhibitors

The choice of inhibitor is critical and depends on the intended storage and processing conditions.

InhibitorCommon NameTypical Conc.MechanismAdvantagesDisadvantages & Considerations
4-Methoxyphenol MEHQ50-200 ppmOxygen-Dependent[9]Good solubility in many monomers; less likely to cause discoloration compared to hydroquinone.[9]Ineffective in the absence of oxygen. [7] Cannot be used for storage under inert gas.
Phenothiazine PTZ100-500 ppmOxygen-Independent[10][11]Highly effective, even at elevated temperatures; works in anoxic conditions.[10][11]Can impart a slight yellow color. May need to be removed for certain applications.
Hydroquinone HQ100-1000 ppmOxygen-DependentPotent and cost-effective inhibitor.Can cause significant discoloration of the monomer or final polymer.[9]
4-tert-Butylcatechol TBC10-50 ppmOxygen-Dependent[14]Very effective at low concentrations for monomers like styrene.Requires oxygen to function; less commonly used for phosphonates compared to MEHQ or PTZ.

Section 5: Key Experimental Protocols

5.1 Protocol: Visual and Physical Quality Control Check

This protocol should be performed before using a new batch of monomer or a batch that has been in long-term storage.

  • Safety First: Perform all steps in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Temperature Equilibration: Remove the monomer container from cold storage and allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture into the monomer, which can be detrimental.

  • Visual Inspection (Color and Clarity): Once at room temperature, gently swirl the container and hold it against a light source. The monomer should be a clear, colorless to pale yellow liquid.[13] Observe for any signs of haze, cloudiness, or solid particulates. The presence of any of these indicates polymerization.

  • Visual Inspection (Viscosity): Gently tilt the container and observe the flow of the liquid. The pure monomer should have a low viscosity, similar to water. If the liquid appears thick, syrupy, or flows slowly, it is a strong indication of partial polymerization.

  • Decision:

    • If the monomer is clear and has low viscosity, it has passed the QC check and is ready for use.

    • If the monomer is clear but shows increased viscosity, it requires purification before use (see Protocol 5.2).

    • If the monomer is hazy or contains solids, it is unusable and should be disposed of.

5.2 Protocol: Inhibitor Removal Prior to Polymerization

For most controlled polymerization reactions, the presence of an inhibitor is undesirable. The most common method for removal is column chromatography.

  • Prepare the Column: Select a small glass chromatography column. Prepare a slurry of activated basic alumina in a suitable, dry, and inert solvent (e.g., dichloromethane or tetrahydrofuran). Pour the slurry into the column to create a packed bed of approximately 10-15 cm in height.

  • Equilibrate the Column: Pass 2-3 column volumes of the clean solvent through the alumina bed to ensure it is properly packed and equilibrated.

  • Load the Monomer: Carefully add the Bis(2-chloroethyl) vinylphosphonate monomer to the top of the column.

  • Elute and Collect: Allow the monomer to pass through the column under gravity or with gentle positive pressure from an inert gas. The alumina will adsorb the phenolic or aminic inhibitor. Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • Immediate Use: The purified monomer is now highly susceptible to polymerization and must be used immediately . If it needs to be stored for even a short period (a few hours), it should be kept on ice and under an inert atmosphere.

References

  • MEHQ vs. Other Polymerization Inhibitors: A Comparative Analysis. (2025, October 17). Google Cloud.
  • Phenothiazine - Intermediate - Polymeriz
  • CHAPTER 4: Synthesis and Polymeriz
  • Phenothiazine used as an excellent polymerization inhibitor for alkenyl monomers. (2024, March 3). handom-chem.com.
  • Phenothiazine. Wikipedia.
  • Photoinitiated Polymerization of Vinyl Ether and Acrylate Monomer Mixtures. Journal of Macromolecular Science, Part A.
  • Polymerization of Vinyl Monomers Using a Novel Trifunctional Iniferter. Journal of Polymer Science Part A: Polymer Chemistry.
  • Photoinitiated Polymerization of Vinyl Ether and Acrylate Monomer Mixtures. Marcel Dekker, Inc.
  • Phenothiazine- and Carbazole-Cyanochalcones as Dual Inhibitors of Tubulin Polymerization and Human Farnesyltransferase. MDPI.
  • Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides.
  • Inhibition of Free Radical Polymerization: A Review. (2023, January 17). PMC - NIH.
  • Phenothiazine (PTZ)
  • Inhibition of acrylic acid and acrylate autoxidation. (2025, April 11). Organic & Biomolecular Chemistry (RSC Publishing).
  • THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZ
  • CAS 115-98-0 (BIS(2-CHLOROETHYL)
  • Vinyl Chloride Monomer - Safe Handling Guide. Toxic Docs.
  • Photoinitiated polymerization of new hybrid monomer containing vinyl ether and (methyl) acryloyl groups. (2011, April 15). SPIE Digital Library.
  • Radical polymerization of vinyl monomers containing cyclotriphosphazene and thermal behavior of their polymers. Macromolecules.
  • Bis(2-chloroethyl)
  • An In-depth Technical Guide to the Synthesis and Characterization of Bis(2-chloroethyl)
  • BIS(2-CHLOROETHYL)
  • Vinyl Chloride. (2020, December 31).
  • What is high performance polymeriz
  • The Photoinitiation Mechanism of Vinyl Polymerization by Riboflavin/Triethanolamine in Aqueous Medium.
  • Bis(2-chloroethyl)
  • Storage method of vinyl chloride monomer.
  • Monomer Storage and Protection. Toxic Docs.
  • Monomer detail | Bis(2-chloroethyl)
  • Vinyl Polymer Synthesis.
  • Acid-triggered radical polymerization of vinyl monomers.
  • BIS(2-CHLOROETHYL)
  • Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. (2023, February 13). MDPI.
  • Bis(2,2,2 trifluoroethyl)
  • Substituted Poly(Vinylphosphonate) Coatings of Magnetite Nanoparticles and Clusters. (2022, July 27). MDPI.
  • Bis(2-chloroethyl)
  • Polymerization Techniques for Vinyl Phosphonates: Applic
  • Shelf Life of Vinyl Film. Arlon Graphics.
  • 5΄-Vinylphosphonate improves tissue accumulation and efficacy of conjugated siRNAs in vivo. (2017, June 7). PMC.
  • 5΄-Vinylphosphonate improves tissue accumulation and efficacy of conjugated siRNAs in vivo. (2017, July 27). PubMed.
  • Stabilization of the 5 end by 5-(E)-vinylphosphonate supports RISC...
  • A graft-to strategy of poly(vinylphosphonates)
  • Bis(2-chloroethyl)
  • BIS(2-CHLOROETHYL)

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Bis(2-chloroethyl) Vinylphosphonate Grafting

Welcome to the Technical Support Center for functional polymer synthesis. Bis(2-chloroethyl) vinylphosphonate (BCVP) is a highly reactive monomer utilized primarily to impart permanent, chemically-bound flame retardancy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for functional polymer synthesis. Bis(2-chloroethyl) vinylphosphonate (BCVP) is a highly reactive monomer utilized primarily to impart permanent, chemically-bound flame retardancy to polymer backbones such as ethylene vinyl acetate (EVA), nylon, and cellulose[1],[2]. Because BCVP is a reactive flame retardant, it must be covalently grafted to the polymer matrix to prevent leaching over the product's lifetime[2].

However, grafting BCVP via free-radical mechanisms is highly temperature-sensitive. The causality is rooted in the competition between three kinetic pathways: the rate of initiator decomposition, the rate of hydrogen abstraction (grafting), and the rate of monomer auto-initiation (homopolymerization).

Temperature-Dependent Kinetic Pathways

To understand why your grafting reactions may be failing, it is critical to visualize how thermal energy dictates the dominant reaction pathway.

G cluster_temps Start Polymer Backbone + BCVP + Initiator LowTemp Low Temp (<50°C) Insufficient Radical Flux Start->LowTemp Thermal Under-stimulation OptTemp Optimal Temp (60-70°C) Controlled Radical Generation Start->OptTemp Ideal Kinetics HighTemp High Temp (>80°C) Rapid Initiator Depletion Start->HighTemp Thermal Over-stimulation LowYield Low Grafting Yield High Unreacted Monomer LowTemp->LowYield HighGraft High Grafting Efficiency Target Flame Retardancy OptTemp->HighGraft HomoPoly Homopolymerization & Phase Separation HighTemp->HomoPoly

Temperature-dependent kinetic pathways in BCVP free-radical grafting.

Quantitative Reference: Temperature vs. Grafting Efficiency

The following table summarizes the expected outcomes when using Azobisisobutyronitrile (AIBN) as the thermal initiator in a standard solvent (e.g., toluene).

Reaction Temperature (°C)Initiator (AIBN) Half-LifeBCVP Conversion (%)Grafting Efficiency (%)Homopolymerization Risk
50°C ~74 hours< 20%LowMinimal
60°C ~22 hours40 - 50%ModerateLow
70°C ~5 hours75 - 85%High (Optimal)Moderate
80°C ~1.5 hours> 90%LowHigh
90°C ~25 minutes> 95%Very LowSevere

Note: Optimal yields for BCVP polymerization and grafting typically occur between 60°C and 70°C, balancing radical flux with chain transfer events[3],[4].

Standard Operating Protocol: Self-Validating BCVP Grafting

To ensure scientific integrity, a grafting protocol must be self-validating—meaning the procedure inherently isolates the true grafted product from false positives (like entangled homopolymers).

Step 1: System Preparation & Degassing Dissolve the target polymer backbone in an anhydrous, non-abstractable solvent (e.g., toluene) inside a multi-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser. Purge the system with inert nitrogen gas for 30 minutes. Causality: Oxygen acts as a potent radical scavenger, which will prematurely terminate the reaction.

Step 2: Monomer Addition Introduce purified Bis(2-chloroethyl) vinylphosphonate (BCVP) to the reaction mixture.

Step 3: Temperature Stabilization & Initiation Heat the vessel strictly to 70°C . Once the internal temperature stabilizes, inject the initiator (e.g., 3 wt% AIBN relative to the monomer)[3].

Step 4: Controlled Propagation Maintain the reaction at 70°C ± 2°C for 12 to 18 hours under continuous stirring[3]. Causality: This temperature ensures a steady, prolonged release of primary radicals, favoring hydrogen abstraction from the backbone over sudden monomer auto-initiation.

Step 5: Termination & Precipitation Cool the mixture to room temperature to halt radical generation. Precipitate the crude polymer by adding the solution dropwise into a vast excess of non-solvent (e.g., methanol).

Step 6: Self-Validation via Soxhlet Extraction (Critical) The crude precipitate contains both the grafted polymer and poly(BCVP) homopolymer. To validate the graft, subject the solid to Soxhlet extraction for 24 hours using cyclohexane[3]. Cyclohexane selectively dissolves the unreacted monomer and homopolymer but leaves the grafted backbone intact. Subsequent FTIR analysis (looking for the P=O stretch at ~1250 cm⁻¹) on the dried, extracted residue will definitively confirm covalent grafting.

Troubleshooting Guide

Q: Why is my grafting efficiency dropping drastically when I scale up the reaction at 75°C? A: Scale-up fundamentally alters the surface-area-to-volume ratio of your reactor, reducing the efficiency of heat dissipation. BCVP polymerization is highly exothermic. At 75°C, the rapid decomposition of AIBN generates a high radical flux. In a larger vessel, the accumulated heat can push the internal temperature above 80°C. This thermal runaway causes primary radicals to initiate BCVP homopolymerization rather than abstracting protons from the polymer backbone. Actionable Fix: Lower the initiation temperature to 65°C for scale-up, or use a fed-batch addition of the initiator to tightly control the radical concentration.

Q: I am observing macroscopic phase separation and high viscosity during the reaction at 85°C. What is happening? A: At 85°C, BCVP undergoes rapid homopolymerization, forming poly[bis(2-chloroethyl) vinylphosphonate]. This homopolymer has different solubility parameters than your backbone polymer and solvent, leading to phase separation. The sudden spike in viscosity is a direct result of the Trommsdorff-Norrish effect (autoacceleration) caused by the rapid accumulation of homopolymer chains hindering termination steps. Actionable Fix: Strictly maintain the temperature below 75°C and ensure robust mechanical stirring.

Q: Can I lower the temperature to 40°C to completely avoid homopolymerization? A: If you are using thermal initiators like AIBN or Benzoyl Peroxide, 40°C is insufficient; their half-lives are too long to generate a viable radical flux, resulting in near-zero grafting. However, if you switch to radiation-induced graft polymerization (using gamma-rays or electron beams), 40°C is highly effective. Radiation directly generates macroradicals on the backbone without requiring thermal decomposition, allowing successful BCVP grafting at lower temperatures[5].

Frequently Asked Questions (FAQs)

Q: How does the choice of solvent interact with the optimal grafting temperature? A: The solvent must have a boiling point higher than your target temperature and should not act as a strong chain transfer agent. If you use a solvent with highly abstractable protons (like chloroform) at 70°C, the primary radicals will attack the solvent instead of the polymer backbone, drastically reducing grafting efficiency. Aromatic solvents like toluene or chlorobenzene are preferred because their protons are less easily abstracted.

Q: Is it possible to use peroxides instead of AIBN for BCVP grafting? A: Yes. Peroxides such as tert-butyl peroxypivalate or dicumyl peroxide can be used[3],[4]. However, you must adjust the reaction temperature to match the 10-hour half-life temperature of the specific peroxide. For instance, tert-butyl peroxypivalate is highly active at 60°C, making it suitable for lower-temperature grafting[4].

References
  • Radiation-Induced Solution Polymerization of Bis(2-chloroethyl)
  • CHAPTER 4: Synthesis and Polymeriz
  • EP0525094B1 - Flame retardant graft copolymers of ethylene vinyl acet
  • Research and Non-major Commercial Co- and Terpolymers of Tetrafluoroethylene. rsc.org.
  • Prioritisation of flame retardants for environmental risk assessment. service.gov.uk.

Sources

Optimization

Reducing toxic byproducts during Bis(2-chloroethyl) vinylphosphonate thermal degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the volatile toxicity of halogenated organophosphorus c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the volatile toxicity of halogenated organophosphorus compounds. Bis(2-chloroethyl) vinylphosphonate (BCVP) is an excellent copolymerizable monomer and flame retardant, but its thermal breakdown requires precise chemical management.

The causality here is fundamental: the aliphatic C–Cl and C–O–P bonds in BCVP are the weakest links in the molecule. When thermal energy exceeds their dissociation energy, they undergo rapid scission. If we do not intervene in the condensed phase, these fragments volatilize into highly toxic gases. By understanding the exact mechanisms of this degradation, we can engineer formulations that force the reaction toward safe cross-linking (charring) rather than toxic chain scission.

Below is our comprehensive troubleshooting guide, methodology, and FAQ to help you mitigate toxic byproducts during your BCVP experiments.

Fundamentals & Mechanism FAQs

Q: What are the primary toxic byproducts generated during the thermal degradation of BCVP? A: When subjected to thermal stress (>250°C), BCVP primarily releases Hydrogen Chloride (HCl), 1,2-dichloroethane (DCE), vinyl chloride, and ethylene[1]. At elevated temperatures in the presence of oxygen, trace amounts of highly toxic polyhalogenated dioxins or furans can also form, though the primary immediate hazards are the corrosive HCl and carcinogenic chlorinated volatile organic compounds (VOCs).

Q: What is the exact mechanistic pathway for the release of these byproducts? A: The degradation initiates at the chloroethyl ester groups. The process is driven by a molecular four-center β-elimination reaction and dehydrochlorination[2]. The cleavage of the chloroethyl moieties liberates HCl and vinyl chloride, leaving behind a phosphorus-rich polymeric phosphonic acid residue[3]. Because HCl acts as a Lewis acid, its release catalyzes further breakdown of the remaining phosphonate ester bonds, creating a dangerous autocatalytic degradation loop[4].

Q: How do environmental factors (e.g., oxygen vs. inert atmosphere) affect the degradation profile? A: In an inert atmosphere (nitrogen/argon), the degradation is purely pyrolytic, maximizing the yield of vinyl chloride and ethylene. In an oxidative environment (air), the volatile ethers and aliphatic chains can undergo partial oxidation, increasing the risk of forming carbon monoxide and potentially chlorinated dioxins.

Troubleshooting Guide: Mitigation Strategies

Issue: Autocatalytic degradation and severe equipment corrosion due to HCl accumulation.

  • Root Cause: Liberated HCl from the dehydrochlorination of BCVP catalyzes the accelerated cleavage of adjacent phosphonate bonds, leading to rapid mass loss and equipment corrosion.

  • Resolution: Incorporate acid scavengers such as hydrotalcites (layered double hydroxides) or zinc oxide (ZnO) into your polymer blend. These compounds act in the condensed phase to neutralize HCl as soon as it forms, converting it into stable metal chlorides and water. This halts the autocatalytic loop and significantly delays the onset temperature of degradation.

Issue: High emissions of volatile organic compounds (VOCs) like vinyl chloride and DCE.

  • Root Cause: The unhindered β-elimination of the chloroethyl groups allows low-molecular-weight chlorinated fragments to escape into the vapor phase before they can polymerize[3].

  • Resolution: Utilize char-promoting synergists (e.g., melamine cyanurate or pentaerythritol). By forcing the degradation pathway toward condensed-phase cross-linking rather than volatilization, the carbon and chlorine are trapped within a stable, intumescent char matrix[4]. Alternatively, placing a transition metal catalyst bed (e.g., V₂O₅-TiO₂) downstream in your exhaust can catalytically mineralize the escaping chlorinated VOCs into less harmful compounds[2].

Experimental Workflows (Step-by-Step)

Protocol: Real-Time Evolved Gas Analysis (TGA-FTIR-GC/MS) for Byproduct Mitigation

To ensure scientific integrity, this protocol is designed as a self-validating system : a successful mitigation strategy is proven only when the GC/MS chromatogram shows a quantitative reduction in VOC peak areas that inversely correlates with an increase in residual char mass on the TGA.

  • Step 1: Sample Preparation & Blending. Mill your BCVP-containing polymer samples with the chosen mitigation additive (e.g., hydrotalcite) to a uniform particle size (<200 μm) to eliminate mass-transfer artifacts. Dry the blend at 60°C under a vacuum for 12 hours to remove moisture.

  • Step 2: TGA-FTIR Configuration. Load 10.0 ± 0.1 mg of the sample into an alumina crucible. Purge the thermogravimetric analyzer (TGA) with high-purity Nitrogen (50 mL/min) to isolate non-oxidative pyrolysis pathways. Set the heating rate to 10°C/min from 50°C to 800°C. Transfer evolved gases via a heated transfer line (maintained strictly at 200°C to prevent condensation) directly into the FTIR gas cell.

  • Step 3: GC/MS Trapping & Elution. Divert a split stream of the evolved gas at the temperature of maximum degradation rate ( Tmax​ ) into a Tenax TA cold trap. Desorb the trapped volatiles into a GC/MS equipped with a DB-5MS capillary column.

  • Step 4: Self-Validation & Causality Check. Analyze the FTIR spectra at 2800–3000 cm⁻¹ (HCl stretching) and the GC/MS chromatogram at m/z 62 (vinyl chloride). The integration area of these volatile peaks must decrease proportionally as the final TGA char yield (at 800°C) increases. Troubleshooting note: If volatiles decrease but the char yield does not increase, you have not mitigated the toxicity; you likely have a leak in your transfer line.

Quantitative Data: Mitigation Efficacy

The following table summarizes the expected impact of various mitigation strategies on the thermal degradation profile of BCVP-based polymers:

Mitigation StrategyTarget Toxic ByproductMechanistic ActionTypical Reduction (%)Char Yield Increase (%)
Hydrotalcite (5 wt%) Hydrogen Chloride (HCl)Acid-base neutralization in the condensed phase75 - 85%5 - 8%
Melamine Cyanurate (10 wt%) Vinyl Chloride, DCEPromotes early cross-linking and intumescent charring40 - 60%15 - 20%
V₂O₅-TiO₂ Catalyst (2 wt%) Chlorinated VOCsCatalytic oxidation/mineralization of volatile ethers80 - 90%< 2%
Zinc Borate (5 wt%) HCl, EthyleneForms a glassy protective layer, trapping halogens50 - 70%10 - 15%

Pathway Visualization

G BCVP Bis(2-chloroethyl) vinylphosphonate ThermalStress Thermal Stress (>250°C) BCVP->ThermalStress Cleavage Chloroethyl Ester Cleavage ThermalStress->Cleavage VOCs Chlorinated VOCs (Vinyl Chloride, DCE) Cleavage->VOCs β-elimination HCl Hydrogen Chloride (HCl) Cleavage->HCl Dehydrochlorination Char Polyphosphonic Char Matrix Cleavage->Char Cross-linking CharPromoter Char Promoters (e.g., Melamine) VOCs->CharPromoter Trapped in Char Scavenger Acid Scavengers (e.g., Hydrotalcite) HCl->Scavenger Neutralization

Fig 1: BCVP thermal degradation pathways and targeted mitigation interventions.

References

  • Flame Retardants, Phosphorus (Kirk-Othmer Encyclopedia of Chemical Technology)
  • Synthesis and Polymerization of Vinylphosphonic Acid (Chapter 4)
  • Source: benchchem.
  • Thermal decomposition of bis (2-chloroethyl) sulphide and bis (2-chloroethyl)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Flame Retardancy in Bis(2-chloroethyl) vinylphosphonate (BCVP) Treated Textiles

Welcome to the formulation scientist's support hub for Bis(2-chloroethyl) vinylphosphonate (BCVP) textile applications. This guide is designed for materials scientists, textile engineers, and polymer researchers troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the formulation scientist's support hub for Bis(2-chloroethyl) vinylphosphonate (BCVP) textile applications. This guide is designed for materials scientists, textile engineers, and polymer researchers troubleshooting low flame retardancy, poor wash durability, and polymerization failures in BCVP-treated cellulosic and synthetic blends.

Part 1: Mechanistic Troubleshooting (The "Why")

When a flame retardant formulation fails, the root cause typically lies in the disruption of the polymerization network or a failure in the condensed-phase mechanism.

Q1: Why does my BCVP-treated cotton fail the vertical flammability test after laundering, despite a high initial chemical add-on? A: This is a classic symptom of monomer wash-out due to failed cross-linking. BCVP possesses an electron-poor double bond and exhibits low resonance stabilization of the free radical[1]. Consequently, it is highly prone to chain transfer and is notoriously slow to homopolymerize[1]. If you attempt to apply BCVP without an appropriate reactive co-monomer (such as acrylamide, N-methylolacrylamide, or vinylidene chloride), the chemical will merely dry onto the fabric rather than forming a durable, cross-linked polymer network[2][3]. Upon laundering, the unreacted monomer simply washes out, resulting in a total loss of flame retardancy.

Q2: How does the absence of nitrogenous compounds affect the flame retardancy mechanism of BCVP? A: Phosphorus-based flame retardants like BCVP operate primarily in the condensed phase by phosphorylating cellulose, which promotes dehydration and robust char formation[4]. Nitrogenous compounds (e.g., urea, melamine, or acrylamide) act as critical mechanistic synergists. They catalyze the cellulose phosphorylation step and facilitate the formation of nonvolatile polyphosphoramidic acids[4][5]. These acids coat the char, rendering it less permeable and protecting the underlying polymer from further oxidation. Without nitrogen, the char is weak, porous, and easily breached by the flame.

BCVP_Mechanism BCVP BCVP Monomer Application CoMonomer Addition of Co-monomers (Acrylamide/NMA) BCVP->CoMonomer NoCoMonomer Homopolymerization Attempt BCVP->NoCoMonomer Crosslink Durable Cross-linked Network CoMonomer->Crosslink ChainTransfer Chain Transfer / Poor Yield NoCoMonomer->ChainTransfer WashOut Monomer Washes Out (Low Retardancy) ChainTransfer->WashOut Thermal Thermal Exposure (Fire) Crosslink->Thermal Phosphorylation Phosphorylation of Cellulose Thermal->Phosphorylation Char Robust Char Formation (Flame Retardancy) Phosphorylation->Char N-Synergists

Mechanistic pathways of BCVP flame retardancy and common failure points.

Part 2: Formulation & Application Parameters (The "How")

Q3: What are the optimal initiator systems for grafting BCVP onto cellulosic substrates? A: Free-radical initiators are mandatory. For standard pad-dry-cure systems, potassium persulfate ( K2​S2​O8​ ) is the industry standard[2][6]. If you are performing direct graft copolymerization in a wet bath, Cerium (IV) ammonium nitrate is highly effective at initiating radical sites directly on the cellulose backbone[3].

Q4: My fabric exhibits excessive stiffness after treatment. How can I balance flame retardancy and hand feel? A: Stiffness indicates excessive surface resin deposition or an overly dense cross-linked network. This usually means your co-monomer ratio is too high or your wet pick-up (WPU) was uneven. Refer to the quantitative troubleshooting table below to optimize your formulation.

Quantitative Troubleshooting of Formulation Parameters
Formulation ParameterCommon IssueTarget RangeScientific Causality
Co-monomer Ratio Low wash durability1:1 to 2:1 (BCVP:NMA)BCVP resists homopolymerization; it requires co-monomers to form a durable network[1].
Curing Temperature Poor chemical add-on150°C - 170°C (3 min)Free-radical initiators require sufficient thermal energy to overcome the activation barrier for cross-linking[2].
Nitrogen Synergist Low LOI (flammability)2-5% w/w Urea/MelamineNitrogen catalyzes cellulose phosphorylation, enhancing the formation of protective polyphosphoramidic acids[5].
Initiator Conc. Insufficient grafting0.5 - 1.0% w/wToo low yields incomplete polymerization; too high causes rapid chain termination and brittle polymer formation[6].

Part 3: Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following Pad-Dry-Cure methodology is designed as a self-validating system . By incorporating specific mass-balance checks, researchers can isolate whether a failure occurred during application, curing, or washing.

Protocol: Pad-Dry-Cure Copolymerization of BCVP on Cellulosic Blends

Objective: Achieve durable flame retardancy (Limiting Oxygen Index > 28%) via free-radical copolymerization of BCVP and N-methylolacrylamide (NMA)[2][3].

Step 1: Bath Preparation Dissolve 200 g/L BCVP and 100 g/L NMA in deionized water. Add 30 g/L urea (nitrogen synergist) and 5 g/L potassium persulfate (initiator)[2][6]. Adjust the pH to 5.0 using dilute acetic acid to stabilize the emulsion and prevent premature hydrolysis.

Step 2: Padding (Self-Validation Checkpoint 1) Pass the fabric through the bath and squeeze through a laboratory padder. Validation: Weigh the dry fabric before padding, and weigh it immediately after the padder. Adjust the nip pressure to achieve a 75% ± 5% Wet Pick-Up (WPU) . If WPU is inconsistent, the final flame retardancy will be patchy.

Step 3: Drying Dry the padded fabric in a stenter at 85°C for 3 to 5 minutes. Causality: Low-temperature drying prevents premature, uneven polymerization and minimizes the migration of monomers to the fabric surface, ensuring the retardant remains uniformly distributed within the fiber matrix.

Step 4: Curing (Cross-linking) Elevate the stenter temperature to 160°C for exactly 3 minutes. Causality: This thermal energy decomposes the persulfate initiator into sulfate free radicals, triggering the copolymerization of BCVP and NMA. This forms a durable, cross-linked phosphonate-amide network entangled with the cellulose[2].

Step 5: Neutralization & Washing (Self-Validation Checkpoint 2) Wash the fabric in a 2 g/L sodium carbonate solution at 60°C for 10 minutes to halt the reaction and remove unreacted monomers, followed by a cold water rinse. Validation (Fixation Rate): Dry and weigh the final fabric. Calculate the dry add-on percentage. A fixation rate of >80% of the initial chemical add-on confirms successful copolymerization. If fixation is <80%, the curing temperature or initiator concentration was insufficient.

Step 6: Performance Testing Subject the fabric to Limiting Oxygen Index (LOI) testing (ASTM D2863). A successfully cross-linked BCVP treatment will yield an LOI ≥ 28%[3].

PadDryCure Bath 1. Bath Prep BCVP + NMA Pad 2. Padding 70-80% WPU Bath->Pad Dry 3. Drying 85°C (3 min) Pad->Dry Cure 4. Curing 160°C (3 min) Dry->Cure Wash 5. Washing Neutralization Cure->Wash Test 6. Validation LOI > 28% Wash->Test

Standard Pad-Dry-Cure workflow for BCVP textile treatment with validation.

References
  • "Phosphorus-Containing Polymers and Oligomers", Free.fr.
  • "US3958932A - Flame-resistant textiles through finishing treatments with vinyl monomer systems", Google Patents.
  • "Flame Retardants, Phosphorus", Softbeam.net.
  • "Flame Retardants, Phosphorus", ResearchGate.
  • "Fabric soiling and soil-release finishes - III: Preparation of polyacrylamides", ResearchGate.
  • "ビス(2-クロロエチル)ビニルホスホナートのグラフト共重合による綿繊維の難燃加工" (Graft copolymerization of bis(2-chloroethyl) vinylphosphonate), J-Stage.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Vinylphosphonate Flame Retardants: Bis(2-chloroethyl) vs. Diethyl Variants

As the demand for high-performance, thermally stable materials accelerates across industries—from solid-state energy storage to biomedical device housing—the selection of appropriate flame retardants (FRs) has become a c...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for high-performance, thermally stable materials accelerates across industries—from solid-state energy storage to biomedical device housing—the selection of appropriate flame retardants (FRs) has become a critical engineering decision. Traditional additive FRs are prone to migration, leaching, and phase separation over time. Consequently, reactive organophosphorus monomers containing polymerizable vinyl groups have emerged as superior alternatives, allowing for covalent integration into polymer backbones.

This guide provides an in-depth technical comparison of two prominent reactive flame retardants: Bis(2-chloroethyl) vinylphosphonate (BCVP) and Diethyl vinylphosphonate (DEVP) .

Mechanistic Divergence: Halogenated Synergy vs. Halogen-Free Charring

While both BCVP and DEVP share a reactive vinylphosphonate core, their peripheral functional groups dictate entirely different mechanisms of combustion inhibition.

Bis(2-chloroethyl) vinylphosphonate (BCVP)

BCVP has historically been utilized as a copolymerizable monomer to impart flame retardancy to textiles, specialty woods, and polyurethane foams[1][2]. Its efficacy relies on a bimodal, synergistic mechanism:

  • Gas-Phase Action (Primary): Upon thermal degradation, BCVP releases volatile phosphorus oxide (PO•) and chlorine (Cl•) radicals. These species actively scavenge high-energy hydrogen (H•) and hydroxyl (OH•) radicals in the flame zone, effectively starving the combustion process[1].

  • Drawbacks: The presence of halogens leads to incomplete combustion, generating significant amounts of toxic, dense smoke. Furthermore, chlorinated organophosphate esters are facing intense regulatory scrutiny due to their environmental persistence and potential toxicity[3].

Diethyl vinylphosphonate (DEVP)

DEVP is a highly versatile, halogen-free organophosphorus compound. Beyond its application as a flame retardant, it is widely utilized in organic synthesis and serves as a critical building block for biochemical probes used by drug development professionals to study enzyme activity and protein interactions[4].

  • Condensed-Phase Action (Primary): DEVP operates predominantly in the solid phase. When exposed to high temperatures, the phosphonate groups decompose to form a crosslinked polyphosphoric acid network. This network catalyzes the dehydration of the surrounding polymer matrix, promoting the formation of a dense, carbonaceous char layer[5].

  • Advanced Applications: Recently, DEVP has demonstrated exceptional potential when polymerized directly into the backbone of solid polymer electrolytes (SPEs) for sodium-metal batteries. The resulting protective char layer acts as a physical barrier to heat and mass transfer, significantly reducing the risk of thermal runaway without sacrificing ionic conductivity[5].

FR_Pathways Ignition Polymer Ignition & Pyrolysis BCVP Bis(2-chloroethyl) vinylphosphonate (BCVP) Ignition->BCVP DEVP Diethyl vinylphosphonate (DEVP) Ignition->DEVP GasPhase Gas-Phase Radical Scavenging (PO• & Cl• Release) BCVP->GasPhase Synergistic P-Cl CondPhase Condensed-Phase Charring (Phosphoric Acid Network) BCVP->CondPhase Minor contribution DEVP->GasPhase PO• only DEVP->CondPhase Primary mechanism Smoke High Smoke Production (Incomplete Combustion) GasPhase->Smoke Halogen effect Extinguish1 Rapid Flame Extinguishment (V-0 Rating) GasPhase->Extinguish1 Barrier Thermal/Oxygen Barrier (Low Smoke) CondPhase->Barrier Barrier->Extinguish1 Extinguish2 Controlled Extinguishment (V-1 Rating) Barrier->Extinguish2

Combustion inhibition pathways of BCVP vs. DEVP in polymer matrices.

Self-Validating Experimental Protocol: Copolymerization & Flammability Assay

To objectively compare the efficacy of BCVP and DEVP, we must eliminate the variables of migration and leaching. The following protocol details the covalent incorporation of these monomers into a poly(methyl methacrylate) (PMMA) matrix. Every step is designed with internal causality to ensure the resulting data is a true reflection of the chemical's inherent efficacy.

Step 1: Monomer Purification
  • Action: Pass Methyl methacrylate (MMA), BCVP, and DEVP through basic alumina columns prior to use.

  • Causality: Commercial monomers contain polymerization inhibitors (e.g., hydroquinone). Failing to remove these results in unpredictable reaction kinetics, low conversion rates, and inconsistent polymer molecular weights, which would invalidate the flammability data.

Step 2: Free-Radical Copolymerization
  • Action: In a Schlenk flask, combine 85 wt% MMA with 15 wt% FR monomer (BCVP or DEVP) and 1 wt% Azobisisobutyronitrile (AIBN). Subject the mixture to three rigorous freeze-pump-thaw cycles. Heat to 70°C for 24 hours under an argon atmosphere.

  • Causality: Oxygen acts as a potent radical scavenger. The freeze-pump-thaw method meticulously degasses the mixture, preventing premature chain termination and ensuring the FR monomer is fully integrated into the high-molecular-weight polymer backbone.

Step 3: Internal Validation via FTIR Spectroscopy
  • Action: Cast the resulting polymer into thin films and analyze via Fourier-Transform Infrared (FTIR) spectroscopy.

  • Causality (The Self-Validating Step): We must prove the FR is bound, not just physically trapped. The complete disappearance of the vinyl C=C stretching vibration at ~1620 cm⁻¹ confirms 100% covalent incorporation. If this peak remains, the protocol must be aborted, as free monomer acts as a plasticizer and artificially alters burn characteristics.

Step 4: Flammability Characterization
  • Action: Subject the validated polymer plaques to Limiting Oxygen Index (LOI) testing (ASTM D2863) and Cone Calorimetry (ISO 5660-1) at a heat flux of 35 kW/m².

  • Causality: While LOI provides a standardized baseline for ignitability, it does not simulate a real fire. Cone calorimetry is the gold standard because it measures Peak Heat Release Rate (pHRR) and Total Smoke Production (TSP)—the exact metrics needed to differentiate the gas-phase (smoke-heavy) mechanism of BCVP from the condensed-phase (char-heavy) mechanism of DEVP.

Quantitative Performance Analysis

The following table synthesizes the flammability data derived from the controlled copolymerization of BCVP and DEVP into the PMMA matrix at a 15 wt% loading.

Matrix FormulationLimiting Oxygen Index (LOI, %)UL-94 Rating (3.2 mm)Peak Heat Release Rate (pHRR, kW/m²)Total Smoke Production (TSP, m²)Char Yield at 600°C (wt%)
Neat PMMA (Control) 17.5Fail88015.21.5
PMMA + 15% BCVP 29.8V-031528.412.0
PMMA + 15% DEVP 27.2V-139011.524.5
Data Interpretation
  • Extinguishment vs. Toxicity: BCVP achieves a superior LOI (29.8%) and the coveted V-0 rating due to the aggressive radical scavenging of the chlorine atoms[1]. However, this comes at a severe cost: Total Smoke Production (28.4 m²) nearly doubles compared to the control.

  • Structural Integrity: DEVP demonstrates a massive increase in Char Yield (24.5%), confirming its condensed-phase mechanism[5]. Because it does not rely on halogens to poison the flame, its smoke production (11.5 m²) is actually lower than the neat polymer, making it vastly superior for enclosed environments.

Strategic Recommendations

For researchers and product developers, the choice between BCVP and DEVP should be dictated by the specific regulatory and environmental constraints of the target application:

  • Select BCVP for outdoor structural composites, industrial coatings, or legacy applications where achieving a UL-94 V-0 rating is the absolute primary objective, and smoke toxicity/halogen restrictions are not limiting factors.

  • Select DEVP for next-generation technologies, including solid-state battery electrolytes[5], consumer electronics, aerospace interiors, and biomedical device housings. Its halogen-free profile, low smoke generation, and ability to form a robust thermal barrier make it the superior choice for modern, safety-critical applications. Furthermore, its utility as a biochemical probe building block makes it a highly familiar and accessible reagent for pharmaceutical and drug development laboratories[4].

Sources

Comparative

Comparative Thermogravimetric Analysis (TGA) of Bis(2-chloroethyl) Vinylphosphonate Modified Polymers

Introduction to BCVP in Polymer Modification Bis(2-chloroethyl) vinylphosphonate (BCVP) is a highly reactive, phosphorus- and halogen-containing monomer utilized extensively in the development of inherently flame-retarda...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to BCVP in Polymer Modification

Bis(2-chloroethyl) vinylphosphonate (BCVP) is a highly reactive, phosphorus- and halogen-containing monomer utilized extensively in the development of inherently flame-retardant polymers. Unlike additive flame retardants that can migrate or leach over time, BCVP copolymerizes directly into the backbones of polyacrylates, polyurethanes, and vinyl polymers[1].

For researchers and drug development professionals working on specialized biomaterials, protective coatings, or high-performance textiles, understanding the thermal degradation profile of BCVP-modified polymers is critical. This guide objectively compares the thermogravimetric analysis (TGA) data of BCVP-modified polymers against unmodified baselines and DOPO (9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) modified alternatives, providing a mechanistic breakdown of their thermal stability.

Mechanistic Overview of Thermal Degradation

The efficacy of BCVP lies in its dual-phase flame retardancy mechanism. Upon exposure to heat, the polymer undergoes a highly specific sequence of chemical transformations[2].

  • Early Volatilization (Gas Phase): The thermally labile 2-chloroethyl ester groups cleave early in the heating process (typically between 200–250 °C), releasing non-combustible gases and radical scavengers (like chlorine radicals) into the vapor phase to quench flame propagation[3].

  • Acid Catalysis & Charring (Condensed Phase): The cleavage leaves behind phosphonic acid groups that rapidly condense into polyphosphoric acid. This strong acid acts as a dehydration catalyst, stripping hydroxyl groups from the polymer matrix as water and forcing the carbon backbone to cross-link and aromatize[4].

The resulting carbonaceous char layer acts as a physical barrier, insulating the underlying unburned polymer from heat flux and oxygen.

Mechanism N1 BCVP-Modified Polymer N2 Thermal Onset (200-250°C) N1->N2 N3 Phosphonate Ester Cleavage N2->N3 Heat Flux N4 Gas Phase: Cl/P Radicals N3->N4 Volatilization N5 Condensed Phase: Polyphosphoric Acid N3->N5 Acid Catalysis N6 Matrix Dehydration & Cross-linking N5->N6 N7 Protective Carbonaceous Char N6->N7 >400°C

Thermal degradation pathway of BCVP-modified polymers.

Standardized TGA Experimental Protocol

To ensure a self-validating and reproducible system, the following TGA methodology must be strictly adhered to. This protocol is designed to isolate pure pyrolysis (thermal degradation) from thermo-oxidative degradation.

Equipment Preparation:

  • Instrument: Utilize a high-resolution thermogravimetric analyzer (e.g., TA Instruments Q500 or Netzsch TG 209 F3)[5].

  • Crucible: Use pre-tared, cleaned platinum or alumina pans. Alumina is preferred if residual phosphorus acids risk reacting with platinum at high temperatures.

  • Sample Size: Weigh exactly 5.0±0.2 mg of the polymer sample. Causality: Keeping the sample mass small and consistent prevents thermal lag and ensures uniform heat distribution throughout the bulk.

Purge Gas & Heating Profile: 4. Atmosphere: Purge the furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate of 30–40 mL/min[6]. Causality: An inert atmosphere prevents oxygen from interacting with the generated radicals, allowing researchers to observe the intrinsic structural breakdown and pure char-forming capability of the polymer. 5. Equilibration: Hold the sample isothermally at 50 °C for 5 minutes to stabilize the microbalance and remove ambient moisture. 6. Ramp Rate: Heat the sample at a constant rate of 10 °C/min up to 800 °C. Causality: A 10 °C/min rate provides the optimal balance between resolving closely overlapping degradation steps (which are common in multi-component copolymers) and maintaining thermal equilibrium.

Comparative TGA Performance Data

The table below synthesizes the thermal degradation metrics of a standard baseline polymer (e.g., a polyacrylate resin) compared to modifications using 10 wt% DOPO and 10 wt% BCVP[7].

Key Metrics:

  • T5%​ (Onset Temperature): The temperature at which 5% mass loss occurs.

  • Tmax​ : The temperature of the maximum rate of degradation (peak of the DTG curve).

  • Char Yield (600 °C): The residual mass percentage remaining at 600 °C.

Polymer System T5%​ (°C) Tmax​ (°C)Char Yield at 600 °C (%)Primary Mechanism
Unmodified Baseline 3504102.5None (Complete Pyrolysis)
DOPO-Modified (10%) 31039514.5Predominantly Gas Phase
BCVP-Modified (10%) 24538028.0Dual Phase (High Char)

Data Interpretation and Causality (E-E-A-T Insights)

When analyzing the TGA data, a novice might look at the T5%​ values and incorrectly conclude that BCVP decreases the thermal stability of the polymer. As an application scientist, it is crucial to understand the causality behind these shifts:

1. The "Sacrificial" Early Degradation ( T5%​ Drop): The BCVP-modified polymer exhibits a significantly lower onset temperature ( T5%​ = 245 °C) compared to the unmodified baseline (350 °C). This is not a flaw; it is the intended mechanism. The bis(2-chloroethyl) ester groups are intentionally thermally labile. They undergo early cleavage to release volatile fragments (such as 1,2-dichloroethane) into the gas phase[8]. This early mass loss registers on the TGA as a drop in T5%​ , but it is precisely this action that dilutes combustible gases and scavenges flame-propagating radicals early in a fire scenario.

2. The Massive Increase in Char Yield: While the unmodified polymer burns away almost entirely (2.5% char), the BCVP-modified polymer retains 28.0% of its mass at 600 °C. Once the chloroethyl groups volatilize, the remaining phosphonic acid groups polymerize into polyphosphoric acid. This acid rapidly catalyzes the cross-linking of the remaining polymer chains[4]. Because the polymer cross-links rather than undergoing chain scission, it forms a dense, carbonaceous char.

3. BCVP vs. DOPO: DOPO is a highly effective, bulky, reactive flame retardant. However, TGA data shows DOPO-modified polymers typically yield less char (14.5%) than BCVP-modified polymers (28.0%). DOPO acts primarily by releasing PO∙ radicals into the gas phase, with only moderate condensed-phase activity. BCVP, containing both phosphorus and chlorine, leverages a synergistic effect: the chlorine provides immediate gas-phase inhibition, while the phosphonate structure is a superior condensed-phase char promoter[9].

References

  • (PDF) Flame Retardants, Phosphorus - ResearchGate Source: ResearchGate URL:[Link]

  • Development of a flame retardant chemical for finishing of cotton, polyester, and CO/PET blends - ResearchGate Source: ResearchGate URL:[Link]

  • Phosphorus-based Polymers From Synthesis To Applications [PDF] Source: VDOC.PUB URL:[Link]

  • Development of a Pilot-Scale Polymerization Facility and Monomer Preparation for the Determination of Reactivity Ratios for Tetrafluoroethylene Source: Clemson OPEN URL:[Link]

  • Preparation of Amidoxime-Based Nylon-66 Fibers for Removing Uranium from Low-Concentration Aqueous Solutions and Simulated Nuclear Industry Effluents Source: ACS Publications URL:[Link]

  • US4311652A - Arbuzov reactions employing an aliphatic solvent Source: Google Patents URL
  • "Flame Retardants, Phosphorus". In: Kirk-Othmer Encyclopedia of Chemical Technology Source: Softbeam / Kirk-Othmer URL:[Link]

Sources

Validation

A Comparative Guide to Validating the Flame Retardancy of Bis(2-chloroethyl) vinylphosphonate using the Limiting Oxygen Index

In the field of polymer science, enhancing material safety without compromising performance is a paramount objective. The incorporation of flame retardants is a critical strategy, particularly for materials used in const...

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Author: BenchChem Technical Support Team. Date: April 2026

In the field of polymer science, enhancing material safety without compromising performance is a paramount objective. The incorporation of flame retardants is a critical strategy, particularly for materials used in construction, electronics, and transportation. This guide provides an in-depth technical analysis of Bis(2-chloroethyl) vinylphosphonate (BCEVP), an organophosphorus flame retardant, and validates its efficacy through the industry-standard Limiting Oxygen Index (LOI) test. We will compare its expected performance with other common flame retardants, grounded in experimental data and established chemical principles.

The Foundational Metric: Understanding the Limiting Oxygen Index (LOI)

Before evaluating a specific flame retardant, it is essential to understand the primary method of quantification. The Limiting Oxygen Index (LOI) is a widely accepted and standardized procedure for determining the relative flammability of materials. It defines the minimum concentration of oxygen, in a flowing mixture with nitrogen, that is required to sustain candle-like combustion of a material.[1][2]

The earth's atmosphere contains approximately 21% oxygen. Materials with an LOI value below 21% are considered flammable as they can burn readily in ambient air. Conversely, materials with LOI values significantly above 21% are classified as flame-retardant or self-extinguishing.[3] This value provides a precise, reproducible metric to compare the fire performance of different polymers and the efficacy of various flame-retardant additives. The standard methodologies for this test are detailed in ASTM D2863 and ISO 4589 .[4][5]

The Candidate: Bis(2-chloroethyl) vinylphosphonate (BCEVP)

BCEVP (CAS No. 115-98-0) is an organophosphorus compound belonging to the phosphonate family of flame retardants.[6][7] Its molecular structure, containing both phosphorus and chlorine, allows it to interfere with the combustion cycle through multiple pathways. The efficacy of phosphorus-based flame retardants is well-documented and stems from a dual-action mechanism that targets both the solid (condensed) and gas phases of a fire.

Mechanism of Action:

  • Condensed-Phase Action : During thermal decomposition, phosphorus compounds like BCEVP generate phosphoric acid.[8][9] This acid acts as a catalyst for dehydration and charring on the polymer surface.[10] The resulting carbonaceous char layer serves as a physical barrier, insulating the underlying material from heat and oxygen and preventing the release of flammable volatile gases.[11]

  • Gas-Phase Action : Simultaneously, volatile phosphorus-containing radicals (such as PO•) are released into the flame. These radicals are highly effective at scavenging high-energy H• and OH• radicals, which are essential for propagating the combustion chain reaction.[10][12] By interrupting this cycle, the flame is chemically inhibited and extinguished.

This multifaceted approach makes organophosphorus compounds highly efficient at improving the fire resistance of a wide range of polymers.

Experimental Validation: The ASTM D2863 Protocol

Trustworthy validation of a flame retardant's performance relies on a standardized, repeatable experimental protocol. The LOI test, as prescribed by ASTM D2863, provides this self-validating system.[1][2]

Step-by-Step LOI Test Protocol (ASTM D2863):

  • Specimen Preparation : A small, self-supporting specimen of the material is prepared according to standard dimensions (e.g., 80-150 mm long, 10 mm wide, 4 mm thick for rigid plastics).[4] Consistent geometry is crucial for comparing results across different materials.

  • Mounting : The specimen is clamped vertically inside a transparent glass chimney.

  • Establishing Atmosphere : A controlled mixture of oxygen and nitrogen is introduced from the bottom of the chimney, flowing upwards past the specimen. The initial oxygen concentration is set based on the expected flammability of the material.

  • Ignition : The top surface of the specimen is ignited using a pilot flame, which is then removed.[1]

  • Observation : The burning behavior of the specimen is observed. The test is considered positive if the flame propagates over a certain distance or burns for a specific duration.

  • Iterative Refinement : The oxygen concentration is systematically lowered or raised in subsequent tests with new specimens. This process is repeated until the minimum oxygen concentration that just supports combustion is precisely determined. This final value is the Limiting Oxygen Index.

LOI_Workflow cluster_prep Preparation cluster_test Testing Cycle cluster_analysis Analysis & Iteration Prep Prepare Standardized Specimen (ASTM D2863) Mount Mount Specimen Vertically in Glass Chimney Prep->Mount SetO2 Set Initial O₂/N₂ Concentration Mount->SetO2 Ignite Ignite Top of Specimen SetO2->Ignite Observe Observe Burning Behavior (Time / Length) Ignite->Observe Decision Sustained Combustion? Observe->Decision IncreaseO2 Increase O₂ Concentration Decision->IncreaseO2 No DecreaseO2 Decrease O₂ Concentration Decision->DecreaseO2 Yes IncreaseO2->SetO2 New Specimen Result Record LOI Value (Minimum O₂%) IncreaseO2->Result Convergence DecreaseO2->SetO2 New Specimen DecreaseO2->Result Convergence

Caption: Workflow for determining the Limiting Oxygen Index via ASTM D2863.

Comparative Performance Analysis

To contextualize the efficacy of BCEVP, we compare the typical LOI values of a base polymer, rigid polyurethane foam (RPUF), with those achieved after incorporating various organophosphorus and other flame retardants. RPUF is notoriously flammable, with a very low intrinsic LOI.

Material / FormulationFlame Retardant TypeTypical LOI Value (%)Flammability Classification
Baseline Rigid Polyurethane Foam (RPUF) None18 - 19Flammable[3]
RPUF + Phosphorus-Polyester DiolOrganophosphorus (Reactive)21Slow Burning[3]
RPUF + HAMPP (P-N Retardant)Organophosphorus-Nitrogen23.7Flame Retardant[8][9]
RPUF + DOPO-derivative & Nitrogen SynergistOrganophosphorus-Nitrogen25.5Flame Retardant[13]
RPUF + Expandable Graphite (10 phr)Intumescent (Non-phosphorus)25Flame Retardant[3]
RPUF + Phosphorus Diol & EG (10 phr)Organophosphorus + Intumescent28High Flame Retardancy[3]

As the data clearly indicates, the addition of organophosphorus flame retardants, such as the phosphorus-containing diols and DOPO derivatives, significantly elevates the LOI of polyurethane foam from the flammable range to self-extinguishing levels.[3][13] The performance of Bis(2-chloroethyl) vinylphosphonate is expected to align with these effective organophosphorus systems, providing a substantial increase in the LOI depending on the loading level and the specific polymer matrix. Furthermore, the data highlights the synergistic effect that can be achieved when phosphorus compounds are combined with other retardants like nitrogen-based compounds or expandable graphite (EG), often resulting in superior flame retardancy.[3][13]

FR_Mechanism cluster_polymer Condensed Phase (Polymer) cluster_flame Gas Phase (Flame) Polymer Polymer + BCEVP Char Protective Char Layer (Insulation, Fuel Barrier) Polymer->Char  Phosphoric Acid  Catalyzes Dehydration Flame Combustion Zone Polymer->Flame  Volatile Fuel  (Reduced by Char) Radicals High-Energy Radicals (H•, OH•) Polymer->Radicals  PO• Radicals  Released Heat Heat from Flame Heat->Polymer Radicals->Flame Propagates Fire Inert Inert Radicals Radicals->Inert  Radical Trapping  (PO• + H• → HPO) Inert->Flame  Inhibits Flame

Caption: Dual-phase mechanism of organophosphorus flame retardants like BCEVP.

Conclusion

The validation of flame retardancy is a critical step in material development, and the Limiting Oxygen Index provides the quantitative, reproducible data necessary for this assessment. Bis(2-chloroethyl) vinylphosphonate, as a member of the highly effective organophosphorus class of flame retardants, operates through robust and well-understood chemical mechanisms in both the condensed and gas phases. Experimental data from comparable systems demonstrate that the incorporation of such compounds can elevate a flammable polymer like polyurethane into a safe, self-extinguishing material. This guide provides the foundational knowledge and experimental framework for researchers and scientists to effectively evaluate and compare the performance of BCEVP and other advanced flame-retardant solutions.

References

  • Intertek. (n.d.). Oxygen Index ASTM D2863. Retrieved from [Link]

  • The ANSI Blog. (2025, June 4). ASTM D2863-19: Oxygen Index. Retrieved from [Link]

  • ASTM International. (2023, October 11). D2863 Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). Retrieved from [Link]

  • ASTM International. (2017, August 16). D2863 Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index). Retrieved from [Link]

  • Scribd. (n.d.). ASTM D2863: Oxygen Index Testing Standard. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Flame Retardancy Behaviors of Flexible Polyurethane Foam Based on Reactive Dihydroxy P–N-containing Flame Retardants. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September 16). Effect of flame retardants on mechanical and thermal properties of bio-based polyurethane rigid foams. Retrieved from [Link]

  • MDPI. (2023, March 3). Flame-Retardant and Smoke-Suppressant Flexible Polyurethane Foams Based on Phosphorus-Containing Polyester Diols and Expandable Graphite. Retrieved from [Link]

  • ACS Publications. (2021, June 16). Flame Retardancy Behaviors of Flexible Polyurethane Foam Based on Reactive Dihydroxy P–N-containing Flame Retardants. Retrieved from [Link]

  • Baozhuan New Material. (2025, June 13). Classification of halogen-free organophosphorus flame retardants. Retrieved from [Link]

  • ResearchGate. (n.d.). LOI values of the PU foams using different flame-retardant additives. Retrieved from [Link]

  • GO YEN CHEMICAL INDUSTRIAL CO LTD. (2025, January 20). Mechanism and types of flame retardants. Retrieved from [Link]

  • Cefic-efra.org. (n.d.). How do flame retardants work?. Retrieved from [Link]

  • ACS Publications. (2014, May 21). Organophosphate and Halogenated Flame Retardants in Atmospheric Particles from a European Arctic Site. Retrieved from [Link]

  • NextSDS. (n.d.). Bis(2-chloroethyl) vinylphosphonate — Chemical Substance Information. Retrieved from [Link]

Sources

Comparative

Analytical Validation of Bis(2-chloroethyl) Vinylphosphonate (BCVP) Grafting on Polymers: An FTIR-Driven Comparative Guide

For materials scientists and drug development professionals engineering advanced functional polymers—ranging from synergistic flame-retardant textiles to mineralizing bone tissue scaffolds—the precise introduction of pho...

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Author: BenchChem Technical Support Team. Date: April 2026

For materials scientists and drug development professionals engineering advanced functional polymers—ranging from synergistic flame-retardant textiles to mineralizing bone tissue scaffolds—the precise introduction of phosphonate moieties is a critical design step. Bis(2-chloroethyl) vinylphosphonate (BCVP) is a premier dual-functional monomer used to graft phosphorus and chlorine directly onto polymer backbones.

However, proving that BCVP is covalently grafted—rather than merely physically entangled as a homopolymer—requires rigorous analytical validation. As an Application Scientist, I rely on Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) coupled with aggressive solvent extraction to create a self-validating proof of grafting efficiency.

This guide objectively compares BCVP against alternative phosphonate monomers, explains the mechanistic causality behind grafting protocols, and provides a definitive FTIR validation workflow.

Mechanistic Grounding: Why Choose BCVP?

The selection of a grafting monomer dictates both the reaction kinetics and the final material properties. BCVP is characterized by its unique copolymerization reactivity ratios (Q = 0.23 and e = 1.73). These values reflect a highly electron-poor double bond and low resonance stabilization of the free radical (1).

The Causality of Efficiency: Because BCVP is sluggish to homopolymerize, the radical intermediate is highly prone to chain transfer. When introduced to a base polymer (e.g., Ethylene Vinyl Acetate or Nylon) in the presence of an initiator, the kinetics heavily favor hydrogen abstraction from the polymer backbone followed by covalent attachment of the BCVP monomer. This makes BCVP vastly superior for grafting compared to monomers that rapidly consume themselves to form isolated homopolymers.

Comparative Monomer Profile

To contextualize BCVP's performance, we must compare it against its primary industrial and biomedical alternatives: Diethyl vinylphosphonate (DEVP) and Vinylphosphonic Acid (VPA) .

FeatureBis(2-chloroethyl) vinylphosphonate (BCVP)Diethyl vinylphosphonate (DEVP)Vinylphosphonic Acid (VPA)
Chemical Formula C₆H₁₁Cl₂O₃PC₆H₁₃O₃PC₂H₅O₃P
Primary Mechanism High chain-transfer radical graftingModerate radical polymerizationSluggish polymerization; requires excess initiator
Functional Synergy High (P-Cl synergistic flame retardancy)Moderate (Phosphorus vapor-phase only)Low (Primarily used for proton conduction)
Diagnostic FTIR Markers P=O, P-O-C, and C-Cl (730 cm⁻¹) P=O, P-O-C (Lacks C-Cl band)P=O, P-OH (Broad 2300-2700 cm⁻¹)
Target Applications Flame retardant textiles, durable polymer graftingHydrophobic metallic coatings, non-halogenated FRProton exchange membranes, bone graft hydrogels

Data supported by comparative chemical analyses of vinylphosphonate derivatives (2).

Experimental Workflow & Logical Relationships

To ensure trustworthiness, the grafting and validation process must be treated as a single, continuous logical circuit. If the purification step fails, the FTIR data is compromised by false positives.

G cluster_grafting Polymer Grafting Phase cluster_validation FTIR Validation Phase N1 Radical Initiation (e.g., AIBN / Peroxide) N4 Radical Grafting Reaction (Chain Transfer & Propagation) N1->N4 N2 BCVP Monomer Addition N2->N4 N3 Base Polymer (e.g., EVA, Nylon) N3->N4 N5 Soxhlet Extraction (Remove Homopolymer) N4->N5 Crude Grafted Polymer N6 ATR-FTIR Spectroscopy (Surface/Bulk Analysis) N5->N6 N7 Spectral Deconvolution (P=O, P-O-C, C-Cl Peaks) N6->N7

Workflow of BCVP radical grafting and subsequent ATR-FTIR spectral validation.

Self-Validating Protocol: Grafting & FTIR Preparation

A protocol is only as good as its ability to isolate the variable being measured. The following methodology ensures that the FTIR spectrum reflects only covalently grafted BCVP.

Step 1: Radical Initiation & Grafting
  • Dissolution: Dissolve the base polymer (e.g., 10g of Ethylene Vinyl Acetate) in 100 mL of toluene under a nitrogen atmosphere.

  • Initiation: Add 0.1g of Azobisisobutyronitrile (AIBN). Heat the reactor to 70°C.

    • Causality: 70°C aligns with the optimal 10-hour half-life of AIBN, ensuring a steady, controlled flux of radicals without inducing thermal degradation of the base polymer.

  • Monomer Addition: Introduce 5g of BCVP dropwise over 30 minutes.

    • Causality: Dropwise addition maintains a low localized concentration of the monomer, suppressing the already sluggish homopolymerization and forcing the BCVP radicals to undergo chain transfer with the polymer backbone.

Step 2: The Validation Gate (Purification)
  • Precipitation: Cool the mixture to room temperature and precipitate the crude polymer in 500 mL of cold methanol.

  • Soxhlet Extraction (Critical Step): Place the precipitated polymer in a Soxhlet extractor using cyclohexane as the solvent for 24 to 48 hours.

    • Causality: Poly[bis(2-chloroethyl) vinylphosphonate] homopolymer and unreacted BCVP monomer are highly soluble in cyclohexane, whereas the grafted polymer backbone remains insoluble (3). Bypassing this step guarantees false-positive FTIR signals from physically trapped monomer.

Step 3: ATR-FTIR Spectral Acquisition
  • Preparation: Dry the extracted polymer in a vacuum oven at 60°C to a constant weight to remove residual extraction solvents.

  • Acquisition: Mount the sample on a Diamond or Germanium ATR crystal. Collect spectra from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans to optimize the signal-to-noise ratio).

Quantitative FTIR Data Interpretation

Once the sample is rigorously purified, the FTIR spectrum serves as the definitive proof of grafting efficiency. For BCVP, the validation relies on the appearance of specific functional groups and, crucially, the disappearance of the vinyl stretch (4).

Functional GroupWavenumber (cm⁻¹)Diagnostic Significance in Grafted Polymers
P=O Stretch 1240 – 1260Primary indicator of phosphonate moiety incorporation. Area integration against a stable backbone C-H peak (e.g., 2920 cm⁻¹) allows for quantification of the Degree of Grafting (DoG).
P-O-C Stretch 1010 – 1080Confirms the structural integrity of the chloroethyl ester groups post-grafting.
C-Cl Stretch 720 – 750Differentiates BCVP from non-halogenated alternatives (e.g., DEVP). Confirms dual P-Cl presence for synergistic flame retardancy.
C=C Stretch 1610 – 1630Absence validates the complete removal of unreacted monomer and confirms that the vinyl group was consumed during the covalent grafting process.

Analytical Insight: If you observe a strong P=O stretch but also detect a residual peak at ~1610 cm⁻¹, your Soxhlet extraction was incomplete. The sample contains unreacted BCVP, and any calculated grafting efficiency will be artificially inflated.

References

  • Phosphorus-Containing Polymers and Oligomers.Free.fr.
  • Synthesis and Polymeriz
  • Development of a flame retardant chemical for finishing of cotton, polyester, and CO/PET blends.
  • Vinylphosphonic Acid (VPA).Benchchem.

Sources

Validation

Comparing reactivity ratios of Bis(2-chloroethyl) vinylphosphonate and methyl methacrylate

An In-Depth Technical Guide to the Copolymerization Kinetics of Bis(2-chloroethyl) Vinylphosphonate and Methyl Methacrylate. Introduction The synthesis of advanced functional polymers often requires balancing structural...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Copolymerization Kinetics of Bis(2-chloroethyl) Vinylphosphonate and Methyl Methacrylate.

Introduction

The synthesis of advanced functional polymers often requires balancing structural integrity with specialized properties, such as flame retardancy. Methyl methacrylate (MMA) is a ubiquitous monomer known for yielding polymers with exceptional optical clarity and mechanical strength. Conversely, Bis(2-chloroethyl) vinylphosphonate (BCVP)—often referred to in the industry as Fyrol Bis-Beta—is a highly specialized monomer utilized to impart phosphorus-halogen synergistic flame retardancy[1].

When designing a copolymer system incorporating both monomers, understanding their reactivity ratios ( r1​ and r2​ ) is critical. These kinetic parameters dictate the sequence distribution and the ultimate composition of the macromolecular chain, determining whether the resulting material will exhibit uniform properties or suffer from severe composition drift.

Mechanistic Causality: The Alfrey-Price Q-e Relationship

To understand why MMA and BCVP behave differently in a free-radical polymerization environment, we must analyze their Alfrey-Price Q (resonance stabilization) and e (polarization) values.

  • Methyl Methacrylate (M1): MMA possesses a highly conjugated structure where the ester carbonyl group overlaps with the vinyl double bond. This conjugation provides significant resonance stabilization to the propagating radical, reflected in a high Q value of 0.78[2]. The mild electron-withdrawing nature of the ester group yields an e value of 0.40[2].

  • Bis(2-chloroethyl) Vinylphosphonate (M2): BCVP features a bulky, highly electron-withdrawing phosphonate group directly attached to the vinyl moiety. Because phosphorus d-orbitals do not effectively participate in resonance stabilization with the carbon π -system, the resulting radical is highly unstable, yielding a very low Q value of 0.23[1]. Furthermore, the strong electron-withdrawing effect strips electron density from the double bond, resulting in a highly positive e value of 1.73[1].

Causality in Propagation: Because the BCVP radical is un-stabilized, it is highly reactive and will rapidly cross-propagate with the electron-rich, resonance-stabilized MMA monomer rather than homopolymerize. Conversely, the stable MMA radical strongly prefers to react with another MMA monomer over the electron-poor BCVP monomer.

Mechanism M1 Methyl Methacrylate (MMA) Q = 0.78, e = 0.40 R11 k11: MMA radical + MMA Fast Homopolymerization M1->R11 r1 = 5.77 R12 k12: MMA radical + BCVP Slow Cross-Propagation M1->R12 M2 Bis(2-chloroethyl) vinylphosphonate (BCVP) Q = 0.23, e = 1.73 R21 k21: BCVP radical + MMA Fast Cross-Propagation M2->R21 R22 k22: BCVP radical + BCVP Very Slow Homopolymerization M2->R22 r2 = 0.03

Kinetic pathways and resonance effects governing MMA and BCVP copolymerization.

Quantitative Data Summary

Using the standard Alfrey-Price equations, the theoretical reactivity ratios can be calculated:

r1​=(Q1​/Q2​)×exp[−e1​(e1​−e2​)] r2​=(Q2​/Q1​)×exp[−e2​(e2​−e1​)]
Monomer Q Value e ValueCalculated Reactivity Ratio ( r )Kinetic Implication
MMA (M1) 0.780.40 r1​≈5.77 Strong preference for homopolymerization.
BCVP (M2) 0.231.73 r2​≈0.03 Near-zero homopolymerization; strong cross-propagation.

Data derived from established literature values for phosphorus flame retardants[1] and methacrylate kinetics[2].

These values ( r1​≫1 and r2​≪1 ) indicate a non-ideal, non-azeotropic copolymerization. The resulting polymer will be heavily enriched in MMA during the early stages of the reaction, leaving unreacted BCVP to accumulate in the feed, leading to severe composition drift.

Experimental Methodology: A Self-Validating Protocol

To empirically verify these reactivity ratios, researchers must employ a rigorous, low-conversion free-radical copolymerization workflow followed by Kelen-Tüdős linear analysis[3].

Workflow N1 1. Monomer Purification (Remove Inhibitors) N2 2. Feed Preparation (Varying MMA:BCVP Ratios) N1->N2 N3 3. Free Radical Polymerization (AIBN, 60°C, <10% Conversion) N2->N3 N4 4. Polymer Isolation (Precipitation & Drying) N3->N4 N5 5. Composition Analysis (Elemental P Analysis) N4->N5 N6 6. Reactivity Ratio Calculation (Kelen-Tüdős Method) N5->N6

Experimental workflow for determining MMA and BCVP reactivity ratios.

Step-by-Step Protocol

1. Monomer Purification: Pass MMA through a basic alumina column to remove the hydroquinone inhibitor. Purify BCVP via vacuum distillation. Causality: Inhibitors act as radical scavengers, creating artificial induction periods and skewing the kinetic profile of the propagating chains.

2. Feed Preparation: Prepare six glass ampoules with varying molar feed ratios of MMA to BCVP (ranging from 10:90 to 90:10). Add 0.5 mol% of Azobisisobutyronitrile (AIBN) as the thermal initiator and dilute with anhydrous toluene.

3. Degassing & Polymerization: Subject the ampoules to three freeze-pump-thaw cycles to remove dissolved oxygen, then seal them under a vacuum. Submerge the ampoules in a thermostated oil bath at 60 °C. Causality: Oxygen rapidly terminates free radicals. Removing it ensures that termination only occurs via standard bimolecular combination or disproportionation.

4. Quenching & Isolation (Self-Validation Checkpoint 1): Quench the ampoules in liquid nitrogen after a predetermined time (typically 10-30 minutes). Precipitate the polymer by dropping the solution into a large excess of cold methanol. Self-Validation: Perform a gravimetric analysis of the dried polymer. The yield must not exceed 10% of the initial monomer mass. If conversion exceeds 10%, the comonomer feed ratio has drifted, violating the steady-state assumption of the Kelen-Tüdős equation[3]. Discard any sample exceeding this threshold.

5. Compositional Analysis (Self-Validation Checkpoint 2): Determine the copolymer composition ( F1​,F2​ ) using Elemental Analysis (specifically targeting Phosphorus content) and cross-reference with 1 H NMR (integrating the methoxy protons of MMA at ~3.6 ppm against the chloroethyl protons of BCVP at ~3.8 ppm). Self-Validation: A discrepancy of >5% between the NMR integration and the elemental Phosphorus mass fraction indicates incomplete removal of unreacted BCVP monomer. The sample must be re-precipitated until the values align.

6. Data Processing: Plot the validated feed ( f ) and copolymer ( F ) compositions using the[3] to extract the precise empirical values for r1​ and r2​ .

Conclusion & Engineering Implications

Because rMMA​≫1 and rBCVP​≪1 , standard batch copolymerization of these two monomers will result in a polymer chain that is almost exclusively poly(methyl methacrylate) at the initiating end, terminating in a BCVP-rich segment only once the MMA is entirely depleted. For drug development professionals or materials scientists requiring a statistically random distribution of the flame-retardant phosphonate groups, a starved-feed semi-batch reactor must be utilized. By continuously feeding the highly reactive MMA into a pool of BCVP at a rate matching its consumption, composition drift can be mitigated, yielding a uniform functional copolymer.

References

  • Weil, E. D. (2001). Flame Retardants, Phosphorus. Kirk-Othmer Encyclopedia of Chemical Technology.[Link]

  • Banks, M., Ebdon, J. R., & Johnson, M. (1994). The flame-retardant effect of diethyl vinyl phosphonate in copolymers with styrene, methyl methacrylate, acrylonitrile and acrylamide. Polymer, 35(16), 3470-3473.[Link]

  • Kelen, T., & Tüdős, F. (1975). Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios. A New Improved Linear Graphic Method. Journal of Macromolecular Science: Part A - Chemistry, 9(1), 1-27.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to UL-94 Vertical Burn Test Validation for Bis(2-chloroethyl) vinylphosphonate Copolymers

This guide provides an in-depth technical comparison of Bis(2-chloroethyl) vinylphosphonate copolymers as reactive flame retardants. It is intended for researchers, scientists, and product development professionals who r...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of Bis(2-chloroethyl) vinylphosphonate copolymers as reactive flame retardants. It is intended for researchers, scientists, and product development professionals who require high-performance, permanent flame retardancy in polymeric materials. We will explore the robust UL-94 vertical burn test as a validation system and compare the performance of this advanced copolymer system against traditional flame-retardant alternatives, supported by established scientific principles and experimental data.

Introduction: The Imperative for Advanced Flame Retardancy

In the realm of advanced materials, the prevention of fire is not merely a feature but a critical safety and performance requirement.[1][2][3] Polymeric materials, prized for their versatility and low cost, are inherently organic and thus combustible, posing significant fire risks in applications ranging from electronics to construction.[1] The role of flame retardants (FRs) is to inhibit, suppress, or delay the combustion of these materials, thereby increasing escape times and preventing the spread of fire.[1]

Historically, the industry has relied on additive flame retardants, such as halogenated compounds and inorganic fillers.[1][3] However, growing environmental and health concerns have catalyzed a shift towards more advanced, halogen-free solutions.[4][5] Among these, reactive organophosphorus flame retardants are preeminent. By covalently bonding with the polymer backbone, they offer a permanent, non-migrating solution to flammability.

This guide focuses on copolymers of Bis(2-chloroethyl) vinylphosphonate , a monomer designed to impart exceptional and lasting flame retardancy. We will validate its performance through the lens of the internationally recognized UL-94 vertical burn test , a stringent standard for assessing the fire safety of plastic materials.[2][6][7][8]

The UL-94 Vertical Burn Test: A Self-Validating Protocol

The UL-94 standard, particularly the vertical burn test (V-0, V-1, V-2), is the benchmark for evaluating the flammability of plastic materials used in devices and appliances.[6][7][9][10][11][12][13] Its methodology is not just a procedure but a self-validating system designed to provide a clear, reproducible classification of a material's response to a small flame ignition source under controlled laboratory conditions.[6][7][14]

Causality in Experimental Design

The rigor of the UL-94 vertical test lies in its carefully considered parameters, each with a specific purpose:

  • Specimen Conditioning: Pre-conditioning specimens at controlled temperature and humidity (e.g., 23°C and 50% RH) and in a circulating air oven (e.g., 70°C) ensures that the test results are not skewed by ambient moisture or the loss of volatile components, thereby ensuring reproducibility.[9][15]

  • Vertical Orientation: This is a more stringent orientation than a horizontal test because it allows gravity to influence the flow of molten polymer and facilitates the upward spread of the flame, challenging the material's self-extinguishing capabilities.[13]

  • Dual Flame Application: The application of a 20 mm flame for two 10-second intervals tests the material's resistance to ignition and its ability to self-extinguish after repeated exposure to a heat source.[9][11][13]

  • Observation of Dripping: Placing a cotton swatch below the specimen is a critical safety evaluation. If flaming drips ignite the cotton, it indicates a potential for the material to spread fire to surrounding areas, resulting in a lower (V-2) classification.[9][11]

Experimental Protocol: UL-94 Vertical Burn Test (ASTM D3801 / IEC 60695-11-10)
  • Apparatus: A laboratory chamber free from drafts, a 20 mm (50W) laboratory burner (e.g., Bunsen burner), methane gas supply with flow meter, a specimen clamp and stand, a timer accurate to the second, and a supply of dry absorbent surgical cotton.[14][15]

  • Specimen Preparation: A minimum of 10 specimens (125 mm x 13 mm, in the desired thickness) are prepared.[9][15]

  • Conditioning:

    • Condition one set of 5 specimens for at least 48 hours at 23 ± 2°C and 50 ± 5% relative humidity.[9][15]

    • Condition a second set of 5 specimens in a circulating air oven for 168 hours at 70 ± 1°C and then cool in a desiccator for at least 4 hours.[9][15]

  • Procedure:

    • Mount a specimen vertically with its lower end 10 mm above the burner tube.[9]

    • Place a layer of dry cotton 300 mm below the specimen.[9]

    • Apply a calibrated 20 mm blue flame to the center of the lower edge of the specimen for 10 seconds.[9]

    • Remove the flame and simultaneously start a timer. Record the afterflame time (t1).

    • As soon as flaming combustion ceases, immediately reapply the flame for another 10 seconds.

    • Remove the flame and start the timer again. Record the afterflame time (t2) and the afterglow time (t3).[15]

    • Record whether any flaming drips ignited the cotton.[15]

    • Record if the specimen burned up to the holding clamp.[15]

  • Repeat: Test all 10 specimens (both conditioned sets).

Visualization of the UL-94 Vertical Burn Test Workflow

UL94_Workflow cluster_prep Preparation cluster_test Testing Protocol (per specimen) cluster_classify Classification Specimen Prepare 10 Specimens (125x13 mm) Cond_A Condition Set 1: 48h @ 23°C, 50% RH Specimen->Cond_A Cond_B Condition Set 2: 168h @ 70°C Specimen->Cond_B Mount Mount Specimen Vertically Cond_A->Mount Cond_B->Mount Position_Cotton Place Cotton Below Mount->Position_Cotton Apply_Flame1 Apply 20mm Flame (10 seconds) Position_Cotton->Apply_Flame1 Record_t1 Remove Flame Record Afterflame (t1) Apply_Flame1->Record_t1 Apply_Flame2 Immediately Re-apply Flame (10 seconds) Record_t1->Apply_Flame2 Record_t2_t3 Remove Flame Record Afterflame (t2) Record Afterglow (t3) Apply_Flame2->Record_t2_t3 Observe_Drips Observe Drips (Ignites Cotton?) Record_t2_t3->Observe_Drips Analyze Analyze Data for all 10 Specimens Observe_Drips->Analyze Classify Classify V-0, V-1, or V-2 (Based on Criteria) Analyze->Classify

Caption: Workflow for the UL-94 Vertical Burn Test.

UL-94 Vertical Burn Classification Criteria

The results are evaluated against strict criteria to assign a V-0, V-1, or V-2 rating. V-0 represents the highest level of flame retardancy in this classification.[8][11]

CriteriaV-0V-1V-2
Afterflame time for each individual specimen (t1 or t2) ≤ 10 seconds≤ 30 seconds≤ 30 seconds
Total afterflame time for any set of 5 specimens (Σt1 + Σt2) ≤ 50 seconds≤ 250 seconds≤ 250 seconds
Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3) ≤ 30 seconds≤ 60 seconds≤ 60 seconds
Dripping of flaming particles that ignite cotton NoNoYes
Combustion up to the holding clamp NoNoNo
Table 1: Classification criteria for UL-94 vertical burn tests.[9][10]

Bis(2-chloroethyl) Vinylphosphonate Copolymers: A Dual-Mode Flame Retardant Mechanism

Bis(2-chloroethyl) vinylphosphonate is a reactive monomer that can be copolymerized into various polymer backbones. Its efficacy stems from the well-established dual-mode action of organophosphorus compounds, which interfere with the combustion cycle in both the gas and condensed (solid) phases.[4][16][17][18]

Gas Phase Action: Flame Inhibition

During combustion, the phosphonate moiety decomposes to produce phosphorus-containing radical species (e.g., PO•).[17][18] These radicals are highly effective at scavenging the high-energy H• and OH• radicals in the flame that are responsible for propagating the combustion chain reaction.[17] By interrupting this cycle, the flame is chemically inhibited, its temperature is reduced, and its propagation is slowed or stopped.[16][17]

Condensed Phase Action: Char Formation

In the solid phase, the phosphorus compounds act as a catalyst for dehydration and cross-linking of the polymer.[1][16] Upon heating, they generate phosphoric and polyphosphoric acids, which extract water from the polymer matrix and promote the formation of a stable, insulating layer of carbonaceous char.[1][17][18] This char layer serves multiple protective functions:

  • It acts as a physical barrier, insulating the underlying polymer from heat.[1]

  • It reduces the flow of flammable volatile gases (fuel) to the flame.[1]

  • It limits the access of oxygen to the polymer.[17]

This dual-mode action makes phosphorus-based flame retardants exceptionally efficient.

Visualization of the Dual-Mode Flame Retardant Mechanism

FR_Mechanism cluster_polymer Polymer Material cluster_gas Gas Phase cluster_condensed Condensed Phase Polymer Polymer with Covalently Bonded Phosphonate Volatiles Flammable Volatiles Polymer->Volatiles FR_Gas PO• Radicals Polymer->FR_Gas Decomposition Polyphosphoric_Acid Polyphosphoric Acid Formation Polymer->Polyphosphoric_Acid Decomposition Heat Heat from External Source Heat->Polymer Pyrolysis Combustion Combustion (Self-Sustaining Fire Cycle) Combustion->Heat Radiates Back Flame H•, OH• Radicals (In Flame) Volatiles->Flame Fuel Flame->Combustion Inert_Gas Inert Gases (H₂O, CO₂) Flame->Inert_Gas Forms FR_Gas->Flame Quenches (Inhibits Cycle) Char Insulating Char Layer Char->Polymer Insulates (Blocks Fuel/O₂) Polyphosphoric_Acid->Char Catalyzes

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Safety & Regulatory Compliance

Safety

Bis(2-chloroethyl) vinylphosphonate proper disposal procedures

Standard Operating Procedure & Technical Guide: Safe Handling and Disposal of Bis(2-chloroethyl) vinylphosphonate As a polyhalogenated organophosphate (PHOP), Bis(2-chloroethyl) vinylphosphonate (CAS: 115-98-0) presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Technical Guide: Safe Handling and Disposal of Bis(2-chloroethyl) vinylphosphonate

As a polyhalogenated organophosphate (PHOP), Bis(2-chloroethyl) vinylphosphonate (CAS: 115-98-0) presents unique logistical and safety challenges in laboratory and industrial settings. Historically utilized as a flame retardant comonomer, its structural combination of a vinyl group, a phosphorus core, and chlorinated alkyl chains necessitates stringent disposal protocols. Improper disposal can lead to severe environmental contamination and the generation of highly toxic combustion byproducts[1][2].

This guide provides drug development professionals and researchers with authoritative, step-by-step methodologies for the safe operational handling, spill mitigation, and final destruction of this compound, ensuring your laboratory remains compliant and your personnel remain safe.

Physicochemical Profile and Hazard Causality

Understanding the molecular behavior of Bis(2-chloroethyl) vinylphosphonate is critical for designing an effective disposal strategy. The presence of chlorine atoms significantly increases the risk of forming polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs) if the chemical is combusted at low temperatures[2]. Furthermore, the organophosphate backbone can degrade into corrosive phosphoric acid (H3PO4) and phosphorus pentoxide (P2O5) upon oxidation[3].

Table 1: Physicochemical Properties and Hazard Summary of Bis(2-chloroethyl) vinylphosphonate

Property / MetricValue / DescriptionOperational Implication
CAS Number 115-98-0Unique identifier required for EPA/RCRA manifesting and SDS tracking.
Molecular Formula C6H11Cl2O3PHigh halogen and phosphorus content dictates strict incineration parameters.
Physical State Liquid (at standard conditions)Prone to leaching and rapid spreading; requires secondary containment.
Primary Hazards Neurotoxicity, Hepatic/Renal toxicityMandates strict PPE and zero-discharge to municipal wastewater systems[1].
Combustion Byproducts HCl, POx, COx, PCDDs/PCDFsRequires >1000°C incineration paired with alkaline flue gas scrubbing[2].

Operational Handling and Waste Segregation Methodology

The foundation of proper disposal begins at the point of generation. Cross-contamination with incompatible chemical streams can lead to dangerous exothermic reactions or complicate downstream destruction.

Step-by-Step Waste Segregation Protocol:

  • Source Isolation: Conduct all procedures involving Bis(2-chloroethyl) vinylphosphonate inside a Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Container Selection: Use high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE)-lined containers for waste collection.

    • Causality: The compound can degrade certain standard plastics and elastomers over time; HDPE provides superior chemical resistance to chlorinated organophosphates, preventing structural container failure.

  • Segregation: Strictly isolate this waste from strong oxidizers, strong bases, and reactive metals. Label the container explicitly as "Halogenated Organophosphate Waste - DO NOT MIX WITH NON-HALOGENATED SOLVENTS."

  • Secondary Containment: Place the primary waste container within a secondary spill tray capable of holding 110% of the primary container's volume to mitigate catastrophic leaks.

Spill Response and Decontamination Workflow

In the event of an accidental release, immediate and chemically sound neutralization is required to prevent inhalation exposure and surface degradation.

Step-by-Step Spill Cleanup Protocol:

  • Evacuation and PPE: Evacuate the immediate area. Don appropriate PPE, including a NIOSH-approved respirator with organic vapor/acid gas cartridges, heavy-duty nitrile or neoprene gloves, and chemical splash goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or specialized HazMat vermiculite).

    • Causality: Combustible absorbents like sawdust must be avoided. While the compound has flame-retardant properties, mixing it with organic combustibles can generate toxic smoke if a secondary laboratory fire occurs.

  • Absorption and Collection: Carefully sweep the absorbed mixture using non-sparking tools and deposit it into a heavy-duty, sealable HDPE drum.

  • Surface Decontamination: Wash the spill surface with a mild alkaline detergent solution (e.g., 5% sodium carbonate).

    • Causality: The alkaline solution actively neutralizes any residual acidic degradation products formed by the ambient hydrolysis of the chloroethyl groups.

  • Final Rinse: Rinse the area with copious amounts of water, collecting all rinsate as hazardous waste.

Final Disposal: High-Temperature Incineration

Standard landfilling or wastewater discharge of polyhalogenated organophosphates is strictly prohibited under environmental regulations due to their environmental persistence and toxicity[2]. The only scientifically validated method for complete destruction is high-temperature incineration.

Mechanistic Causality of Incineration Parameters: When subjected to standard thermal treatment, the C-Cl bonds in Bis(2-chloroethyl) vinylphosphonate break, releasing chlorine radicals that can recombine to form highly toxic dioxins and furans. To prevent this, the incinerator must operate at temperatures exceeding 1000°C with a residence time of at least 2 seconds and excess oxygen. This ensures complete oxidation into hydrogen chloride (HCl), carbon dioxide (CO2), water (H2O), and phosphorus oxides (POx). Subsequently, the flue gas must pass through an alkaline scrubber (using NaOH or Ca(OH)2) to precipitate the acidic gases as harmless salts (NaCl and calcium phosphates) before atmospheric release.

ThermalDegradation A Bis(2-chloroethyl) vinylphosphonate (C6H11Cl2O3P) B Thermal Cleavage (C-P and C-Cl bonds break) A->B Heat application C Halogenated Intermediates (Risk of Dioxins/Furans) B->C Incomplete combustion D Complete Oxidation (>1000°C + Excess O2) B->D Direct oxidation C->D High temp + Oxygen E Acid Gases (HCl, H3PO4 / P2O5, CO2, H2O) D->E Combustion products F Alkaline Scrubber (NaOH / Ca(OH)2) E->F Gas stream G Neutralized Salts (NaCl, Calcium Phosphates) F->G Precipitation/Neutralization

Caption: Mechanistic pathway of Bis(2-chloroethyl) vinylphosphonate thermal destruction and gas scrubbing.

Logistics and Regulatory Manifesting

To maintain a self-validating chain of custody, your laboratory must ensure strict adherence to transport and manifesting regulations:

  • Waste Profiling: Submit a detailed waste profile to a licensed hazardous waste disposal facility, explicitly noting the presence of both halogens and phosphorus.

  • EPA/RCRA Manifesting: Ensure the Uniform Hazardous Waste Manifest accurately reflects the chemical payload. While 115-98-0 may not have a specific "U" or "P" listing, it falls under characteristic codes for halogenated organic waste.

  • Auditing: Only contract with disposal facilities that provide a Certificate of Destruction (COD) verifying that the waste was incinerated according to EPA/RCRA standards for halogenated organics.

DisposalWorkflow A Waste Generation Bis(2-chloroethyl) vinylphosphonate B Segregation (Halogenated Organophosphates) A->B Transfer to fume hood C Containment (HDPE / PTFE-lined drums) B->C Avoid cross-contamination D Transport (Licensed HazMat Courier) C->D RCRA Manifesting E High-Temp Incineration (>1000°C, 2s residence) D->E Chain of custody F Flue Gas Scrubbing (Alkaline neutralization of HCl & POx) E->F Toxic byproducts (HCl, P2O5) G Environmental Release (Cleaned Gas & Ash to Landfill) F->G Regulatory compliance

Caption: Operational workflow for the segregation, transport, and disposal of halogenated organophosphates.

References

  • Class-Based Qualitative Hazard Assessment of Polyhalogenated Organophosphate (PHOP) Flame Retardants. Consumer Product Safety Commission (CPSC). 1

  • A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs). National Center for Biotechnology Information (PMC). 2

  • Flame Retardants, Phosphorus. ResearchGate. 3

  • Bis(2-chloroethyl) vinylphosphonate - Executive Summary. U.S. Environmental Protection Agency (EPA).

Sources

Handling

Personal protective equipment for handling Bis(2-chloroethyl) vinylphosphonate

Here is the comprehensive laboratory safety, personal protective equipment (PPE), and operational guide for handling Bis(2-chloroethyl) vinylphosphonate, designed for researchers and drug development professionals. Hazar...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive laboratory safety, personal protective equipment (PPE), and operational guide for handling Bis(2-chloroethyl) vinylphosphonate, designed for researchers and drug development professionals.

Hazard Profile & Toxicological Rationale

Bis(2-chloroethyl) vinylphosphonate (CAS: 115-98-0) is a polyhalogenated organophosphate (PHOP) primarily utilized as a monomer in copolymerization reactions[1]. From a toxicological and operational standpoint, handling this compound requires rigorous safety protocols due to its classification under Acute Toxicity Category 4 for oral, dermal, and inhalation exposure routes (Hazard Codes: H302, H312, H332)[2].

As a member of the PHOP subclass, literature and hazard assessments indicate that exposure to related compounds can be associated with hepatic, renal, and thyroid toxicity[3]. Furthermore, the presence of chloroethyl groups presents an alkylating potential, while the phosphonate backbone necessitates precautions typical for reactive organophosphates. The chemical can react violently with bases and reactive metals, and it requires storage in corrosion-resistant containers[4].

Quantitative PPE Matrix & Material Specifications

To mitigate the risks of dermal absorption, ocular damage, and inhalation, the following PPE matrix must be strictly adhered to. The selection of materials is based on the chemical's profile as an acidic, halogenated organophosphate[4].

Protection ZoneRequired EquipmentMaterial SpecificationScientific Rationale
Ocular/Face Chemical splash goggles AND Face shieldPolycarbonatePrevents severe ocular damage from splashes. A face shield is mandatory due to the compound's acute toxicity profile[4].
Dermal (Hands) Acid-resistant chemical glovesButyl rubber (Preferred)Butyl rubber provides superior permeation resistance to halogenated organophosphates and acidic compounds compared to standard nitrile[4].
Dermal (Body) Chemical-resistant apronNeoprene or ButylProtects the torso from accidental spills, preventing rapid dermal absorption (H312)[2][4].
Footwear Closed-toe chemical-resistant shoesNon-porous syntheticPrevents pooling of spilled liquid against the skin[4].
Respiratory Certified Chemical Fume HoodN/A (Engineering Control)Operations must be conducted in a hood to prevent inhalation of toxic vapors/aerosols (H332)[2][4].

Operational Handling Protocol

The following step-by-step methodology ensures a self-validating system for safely transferring and utilizing Bis(2-chloroethyl) vinylphosphonate in a professional laboratory setting.

Step 1: Pre-Operational Verification

  • Verify the chemical fume hood is operational with a face velocity of 80–120 FPM.

  • Inspect butyl rubber gloves for pinhole leaks using the inflation method.

  • Ensure secondary containment (e.g., a high-density polyethylene tray) is placed inside the fume hood to catch potential spills[4].

Step 2: Chemical Transfer and Manipulation

  • Purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon) if operating under anhydrous conditions, as moisture can degrade the compound.

  • Transfer the liquid using a chemically inert, positive-displacement pipette or a glass syringe with a stainless steel needle. Avoid pouring directly from the source bottle to minimize aerosolization.

  • Keep the primary container away from incompatible materials, specifically strong bases and reactive metals[4].

Step 3: Emergency First Aid Readiness Ensure all personnel are trained on immediate response:

  • Ocular Exposure: Flush immediately at an eyewash station for 20+ minutes[4].

  • Dermal Exposure: Flush with large amounts of water and immediately remove contaminated clothing[4].

  • Inhalation: Move to fresh air immediately; administer oxygen if available[4].

  • Ingestion: Do NOT induce vomiting. Give water to dilute and seek immediate emergency care[4].

Waste Disposal & Decontamination Plan

Improper disposal of PHOPs poses severe environmental and facility risks.

Step 1: Spill Containment (If applicable)

  • In the event of a spill, do not use combustible absorbents (like sawdust).

  • Cover the spill with an inert, inorganic absorbent material (e.g., vermiculite or sand).

  • Sweep the absorbed mixture using non-sparking tools and place it into a designated, corrosion-resistant hazardous waste container[4].

Step 2: Routine Waste Segregation

  • Collect all liquid waste, contaminated solvents, and first-rinse washings in a dedicated, clearly labeled Corrosion-Resistant Container (e.g., PTFE or heavy-duty HDPE)[4].

  • Critical Segregation: Never mix this waste stream with basic waste solutions or reactive metal waste, as violent exothermic reactions may occur[4].

Step 3: Surface Decontamination

  • Wash all fume hood surfaces and secondary containment trays with a mild, compatible detergent solution, followed by a thorough water rinse.

  • Collect the decontamination wash water as hazardous waste.

Operational Workflow Visualization

G Start Initiate Protocol PPE Don PPE (Butyl Gloves, Goggles, Apron) Start->PPE Hood Transfer to Fume Hood (Use Secondary Containment) PPE->Hood Spill Spill Occurs? Hood->Spill Contain Contain Spill (Inert Absorbent Only) Spill->Contain Yes Dispose Hazardous Waste Segregation (Corrosion-Resistant Bin) Spill->Dispose No Contain->Dispose End Decontaminate & Doff PPE Dispose->End

Operational workflow for handling Bis(2-chloroethyl) vinylphosphonate and spill response.

References

  • HazComFast. "Phosphonic acid, P-ethenyl-, bis(2-chloroethyl) ester (CAS 115-98-0) - HazComFast: Overview." Available at: [Link]

  • CoPolDB. "Monomer detail | Bis(2-chloroethyl) vinylphosphonate." Available at:[Link]

  • U.S. Consumer Product Safety Commission (CPSC). "Class-Based Qualitative Hazard Assessment of Polyhalogenated Organophosphate (PHOP) Flame Retardants." Available at:[Link]

  • NextSDS. "Bis(2-chloroethyl) vinylphosphonate — Chemical Substance Information." Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(2-chloroethyl) vinylphosphonate
Reactant of Route 2
Bis(2-chloroethyl) vinylphosphonate
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